Eloxatine
Description
Properties
Molecular Formula |
C8H16N2O4Pt |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;oxalic acid;platinum |
InChI |
InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/t5-,6-;;/m1../s1 |
InChI Key |
OGAPHRMCCQCJOE-BNTLRKBRSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N.C(=O)(C(=O)O)O.[Pt] |
Canonical SMILES |
C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt] |
Synonyms |
1,2 Diaminocyclohexane Platinum Oxalate 1,2-diaminocyclohexane platinum oxalate 1,2-diamminocyclohexane(trans-1)oxolatoplatinum(II) ACT 078 ACT-078 ACT078 cis-oxalato-(trans-l)-1,2-diaminocyclohexane-platinum(II) Eloxatin Eloxatine L-OHP cpd oxalato-(1,2-cyclohexanediamine)platinum II oxaliplatin oxaliplatin, (SP-4-2-(1R-trans))-isomer oxaliplatin, (SP-4-2-(1S-trans))-isomer oxaliplatin, (SP-4-3-(cis))-isomer oxaliplatine Platinum(2+) ethanedioate (1R,2R)-1,2-cyclohexanediamine (1:1:1) platinum(II)-1,2-cyclohexanediamine oxalate |
Origin of Product |
United States |
Foundational & Exploratory
Eloxatin® (Oxaliplatin) in Colorectal Cancer: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eloxatin® (oxaliplatin) stands as a cornerstone in the therapeutic arsenal against colorectal cancer (CRC). As a third-generation platinum-based chemotherapeutic agent, its distinct mechanism of action overcomes some of the resistance pathways that limit the efficacy of its predecessors, cisplatin and carboplatin. This in-depth guide elucidates the core molecular mechanisms by which oxaliplatin exerts its cytotoxic effects on colorectal cancer cells. We will explore its interaction with DNA, the subsequent cellular responses including cell cycle arrest and apoptosis, and the intricate signaling pathways that govern these processes. Furthermore, this document provides a compilation of quantitative data on oxaliplatin's activity in various CRC cell lines and detailed protocols for key experimental assays, aiming to equip researchers with the foundational knowledge for future investigations and drug development endeavors.
Primary Mechanism of Action: DNA Adduct Formation
The principal mechanism of oxaliplatin's antitumor activity is the formation of platinum-DNA adducts that disrupt DNA replication and transcription, ultimately leading to cell death.[1][2] Upon entering the cell, the oxalate ligand of oxaliplatin is replaced by water molecules in a process called aquation, rendering the platinum atom highly reactive.[2] This activated form then covalently binds to the N7 position of guanine and adenine bases in the DNA.[2]
This binding results in the formation of both intra-strand and inter-strand crosslinks.[1][2] The bulky diaminocyclohexane (DACH) ligand of oxaliplatin creates a more significant distortion in the DNA helix compared to cisplatin-induced adducts.[3] These bulky adducts are less efficiently recognized and repaired by the cell's DNA repair machinery, particularly the mismatch repair (MMR) system, which is often deficient in colorectal cancers.[4][5] This differential recognition is a key reason for oxaliplatin's activity in cisplatin-resistant and MMR-deficient CRC cells.[4][6] The primary DNA repair pathway involved in processing oxaliplatin-induced adducts is the nucleotide excision repair (NER) pathway, with the ERCC1 protein playing a critical role.[4]
Cellular Responses to Oxaliplatin-Induced DNA Damage
The formation of irremovable DNA adducts triggers a cascade of cellular responses, primarily culminating in cell cycle arrest and apoptosis.
Cell Cycle Arrest
Upon detecting DNA damage, colorectal cancer cells activate cell cycle checkpoints to halt proliferation and allow time for DNA repair. Oxaliplatin predominantly induces a G2/M phase cell cycle arrest in various CRC cell lines, including HCT116, LoVo, SW48, and SW480.[7][8][9][10] In p53 wild-type cells, oxaliplatin can also cause a G0/G1 arrest through the induction of p21waf1/cip1.[11] However, in p53 mutant cells, an initial decrease in the G0/G1 phase fraction is often observed, followed by a strong G2/M arrest.[11]
Apoptosis (Programmed Cell Death)
When DNA damage is too extensive to be repaired, the cell initiates apoptosis. Oxaliplatin induces apoptosis in colorectal cancer cells through both intrinsic and extrinsic pathways.[9][12]
-
Intrinsic Pathway: This pathway is initiated by the release of cytochrome c from the mitochondria into the cytosol.[9] Oxaliplatin treatment leads to the translocation of the pro-apoptotic protein Bax to the mitochondria, which facilitates cytochrome c release.[9] Released cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, leading to the dismantling of the cell.[12]
-
Extrinsic Pathway: Oxaliplatin has also been shown to increase the expression of the Fas receptor (CD95) and its ligand (CD95L), suggesting an involvement of the death receptor pathway in initiating apoptosis.[12] This pathway leads to the activation of caspase-8, which can then directly activate caspase-3.[12]
The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a crucial regulatory role in the intrinsic apoptotic pathway.[5][13] Oxaliplatin treatment has been shown to increase the expression of Bax and Bak while decreasing the expression of Bcl-2, thereby promoting apoptosis.[13]
Cellular Senescence
In addition to apoptosis, oxaliplatin can induce a state of irreversible growth arrest known as cellular senescence in colorectal cancer cells.[8][10] This response is particularly prominent in p53-proficient cell lines and is often accompanied by the sustained activation of the p53/p21CIP1 pathway.[8][10] The expression of p14ARF has been shown to be crucial for the stabilization of p53 and the induction of senescence in response to oxaliplatin.[8][10]
Key Signaling Pathways Modulating Oxaliplatin's Action
Several intracellular signaling pathways are activated in response to oxaliplatin treatment and play a critical role in determining the ultimate fate of the cancer cell.
The p53 Signaling Pathway
The tumor suppressor protein p53 is a master regulator of the cellular response to DNA damage. In p53 wild-type colorectal cancer cells, oxaliplatin treatment leads to the activation and stabilization of p53.[8][11] Activated p53 can then induce the expression of target genes that mediate cell cycle arrest (e.g., p21waf1/cip1) and apoptosis (e.g., Bax).[9][11] The mutational status of p53, however, does not always predict the response to oxaliplatin across different CRC cell lines, indicating the involvement of other pathways.[9]
dot
Caption: The p53 signaling pathway activated by Eloxatin-induced DNA damage.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are stress-activated signaling cascades that can be triggered by oxaliplatin.[14] Activation of JNK and p38 MAPK has been shown to be involved in oxaliplatin-induced apoptosis in colorectal cancer cells.[14] These pathways can be activated by the accumulation of intracellular reactive oxygen species (ROS) that can be generated in response to oxaliplatin treatment.[14]
dot
Caption: MAPK signaling pathways (JNK and p38) in Eloxatin-induced apoptosis.
The PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling network that promotes cell survival, proliferation, and growth. Studies have shown that oxaliplatin treatment can paradoxically lead to the activation of the mTOR pathway in colorectal cancer cells.[15][16] This activation may represent a survival mechanism employed by cancer cells to counteract the cytotoxic effects of the drug. Consequently, combining oxaliplatin with mTOR inhibitors has been shown to have a synergistic effect in preclinical models.[15]
dot
Caption: The PI3K/AKT/mTOR survival pathway activated by Eloxatin.
Quantitative Data on Oxaliplatin's Activity in Colorectal Cancer Cell Lines
The following tables summarize quantitative data on the cytotoxic and apoptotic effects of oxaliplatin in various human colorectal cancer cell lines as reported in the literature.
Table 1: IC50 Values of Oxaliplatin in Colorectal Cancer Cell Lines
| Cell Line | p53 Status | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| HCT116 | Wild-type | 14 (WT), 19 (CHK2 KO) | 1 | Growth Inhibition | [17] |
| HCT116 | Wild-type | 6 (CHK2 KO), 12 (WT) | 8 | Clonogenic Assay | [17] |
| HT29 | Mutant | Not specified | 72 | MTT Assay | [7] |
| SW480 | Mutant | ~1.5 | 24 | DNA Fragmentation | [18] |
| DLD1 | Mutant | ~5 | 24 | DNA Fragmentation | [18] |
| LoVo | Wild-type | Not specified | Not specified | Not specified | [11] |
| SGC-7901 | Not specified | 0.71 mg/L (~1.79 µM) | Not specified | MTT Assay | [19] |
Table 2: Apoptosis Induction by Oxaliplatin in Colorectal Cancer Cell Lines
| Cell Line | Oxaliplatin Concentration (µM) | Exposure Time (h) | % Apoptotic Cells | Reference |
| HCT116 (Bax+/+) | 20 | 72 | ~45% | [9] |
| HCT116 (Bax-/-) | 20 | 72 | ~15% | [9] |
| CT26 | Not specified | Not specified | 39.48% (with 3-MA) | [20] |
| HCT15 | 7-25 | Not specified | Concentration-dependent increase | [12] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments frequently used to investigate the mechanism of action of oxaliplatin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Outline:
-
Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a range of oxaliplatin concentrations for the desired exposure time (e.g., 24, 48, 72 hours).
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
dot
Caption: Workflow for a typical MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
Principle: This technique measures the DNA content of individual cells within a population. Cells in different phases of the cell cycle (G0/G1, S, G2/M) have distinct amounts of DNA. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the quantification of DNA content by flow cytometry.
Protocol Outline:
-
Seed cells in 6-well plates and treat with oxaliplatin for the desired time.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
The resulting DNA content histograms are analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle.
dot
Caption: Workflow for cell cycle analysis using flow cytometry.
Apoptosis Assay by Annexin V/PI Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC). Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Protocol Outline:
-
Treat cells with oxaliplatin and harvest both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
dot
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Mechanisms of Resistance to Oxaliplatin
Despite its efficacy, acquired resistance to oxaliplatin is a significant clinical challenge. The primary mechanisms of resistance in colorectal cancer cells include:
-
Increased DNA Repair: Upregulation of the NER pathway, particularly the ERCC1 protein, can lead to more efficient removal of oxaliplatin-DNA adducts.[4]
-
Reduced Drug Accumulation: Decreased expression of uptake transporters (e.g., CTR1, OCTs) or increased expression of efflux pumps can lower the intracellular concentration of oxaliplatin.[21]
-
Enhanced Drug Detoxification: Increased levels of glutathione and related enzymes can inactivate oxaliplatin before it reaches its DNA target.[4]
-
Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, survivin) or downregulation of pro-apoptotic proteins (e.g., Bax) can render cells resistant to apoptosis induction.[5]
-
Translesion DNA Synthesis (TLS): Specialized DNA polymerases can bypass oxaliplatin-induced DNA adducts during replication, allowing the cell to tolerate the damage and continue proliferating.[22]
Conclusion and Future Directions
Eloxatin (oxaliplatin) remains a vital component of colorectal cancer chemotherapy. Its unique mechanism of action, centered on the formation of bulky DNA adducts that are poorly repaired in many colorectal tumors, underpins its clinical utility. The cellular response to oxaliplatin is a complex interplay of cell cycle arrest, apoptosis, and senescence, orchestrated by a network of signaling pathways, with p53, MAPKs, and mTOR playing pivotal roles.
Understanding the intricacies of these mechanisms is paramount for the development of novel therapeutic strategies to enhance oxaliplatin's efficacy and overcome resistance. Future research should focus on:
-
Identifying reliable biomarkers to predict patient response to oxaliplatin, potentially based on the expression levels of DNA repair proteins or the status of key signaling pathways.
-
Developing rational combination therapies that target the identified resistance mechanisms. For example, combining oxaliplatin with inhibitors of DNA repair, drug efflux pumps, or pro-survival signaling pathways like mTOR holds significant promise.
-
Elucidating the role of the tumor microenvironment in modulating the response to oxaliplatin.
By continuing to unravel the molecular complexities of oxaliplatin's action, the scientific community can pave the way for more effective and personalized treatment strategies for patients with colorectal cancer.
References
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- 3. Oxaliplatin: mechanism of action and antineoplastic activity. | Semantic Scholar [semanticscholar.org]
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- 6. Oncology [pharmacology2000.com]
- 7. Cell cycle arrest by oxaliplatin on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxaliplatin-Induced Senescence in Colorectal Cancer Cells Depends on p14ARF-Mediated Sustained p53 Activation [mdpi.com]
- 9. Molecular mechanisms of action and prediction of response to oxaliplatin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxaliplatin-Induced Senescence in Colorectal Cancer Cells Depends on p14ARF-Mediated Sustained p53 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Apoptosis induced by oxaliplatin in human colon cancer HCT15 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Enhancement of oxaliplatin-induced colon cancer cell apoptosis by alantolactone, a natural product inducer of ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of the mTOR Pathway by Oxaliplatin in the Treatment of Colorectal Cancer Liver Metastasis | PLOS One [journals.plos.org]
- 16. Activation of the mTOR Pathway by Oxaliplatin in the Treatment of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oxaliplatin responses in colorectal cancer cells are modulated by CHK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Clinical and experimental study of oxaliplatin in treating human gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. mdpi.com [mdpi.com]
- 22. Oxaliplatin promotes siMAD2L2-induced apoptosis in colon cancer cells - ProQuest [proquest.com]
Oxaliplatin cellular uptake and efflux pathways
An In-depth Technical Guide to Oxaliplatin Cellular Uptake and Efflux Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaliplatin is a third-generation platinum-based chemotherapeutic agent, distinguished by its 1,2-diaminocyclohexane (DACH) ligand.[1] It is a cornerstone in the treatment of colorectal cancer, often used in combination with fluorouracil and folinic acid (FOLFOX).[2][3] Unlike its predecessors, cisplatin and carboplatin, oxaliplatin demonstrates a different spectrum of activity and resistance mechanisms.[1][4] The clinical efficacy and resistance to oxaliplatin are profoundly influenced by its transport across the cancer cell membrane. Understanding the intricate pathways governing its cellular uptake (influx) and removal (efflux) is critical for optimizing therapeutic strategies, overcoming drug resistance, and developing novel targeted therapies.
Once inside the cell, oxaliplatin undergoes aquation, reacting with DNA to form platinum-DNA adducts that block replication and transcription, ultimately inducing apoptosis.[4][5] However, the concentration of oxaliplatin reaching its intracellular target is tightly regulated by a host of membrane transport proteins. This guide provides a detailed overview of the key transporters involved, summarizes quantitative data on their activity, outlines relevant experimental protocols, and visualizes the core pathways.
Cellular Uptake (Influx) Pathways
The entry of oxaliplatin into cancer cells is a multi-faceted process involving both passive diffusion and, more significantly, active transport mediated by specific solute carrier (SLC) transporters.[6] The primary mediators of oxaliplatin influx are the organic cation transporters (OCTs) and the copper transporter 1 (CTR1).
Organic Cation Transporters (OCTs)
Human organic cation transporters OCT1 (SLC22A1) and OCT2 (SLC22A2) are major determinants of oxaliplatin uptake and its resulting cytotoxicity.[7][8] Studies have shown that oxaliplatin is an excellent substrate for these transporters, unlike cisplatin or carboplatin, which may contribute to its distinct anti-tumor specificity, particularly in colorectal cancer.[7] The DACH moiety of oxaliplatin is considered a crucial pharmacophore for its interaction with OCTs.[7]
-
OCT1 (SLC22A1): Overexpression of OCT1 in cells leads to a substantial increase in oxaliplatin accumulation.[7] Inhibition of OCT1 with atropine has been shown to significantly reduce oxaliplatin accumulation in sensitive colorectal cancer cells.[9]
-
OCT2 (SLC22A2): OCT2 plays a critical role in mediating the uptake and cytotoxicity of oxaliplatin.[7] Overexpression of human OCT2 can increase oxaliplatin uptake by as much as 35-fold.[10] This transporter is also expressed in dorsal root ganglia, where its-mediated uptake of oxaliplatin is linked to the drug's dose-limiting neurotoxicity.[10] Inhibition of OCT2 with cimetidine significantly reduces both the accumulation and potency of oxaliplatin in cancer cells.[8][9]
-
OCT3 (SLC22A3): The role of OCT3 in oxaliplatin transport is less clear, with some conflicting reports. While some studies suggest that higher OCT3 expression in colorectal cancer cell lines correlates with higher intracellular oxaliplatin concentrations[11], other research indicates that OCT3 overexpression does not significantly affect oxaliplatin uptake.[7][9]
Copper Transporter 1 (CTR1)
CTR1 (SLC31A1) is the primary transporter responsible for copper influx into cells and has been implicated in the uptake of platinum-based drugs.[12] However, its specific role in oxaliplatin transport is debated. Some studies show that transfection of cells with human CTR1 enhances the uptake of oxaliplatin.[13] Co-incubation with a CTR1 substrate, such as copper(II) sulfate, has also been found to decrease oxaliplatin accumulation.[9] Conversely, other research using mouse embryonic fibroblasts lacking CTR1 found that its absence reduced the accumulation of cisplatin and carboplatin but had no effect on the uptake of oxaliplatin, suggesting CTR1 is not involved in its transport.[12] This discrepancy may be due to differences in the experimental systems and cell types used.
Cellular Efflux (Efflux) Pathways
Reduced intracellular accumulation of oxaliplatin is a common mechanism of drug resistance. This is often achieved by the overexpression of efflux transporters, primarily from the ATP-binding cassette (ABC) superfamily, which actively pump the drug out of the cell.
Copper Efflux Transporters (ATP7A and ATP7B)
ATP7A and ATP7B are P-type ATPases responsible for copper efflux.[14] They have also been identified as key players in mediating resistance to platinum drugs, including oxaliplatin.[7][15] Elevated expression of these transporters is associated with resistance and poor clinical outcomes.[7][16][17] These transporters sequester platinum drugs into vesicular compartments for subsequent export from the cell.[14][18] In colorectal cancer patients treated with oxaliplatin-based chemotherapy, high tumor expression of ATP7B is significantly associated with a shorter time to progression.[16]
Multidrug Resistance-Associated Protein 2 (MRP2)
MRP2 (ABCC2) is an ABC transporter that has been identified as a critical factor limiting oxaliplatin accumulation and therapeutic response in gastrointestinal cancers.[2][19] Clinical studies have shown that among 18 candidate transporter genes, MRP2 was the only one differentially expressed in tumors of colorectal cancer patients who responded to FOLFOX chemotherapy versus those who did not.[2] MRP2 actively transports oxaliplatin out of the cell in an ATP-dependent manner.[20][21] Overexpression of MRP2 decreases oxaliplatin accumulation and cytotoxicity, while its inhibition with compounds like myricetin or through siRNA knockdown can reverse this effect and re-sensitize cancer cells to the drug.[19][22]
Multidrug and Toxin Extrusion 1 (MATE1)
MATE1 (SLC47A1) is an antiporter that exchanges intracellular cationic compounds for extracellular protons.[23][24] It is expressed on the apical membrane of renal proximal tubules and contributes to the elimination of cationic drugs.[24][25] MATE1 has been shown to transport oxaliplatin, but not cisplatin, contributing to its renal clearance.[23][26] Its role in tumor-specific efflux and resistance is an area of ongoing investigation.
Quantitative Data on Oxaliplatin Transport
The following tables summarize key quantitative findings from the cited literature, providing a comparative view of transporter effects and kinetics.
Table 1: Impact of Transporters on Oxaliplatin Accumulation and Cytotoxicity
| Transporter | Cell Line / System | Effect | Fold Change / Key Value | Citation |
|---|---|---|---|---|
| OCT1 | MDCK-hOCT1 | Increased Pt-DNA Adducts | 4.15-fold greater than control | [7] |
| OCT2 | HEK-hOCT2 | Increased Cellular Uptake | 16- to 35-fold increase | [10] |
| OCT2 | Six Colon Cancer Lines | Reduced Cytotoxicity (with inhibitor cimetidine) | IC50 increased from 3.9 µM to 29 µM | [8] |
| MRP2 | HEK-MRP2 | Decreased Cellular Accumulation | ~50% reduction vs. control | [22] |
| MRP2 | HEK-MRP2 | Decreased Cytotoxicity | IC50 increased ~2-fold vs. control | [22] |
| MRP2 | HepG2 (with myricetin inhibitor) | Increased Cellular Accumulation | ~2-fold increase | [22] |
| ATP7A | 2008/MNK (Ovarian) | Increased Resistance | 2.1-fold resistant to oxaliplatin | [18] |
| CTR1 | CTR1-/- MEFs | No effect on uptake | No significant change vs. wild type |[12] |
Table 2: Kinetic Parameters of Oxaliplatin Transporters
| Transporter | System | Parameter | Value | Citation |
|---|---|---|---|---|
| MRP2 | MRP2-expressing membrane vesicles | Km | 301 µM (95% CI, 163 to 438 µM) | [20][27] |
| MRP2 | MRP2-expressing membrane vesicles | Vmax | 2680 pmol Pt/mg protein/10 min | [20][27] |
| Human OCT2 | HEK293 cells | Km | 3726 µM | [28] |
| Human OCT2 | HEK293 cells | Vmax | 94.4 pmol/mg/min | [28] |
| Rat OCT2 | HEK293 cells | Km | 2130 µM | [28] |
| Rat OCT2 | HEK293 cells | Vmax | 83.3 pmol/mg/min |[28] |
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Overview of major influx and efflux transporters regulating intracellular oxaliplatin levels.
Caption: Contribution of altered transporter activity to the development of oxaliplatin resistance.
Caption: A generalized workflow for measuring the cellular accumulation of oxaliplatin.
Caption: Standard procedure for determining oxaliplatin cytotoxicity using an MTT assay.
Detailed Experimental Protocols
The following protocols are generalized from methodologies described in the literature and provide a foundation for studying oxaliplatin transport.
Protocol for Cellular Oxaliplatin Accumulation Assay
This protocol is designed to quantify the total intracellular platinum content following exposure to oxaliplatin, adapted from procedures described in multiple studies.[29][30]
-
1. Cell Culture:
-
Seed adherent cancer cells (e.g., HCT116, SW480) into 6-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for cell attachment.
-
-
2. Drug Exposure:
-
Prepare a fresh solution of oxaliplatin in complete culture medium at the desired final concentration (e.g., 50 µM).
-
Aspirate the existing medium from the wells and replace it with the oxaliplatin-containing medium.
-
Incubate the cells for a defined period (e.g., 2 hours) at 37°C.
-
-
3. Washing:
-
After incubation, completely remove the drug-containing medium by aspiration.
-
To remove any extracellular or non-specifically bound platinum, wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS). Ensure complete removal of the wash buffer after each step.
-
-
4. Cell Lysis and Digestion:
-
Lyse the cells by adding a suitable lysis buffer or by scraping them into a known volume of PBS.[30]
-
For platinum analysis, cells are typically digested. Add concentrated nitric acid to the cell lysate and heat at a controlled temperature (e.g., 70-90°C) until the sample is fully digested.
-
-
5. Platinum Quantification:
-
Dilute the digested samples to an appropriate volume with deionized water.
-
Measure the platinum concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS), which offers high sensitivity.[29] Alternatively, Flameless Atomic Absorption Spectrometry (FAAS) can be used.[3]
-
Prepare a standard curve using known concentrations of a platinum standard to ensure accurate quantification.
-
-
6. Data Normalization:
-
In parallel wells not used for platinum measurement, determine the total protein content using a standard method like the bicinchoninic acid (BCA) assay.
-
Normalize the measured platinum content to the total protein content (e.g., pmol Pt/mg protein) to account for variations in cell number between wells.
-
Protocol for MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effect of oxaliplatin.[31][32]
-
1. Cell Seeding:
-
Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells per well in 100 µL of medium).
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
2. Drug Treatment:
-
Prepare serial dilutions of oxaliplatin in culture medium to cover a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle-only control (0 µM oxaliplatin).
-
Remove the medium and add 100 µL of the oxaliplatin-containing medium to the respective wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
3. MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
4. Solubilization:
-
After the MTT incubation, carefully remove the medium.
-
Add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[31] Mix gently by pipetting or shaking to ensure complete dissolution.
-
-
5. Absorbance Measurement and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 525 and 570 nm.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the oxaliplatin concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).
-
Conclusion
The cellular transport of oxaliplatin is a complex interplay of influx and efflux pathways that collectively determine its therapeutic efficacy and potential for resistance. The organic cation transporters OCT1 and OCT2 are primary mediators of its uptake, while the ABC transporters MRP2, ATP7A, and ATP7B are major contributors to its active efflux and the development of resistance. A thorough understanding of these molecular pathways, supported by robust quantitative data and standardized experimental protocols, is essential for the oncology research and drug development community. Future work should focus on further elucidating the regulation of these transporters and developing targeted strategies, such as the co-administration of transporter inhibitors, to modulate oxaliplatin accumulation, overcome resistance, and improve patient outcomes in the clinic.
References
- 1. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - ecancer [ecancer.org]
- 2. Identification of MRP2 as a targetable factor limiting oxaliplatin accumulation and response in gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxaliplatin: pharmacokinetics and chronopharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Cation Transporters Are Determinants of Oxaliplatin Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic cation transporters are determinants of oxaliplatin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relevance of copper transporter 1 and organic cation transporters 1-3 for oxaliplatin uptake and drug resistance in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Role and mechanism of organic cation transporter 3 in oxaliplatin treatment of colon cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Role of human copper transporter Ctr1 in the transport of platinum-based antitumor agents in cisplatin-sensitive and cisplatin-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Translocation of Platinum Anticancer Drugs by Human Copper ATPases ATP7A and ATP7B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Increased levels of copper efflux transporter ATP7B are associated with poor outcome in colorectal cancer patients receiving oxaliplatin-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The contribution of copper efflux transporters ATP7A and ATP7B to chemoresistance and personalized medicine in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Increased expression of the copper efflux transporter ATP7A mediates resistance to cisplatin, carboplatin, and oxaliplatin in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Multidrug Resistance-Associated Protein 2 (MRP2) Mediated Transport of Oxaliplatin-Derived Platinum in Membrane Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Multidrug Resistance-Associated Protein 2 (MRP2) Mediated Transport of Oxaliplatin-Derived Platinum in Membrane Vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Polymorphic transporters and platinum pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. MATE1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 25. researchgate.net [researchgate.net]
- 26. Differential contribution of organic cation transporters, OCT2 and MATE1, in platinum agent-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Neuronal uptake transporters contribute to oxaliplatin neurotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cellular uptake and cytoplasm / DNA distribution of cisplatin and oxaliplatin and their liposomal formulation in human colorectal cancer cell HCT116 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Clinical and experimental study of oxaliplatin in treating human gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Oxaliplatin resistance in colorectal cancer enhances TRAIL sensitivity via death receptor 4 upregulation and lipid raft localization | eLife [elifesciences.org]
An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Eloxatin® (Oxaliplatin)
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and core physicochemical properties of Eloxatin®, the brand name for oxaliplatin. The information herein is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development, with a focus on quantitative data, experimental methodologies, and the molecular mechanism of action.
Chemical Identity and Structure
Oxaliplatin is a third-generation organoplatinum complex, distinguished from its predecessors, cisplatin and carboplatin, by its unique ligand structure. This structural difference is critical to its mechanism of action, efficacy profile, and resistance patterns.[1][2][3]
The compound is a square planar platinum(II) complex.[4][5] Its central platinum atom is coordinated with two distinct ligands: a bidentate oxalate group, which acts as a labile "leaving group," and a trans-1,2-diaminocyclohexane (DACH) carrier ligand.[1][4][6] The bulky DACH ligand is a key feature, contributing to oxaliplatin's activity in cisplatin-resistant cell lines and its distinct toxicity profile.[2][3][7]
-
IUPAC Name : --INVALID-LINK--platinum(II)[4]
-
Molecular Formula : C₈H₁₄N₂O₄Pt[4]
-
CAS Number : 61825-94-3[4]
Physicochemical Properties
The physicochemical properties of oxaliplatin are fundamental to its formulation, stability, and pharmacokinetic behavior. The following table summarizes key quantitative data.
| Property | Value | Source(s) |
| Appearance | White crystalline powder/solid | [8][9] |
| Melting Point | ~200°C | [10][11] |
| Solubility | ||
| in Water | Slightly soluble; ~6 mg/mL | [1][6] |
| in Methanol | Very slightly soluble | [1][6][12] |
| in Ethanol | Practically insoluble | [1][6][12] |
| in Acetone | Practically insoluble | [1][6][12] |
| in DMSO | Soluble; up to 20 mg/mL | [6][9] |
| Partition Coefficient | Log P = -1.76 | [13] |
| Stability | Stable in solid state; sensitive to light in solution. Degrades rapidly in chloride-containing solutions. Stable in 5% dextrose solution. | [10][14][15] |
Mechanism of Action
Oxaliplatin's cytotoxic effect is primarily mediated through its interaction with DNA.[1][4] The process is not direct; the drug requires activation within a physiological environment.
-
Activation by Aquation : Following administration, oxaliplatin undergoes non-enzymatic conversion. The labile oxalate ligand is displaced by water molecules in a process called aquation.[6][7] This creates reactive monoaquo and diaquo DACH platinum derivatives.[6]
-
DNA Adduct Formation : These electrophilic platinum species readily form covalent bonds with DNA, primarily at the N7 position of guanine and adenine bases.[7][16] This results in the formation of both inter- and intra-strand DNA cross-links.[4][7]
-
Inhibition of Cellular Processes : The bulky DACH-platinum-DNA adducts create significant distortions in the DNA helix. These lesions sterically hinder the action of DNA and RNA polymerases, effectively blocking DNA replication and transcription.[4][7]
-
Induction of Apoptosis : The cell's inability to replicate its DNA or synthesize essential proteins due to this damage triggers cell cycle arrest and activates signal transduction pathways that lead to programmed cell death (apoptosis).[1][17]
A key feature of oxaliplatin is that its bulky DACH-DNA adducts are not efficiently recognized by mismatch repair (MMR) proteins, which is a common mechanism of resistance to cisplatin.[3][16] This contributes to oxaliplatin's lack of cross-resistance with earlier platinum agents.[16]
Caption: Mechanism of action for oxaliplatin, from in vivo activation to apoptosis.
Key Experimental Protocols
Determination of Partition Coefficient (n-Octanol/Water)
The partition coefficient (Log P) is a measure of a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the standard protocol.
Methodology:
-
Phase Preparation : Prepare n-octanol and aqueous (e.g., phosphate-buffered saline, pH 7.4) phases. Pre-saturate the n-octanol with the aqueous buffer and vice-versa to ensure thermodynamic equilibrium.
-
Drug Dissolution : Accurately weigh and dissolve a sample of oxaliplatin in the pre-saturated aqueous phase to create a stock solution of known concentration.
-
Partitioning : Add a precise volume of the oxaliplatin aqueous solution to an equal volume of the pre-saturated n-octanol in a glass vessel.
-
Equilibration : Seal the vessel and shake it mechanically at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to allow for complete partitioning equilibrium.
-
Phase Separation : Centrifuge the mixture to ensure complete separation of the two immiscible phases.
-
Quantification : Carefully sample both the aqueous and n-octanol phases. Determine the concentration of oxaliplatin in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Atomic Absorption Spectrometry (AAS) to quantify the platinum content.
-
Calculation : The partition coefficient, P, is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the base-10 logarithm of this value.
Caption: Experimental workflow for Log P determination via the shake-flask method.
Stability Assessment by HPLC
Evaluating the chemical stability of oxaliplatin in various solutions is crucial for defining storage conditions and infusion vehicle compatibility. Chloride ions, for instance, are known to rapidly degrade the molecule.[15]
Methodology:
-
Solution Preparation : Prepare solutions of oxaliplatin at a clinically relevant concentration (e.g., 0.7 mg/mL) in the test vehicle (e.g., 5% Dextrose Injection, USP).[14] Prepare control samples in a reference standard solution.
-
Storage Conditions : Aliquot the solutions into appropriate containers (e.g., polyolefin infusion bags) and store them under a matrix of controlled conditions, such as:
-
Time-Point Sampling : Withdraw samples from each container at predetermined time intervals (e.g., 0, 24, 48 hours, 7 days, 14 days, 30 days).[14]
-
Sample Analysis : Immediately analyze each sample using a stability-indicating HPLC method with a suitable column (e.g., C18) and mobile phase. The method must be capable of separating the intact oxaliplatin peak from any potential degradants.
-
Physical Inspection : At each time point, visually inspect the solutions for any signs of physical instability, such as color change or precipitation, and measure the pH.[14]
-
Data Evaluation : Quantify the concentration of oxaliplatin by comparing its peak area to a calibration curve generated from freshly prepared standards. Stability is typically defined as the retention of at least 90% of the initial concentration.[18]
References
- 1. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Oxaliplatin | C8H14N2O4Pt | CID 9887054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Oxaliplatin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Oxaliplatin - LKT Labs [lktlabs.com]
- 10. jneonatalsurg.com [jneonatalsurg.com]
- 11. jneonatalsurg.com [jneonatalsurg.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Physicochemical stability of Oxaliplatin Accord 5 mg/mL in punctured original vials and after dilution with 5% glucose solution in polyethylene bottles and polyolefine bags - GaBIJ [gabi-journal.net]
- 16. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abmole.com [abmole.com]
- 18. semanticscholar.org [semanticscholar.org]
Preclinical Efficacy of Oxaliplatin in Pancreatic Cancer Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by a dense desmoplastic stroma, profound therapeutic resistance, and a dismal prognosis. Oxaliplatin, a third-generation platinum-based chemotherapeutic agent, has become a cornerstone in the treatment of advanced pancreatic cancer, primarily as a key component of the FOLFIRINOX regimen (oxaliplatin, irinotecan, leucovorin, and 5-fluorouracil). This technical guide provides a comprehensive overview of the preclinical efficacy of oxaliplatin in various pancreatic cancer models, detailing its cytotoxic effects, the experimental methodologies used to assess its activity, and the key signaling pathways that mediate its efficacy and contribute to resistance.
In Vitro Efficacy of Oxaliplatin
The cytotoxic effects of oxaliplatin have been evaluated across a range of human pancreatic cancer cell lines, demonstrating significant anti-proliferative activity. The half-maximal inhibitory concentration (IC50), a measure of drug potency, varies among different cell lines, reflecting the inherent heterogeneity of pancreatic cancer.
Data Presentation: In Vitro Cytotoxicity of Oxaliplatin
| Cell Line | Assay Type | IC50 (µM) | Exposure Time | Reference |
| AsPC-1 | Anti-proliferative | 88.8 ± 45 | Not Specified | [1] |
| BxPC-3 | Anti-proliferative | 21 ± 0.7 | Not Specified | [1] |
| COLO-357 | Colony Formation | < 10 µg/ml | 2 hours | [2] |
| MIA PaCa-2 | Colony Formation | < 10 µg/ml | 2 hours | [2] |
| PMH2/89 | Colony Formation | < 10 µg/ml | 2 hours | [2] |
| PANC 03.27 | FOLFIRINOX GI50 | 0.71 mM | Not Specified | [3] |
| PANC 04.03 | FOLFIRINOX GI50 | 1.33 mM | Not Specified | [3] |
| Panc-1 | Cell Viability (MTT) | > 25-50% viability loss with OxP alone | 48-96 hours | [4] |
| Panc-28 | Cell Viability (MTT) | > 25-50% viability loss with OxP alone | 48-96 hours | [4] |
| MiaPaCa-2 | Cell Viability (MTT) | > 25-50% viability loss with OxP alone | 48-96 hours | [4] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols: In Vitro Assays
A variety of in vitro assays are employed to determine the cytotoxic and apoptotic effects of oxaliplatin on pancreatic cancer cells.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol: Pancreatic cancer cells (e.g., Panc-1, MiaPaCa-2) are seeded in 96-well plates at a density of 2,000-5,000 cells per well.[4] After overnight incubation, cells are treated with a range of oxaliplatin concentrations for 48 to 96 hours.[4] Subsequently, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, and the resulting formazan crystals are dissolved in a solubilization solution. The absorbance is then measured using a microplate reader to determine cell viability relative to untreated controls.[4]
-
-
Colony Formation Assay: This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.
-
Protocol: Cells are seeded at a low density in 6-well plates and treated with oxaliplatin for a specified period (e.g., 2 hours).[2] The drug is then removed, and the cells are allowed to grow for 1-2 weeks until visible colonies are formed. Colonies are fixed, stained with crystal violet, and counted.
-
-
Caspase-Glo 3/7 Assay: This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Protocol: Cells are treated with oxaliplatin for various time points (e.g., 4, 8, 12, 18, 24, 48 hours).[1] The Caspase-Glo® 3/7 reagent is then added, which contains a luminogenic caspase-3/7 substrate. The luminescence, which is proportional to caspase activity, is measured using a luminometer.[1]
-
-
Annexin V-FITC Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Protocol: Following oxaliplatin treatment, cells are harvested and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium iodide (PI). The stained cells are then analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Efficacy of Oxaliplatin
The anti-tumor activity of oxaliplatin has been confirmed in various preclinical in vivo models of pancreatic cancer, including xenografts and genetically engineered mouse models.
Data Presentation: In Vivo Anti-Tumor Activity
| Model Type | Cancer Type | Treatment | Key Findings | Reference |
| Patient-Derived Xenograft (PDTX) | Pancreatic Acinar Cell Carcinoma (PACC) | Oxaliplatin monotherapy | Sustained antitumor activity and prolonged durable growth response after 3 weekly treatments.[5] | [5] |
| Orthotopic Mouse Model | Gemcitabine-resistant Pancreatic Cancer | Oxaliplatin alone | 50% reduction in tumor weight compared to control.[6] | [6] |
| Orthotopic Murine Model | Pancreatic Ductal Adenocarcinoma (PDAC) | Regional pressurized delivery of oxaliplatin | Reduced tumor weights at lower systemic doses, minimizing peripheral neuropathy.[7] | [7] |
| Spontaneous Pancreatic Cancer Mouse Model (KPC mice) | Pancreatic Ductal Adenocarcinoma (PDAC) | Modified FOLFIRINOX | Feasible to administer and resulted in local tumor control.[8] | [8] |
| Obese Mouse Orthotopic Model | Pancreatic Ductal Adenocarcinoma (PDAC) | FOLFIRINOX + Immune Checkpoint Blockers | IL-1β blockade prevented cardiotoxicity and enhanced anti-tumor efficacy.[9] | [9] |
Experimental Protocols: In Vivo Models
-
Orthotopic Mouse Models: These models involve the implantation of pancreatic cancer cells or patient-derived tumor fragments into the pancreas of immunocompromised mice, closely recapitulating the tumor microenvironment.
-
Protocol: Pancreatic cancer cells (e.g., 500,000 KPC-4580P cells) are surgically implanted onto the tail of the mouse pancreas.[7] Tumor growth is monitored using imaging techniques such as ultrasound.[7] Once tumors reach a specified size (e.g., 5 mm in diameter), treatment with oxaliplatin or combination regimens is initiated.[7] Tumor volume and animal survival are the primary endpoints.
-
-
Patient-Derived Xenograft (PDTX) Models: These models utilize tumor tissue directly from patients, which is implanted into immunodeficient mice, preserving the original tumor architecture and heterogeneity.
-
Protocol: Fragments of biopsy tissue (e.g., 5 mm³) from a patient's tumor are implanted subcutaneously or orthotopically into athymic nude mice.[5] Once tumors are established and reach a certain volume (e.g., 100 mm³), mice are randomized into treatment groups to evaluate the efficacy of therapies like oxaliplatin.[5]
-
Signaling Pathways and Mechanisms of Action
Oxaliplatin exerts its cytotoxic effects primarily by forming platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[10][11] However, the cellular response to oxaliplatin is complex and involves the modulation of multiple signaling pathways. Resistance to oxaliplatin is a significant clinical challenge and is often mediated by alterations in these pathways.
DNA Damage Response and Apoptosis
Upon entering a cancer cell, oxaliplatin binds to DNA, forming intrastrand and interstrand crosslinks.[10] This DNA damage triggers a complex DNA damage response (DDR) pathway. The cell attempts to repair the damage through mechanisms like the nucleotide excision repair (NER) pathway.[10] If the damage is too extensive to be repaired, the cell cycle is arrested, and apoptosis is initiated. A poor apoptotic response to the DNA damage is strongly linked to oxaliplatin resistance.[1]
References
- 1. Oxaliplatin resistance in pancreatic ductal adenocarcinoma is non-significantly mediated by diminished drug uptake but is highly linked to a poor apoptotic response to the cytotoxic threat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxaliplatin exerts potent in vitro cytotoxicity in colorectal and pancreatic cancer cell lines and liver metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jsr.org [jsr.org]
- 4. Restoring sensitivity to oxaliplatin by a novel approach in gemcitabine-resistant pancreatic cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel patient-derived xenograft mouse model for pancreatic acinar cell carcinoma demonstrates single agent activity of oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination chemotherapy of serine protease inhibitor nafamostat mesilate with oxaliplatin targeting NF-κB activation for pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxaliplatin-induced peripheral neuropathy can be minimized by pressurized regional intravascular delivery in an orthotopic murine pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feasibility of administering human pancreatic cancer chemotherapy in a spontaneous pancreatic cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Network insights on oxaliplatin anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Oxaliplatin-Induced DNA Adduct Formation and Cellular Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaliplatin, a third-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of colorectal cancer. Its cytotoxic effects are primarily mediated through the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell death. The efficacy of oxaliplatin is, however, modulated by the cell's capacity to recognize and repair these DNA lesions. This technical guide provides an in-depth exploration of the mechanisms of oxaliplatin-induced DNA adduct formation, the intricate cellular repair pathways involved, and the experimental protocols utilized to investigate these processes. Quantitative data on drug sensitivity and adduct formation are presented, alongside detailed methodologies for key assays and visual representations of relevant biological pathways and experimental workflows.
Introduction
Oxaliplatin's chemical structure, featuring a 1,2-diaminocyclohexane (DACH) carrier ligand, distinguishes it from its predecessors, cisplatin and carboplatin. This unique structure results in the formation of bulkier DNA adducts that are less readily recognized by certain DNA repair mechanisms, contributing to its distinct spectrum of clinical activity.[1][2][3] Understanding the interplay between adduct formation, DNA repair, and the induction of cell death is critical for optimizing therapeutic strategies, overcoming drug resistance, and developing novel combination therapies.
Oxaliplatin-Induced DNA Adduct Formation
Upon entering the cell, oxaliplatin undergoes aquation, a process where the oxalate ligand is displaced, rendering the platinum atom electrophilic and reactive towards DNA bases.[4] The primary targets for platination are the N7 positions of guanine and adenine residues.[4] This interaction leads to the formation of several types of DNA adducts:
-
Intrastrand Crosslinks: The most prevalent type of lesion, accounting for the majority of adducts formed. These occur between two adjacent guanine (GG) residues or a guanine and an adjacent adenine (AG) residue on the same DNA strand.[2][3]
-
Interstrand Crosslinks: These form between guanine residues on opposite DNA strands and are considered highly cytotoxic lesions.[3]
-
Monoadducts: A transient intermediate where oxaliplatin is bound to a single DNA base.[2][3]
The bulky DACH ligand of oxaliplatin creates a more significant distortion in the DNA double helix compared to cisplatin adducts.[3] This structural difference is a key determinant of how the cellular machinery responds to the damage.
Cellular Repair of Oxaliplatin-DNA Adducts
The persistence of oxaliplatin-DNA adducts triggers a complex network of DNA damage response (DDR) pathways. The cell's ability to repair this damage is a critical factor in determining its sensitivity or resistance to the drug.
Nucleotide Excision Repair (NER)
The Nucleotide Excision Repair (NER) pathway is the primary mechanism for removing bulky, helix-distorting DNA lesions, including oxaliplatin-induced intrastrand crosslinks.[5][6] The process involves the recognition of the lesion, excision of a short single-stranded DNA fragment containing the adduct, and synthesis of a new DNA strand using the undamaged strand as a template. The Excision Repair Cross-Complementation group 1 (ERCC1) protein is a key component of the NER pathway, and its expression levels have been investigated as a potential biomarker for oxaliplatin response.[6]
Mismatch Repair (MMR)
The Mismatch Repair (MMR) system is primarily responsible for correcting base-base mismatches and small insertions or deletions that can occur during DNA replication. While the MMR system can recognize cisplatin-DNA adducts, its interaction with the bulkier oxaliplatin adducts is less efficient.[3][7][8] This reduced recognition by the MMR machinery is thought to contribute to oxaliplatin's efficacy in tumors that are resistant to cisplatin due to MMR deficiency.[7]
Other Repair Pathways
Other DNA repair pathways, such as Homologous Recombination (HR) and Translesion Synthesis (TLS), also play roles in the cellular response to oxaliplatin-induced DNA damage, particularly in the repair of interstrand crosslinks and in bypassing lesions during DNA replication.
Cellular Consequences of Unrepaired DNA Adducts
If the DNA damage induced by oxaliplatin overwhelms the cellular repair capacity, it can lead to cell cycle arrest and programmed cell death (apoptosis).
Cell Cycle Arrest
The presence of DNA adducts can activate cell cycle checkpoints, primarily at the G2/M phase, to halt cell division and allow time for DNA repair.[9][10][11] This arrest is often mediated by the activation of checkpoint kinases such as CHK1 and CHK2.[12]
Apoptosis
Persistent DNA damage triggers apoptotic pathways. Oxaliplatin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Key events include the activation of caspases, the release of cytochrome c from the mitochondria, and the cleavage of poly(ADP-ribose) polymerase (PARP).[13]
Quantitative Data
Oxaliplatin Cytotoxicity in Colorectal Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of oxaliplatin in various colorectal cancer cell lines after a 72-hour exposure, as determined by MTT assay.
| Cell Line | p53 Status | Mismatch Repair (MMR) Status | Oxaliplatin IC50 (µM) | Reference |
| HCT116 | Wild-type | Deficient | 0.64 | [2] |
| HT29 | Mutant | Proficient | 0.58 | [2] |
| SW480 | Mutant | Proficient | 0.49 | [2] |
| DLD1 | Mutant | Deficient | 2.05 | [2] |
| SW620 | Mutant | Proficient | 1.13 (24h) | [1] |
| WiDr | - | - | 0.13 (24h) | [1] |
| LS174T | - | - | 0.19 (24h) | [1] |
| LoVo | Wild-type | Deficient | - | [14] |
| CaCo2 | Mutant | - | - | [14] |
Oxaliplatin-DNA Adduct Formation
The extent of DNA adduct formation can be quantified using various techniques. The following table presents data on oxaliplatin-DNA adduct levels in different colorectal cancer cell lines.
| Cell Line | Treatment | Adduct Level (nmol/g DNA) | Reference |
| SW620 | 300 µM Oxaliplatin for 2h | 18.5 ± 4.3 | [1] |
| WiDr | 300 µM Oxaliplatin for 2h | 76.5 ± 31.6 | [1] |
| HT29 | 300 µM Oxaliplatin for 2h | 90.8 ± 47.5 | [1] |
| LS174T | 300 µM Oxaliplatin for 2h | 103.8 ± 39.2 | [1] |
Experimental Protocols
Quantification of Oxaliplatin-DNA Adducts by Accelerator Mass Spectrometry (AMS)
Accelerator Mass Spectrometry (AMS) is an ultra-sensitive technique for quantifying isotope-labeled molecules, making it ideal for measuring DNA adducts formed by 14C-labeled oxaliplatin.[15][16][17]
Protocol Outline:
-
Cell Culture and Treatment: Culture cells to >90% confluency. Treat with [14C]-oxaliplatin at the desired concentration and duration.[15]
-
DNA Isolation: Harvest cells and isolate genomic DNA using a standard DNA extraction method (e.g., proteinase K digestion followed by column purification).[17]
-
DNA Quantification and Purity Assessment: Determine the concentration and purity of the isolated DNA using UV spectrophotometry (A260/A280 ratio).[15]
-
Sample Preparation for AMS: Convert a known amount of DNA (e.g., 10 µg) to graphite.[15]
-
AMS Analysis: Measure the 14C content in the graphite sample using an accelerator mass spectrometer.[15]
-
Data Calculation: Calculate the number of oxaliplatin-DNA adducts per nucleotide based on the measured 14C levels and the specific activity of the [14C]-oxaliplatin.[15]
Detection of DNA Crosslinks by Alkaline Comet Assay
The alkaline comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks and crosslinks at the level of individual cells.[18]
Protocol Outline:
-
Cell Preparation: Prepare a single-cell suspension from treated and control cells.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt alkaline lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoid.[19]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA. Apply an electric field to induce the migration of fragmented DNA from the nucleoid, forming a "comet tail."[19]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail. DNA crosslinks will result in a decrease in DNA migration and a smaller comet tail compared to cells with only strand breaks.
Genome-Wide Mapping of DNA Repair by Excision Repair Sequencing (XR-Seq)
XR-Seq is a powerful technique that allows for the genome-wide mapping of nucleotide excision repair events at single-nucleotide resolution.[20][21]
Protocol Outline:
-
Cell Treatment and Lysis: Treat cells with oxaliplatin to induce DNA damage. Lyse the cells to release the excised oligomers generated during NER.[20]
-
Immunoprecipitation of Excised Oligomers: Isolate the excised DNA fragments by immunoprecipitation using antibodies against NER proteins (e.g., XPG) or the platinum adducts themselves.[20]
-
Adapter Ligation and Second Immunoprecipitation: Ligate sequencing adapters to the purified oligomers. Perform a second immunoprecipitation to further enrich for the desired fragments.[20]
-
Damage Reversal and PCR Amplification: Reverse the platinum-DNA adducts (e.g., using sodium cyanide) and amplify the library by PCR.[20]
-
Next-Generation Sequencing: Sequence the prepared library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome to generate a map of repair events across the genome.
Analysis of Cell Cycle Progression by Flow Cytometry
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[14][22]
Protocol Outline:
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol.
-
RNA Digestion: Treat the fixed cells with RNase to remove RNA.
-
DNA Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[22]
Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][23]
Protocol Outline:
-
Cell Staining: Resuspend harvested cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[24]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[24]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathways
Caption: Oxaliplatin-induced DNA damage response and apoptosis signaling pathway.
Experimental Workflows
Caption: Experimental workflows for studying oxaliplatin's effects.
Conclusion
The clinical utility of oxaliplatin is intrinsically linked to the molecular processes of DNA adduct formation and cellular repair. A thorough understanding of these mechanisms is paramount for advancing cancer therapy. The experimental techniques detailed in this guide provide a robust toolkit for researchers to dissect the complexities of oxaliplatin's mode of action, investigate mechanisms of resistance, and identify novel therapeutic targets to enhance its efficacy. The continued exploration of these fundamental processes will undoubtedly pave the way for more personalized and effective cancer treatments.
References
- 1. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 5. Genetic variants in DNA repair genes as potential predictive markers for oxaliplatin chemotherapy in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA-seq identifies determinants of oxaliplatin sensitivity in colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microsatellite Instability in Patients With Stage III Colon Cancer Receiving Fluoropyrimidine With or Without Oxaliplatin: An ACCENT Pooled Analysis of 12 Adjuvant Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of DNA mismatch repair (MMR) status on oxaliplatin-based first-line chemotherapy as in recurrent or metastatic colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxaliplatin-Induced Senescence in Colorectal Cancer Cells Depends on p14ARF-Mediated Sustained p53 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell cycle arrest by oxaliplatin on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxaliplatin responses in colorectal cancer cells are modulated by CHK2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Oxaliplatin-DNA Adducts as Predictive Biomarkers of FOLFOX Response in Colorectal Cancer: A Potential Treatment Optimization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Towards biomarker-dependent individualized chemotherapy: Exploring cell-specific differences in oxaliplatin–DNA adduct distribution using accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of oxaliplatin-induced DNA crosslinks in vitro and in cancer patients using the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Genome-wide single-nucleotide resolution of oxaliplatin–DNA adduct repair in drug-sensitive and -resistant colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Genome-wide mapping of nucleotide excision repair with XR-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular mechanisms of action and prediction of response to oxaliplatin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
In Vivo Pharmacokinetics and Biodistribution of Eloxatin® (Oxaliplatin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eloxatin® (oxaliplatin), a third-generation platinum-based antineoplastic agent, is a cornerstone in the treatment of colorectal cancer.[1] Its efficacy and toxicity are intrinsically linked to its behavior within the body. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and biodistribution of oxaliplatin. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the absorption, distribution, metabolism, and excretion (ADME) of this critical chemotherapeutic agent. The guide presents quantitative data in structured tables, details common experimental protocols, and utilizes visualizations to elucidate key processes.
Introduction
Oxaliplatin, chemically known as a platinum complex with a 1,2-diaminocyclohexane (DACH) carrier ligand, exerts its cytotoxic effects primarily through the formation of DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell death.[1][2] Unlike its predecessors, cisplatin and carboplatin, oxaliplatin demonstrates a different spectrum of activity and a more favorable safety profile, particularly with regard to nephrotoxicity.[3] A thorough understanding of its pharmacokinetic and biodistribution profile is paramount for optimizing dosing regimens, minimizing toxicities, and developing novel drug delivery strategies.
In Vivo Pharmacokinetics
The pharmacokinetic profile of oxaliplatin is complex, characterized by the behavior of different platinum species in the body: intact oxaliplatin, unbound platinum in plasma ultrafiltrate, and platinum bound to plasma proteins and erythrocytes.[3] The pharmacokinetics of unbound platinum in plasma are generally described by a three-compartment model, featuring a rapid initial distribution phase followed by a prolonged terminal elimination phase.[4][5]
Absorption
Eloxatin is administered intravenously, resulting in complete bioavailability.[1]
Distribution
Following administration, oxaliplatin distributes rapidly into tissues due to its lipophilicity.[3] It exhibits a high degree of irreversible binding to plasma proteins, predominantly albumin, and also partitions into red blood cells.[6][7][8] This extensive binding contributes to the long terminal half-life of total platinum in the blood. The volume of distribution of ultrafilterable platinum is large, indicating significant tissue penetration.[9]
Metabolism
Oxaliplatin undergoes rapid and extensive non-enzymatic biotransformation in the blood and tissues, and it is not metabolized by the cytochrome P450 (CYP450) enzyme system.[5][6] The oxalate ligand is displaced, leading to the formation of several reactive transient species, including monoaquo and diaquo DACH platinum.[9] These reactive intermediates can then interact with various macromolecules.
Excretion
The primary route of elimination for platinum from oxaliplatin is through urinary excretion.[6] A smaller fraction is eliminated in the feces.[6] Renal clearance of ultrafilterable platinum is a major component of its total clearance and is correlated with the glomerular filtration rate.[5][6]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for oxaliplatin in humans, primarily focusing on the analysis of ultrafilterable platinum, which represents the pharmacologically active fraction.
Table 1: Pharmacokinetic Parameters of Ultrafilterable Platinum after a Single Intravenous Infusion of Eloxatin (85 mg/m² over 2 hours) in Humans
| Parameter | Mean Value (± SD) | Reference |
| Cmax (µg/mL) | 0.814 | [9] |
| AUC (µg·min/mL) | 161 (± 22) | [10] |
| Terminal Half-life (t½γ) (hours) | ~391 | [9] |
| Clearance (CL) (L/h/m²) | 32.1 (± 4.2) | [10] |
| Volume of Distribution (Vss) (L/kg) | 0.26 (± 0.06) | [10] |
| Volume of Distribution (Vd) (L) | 440 | [9] |
Table 2: Pharmacokinetic Parameters of Ultrafilterable Platinum after a Single Intravenous Infusion of Eloxatin (130 mg/m² over 4 hours) in Humans
| Parameter | Mean Value (± SD) | Reference |
| Cmax (ng/mL) | 1612 (± 553) | [11] |
| AUC (µg·h/mL) | 20.17 (± 6.97) | [11] |
| Terminal Half-life (t½) (hours) | 27.3 (± 10.6) | [11] |
| Total Clearance (mL/min) | 222 (± 65) | [11] |
| Renal Clearance (mL/min) | 121 (± 56) | [11] |
| Volume of Distribution (L) | 349 (± 132) | [11] |
Biodistribution
The distribution of platinum following oxaliplatin administration has been studied in both animal models and human patients. Platinum tends to accumulate in various tissues, with the highest concentrations often found in the liver and kidneys.[12] Studies using advanced techniques like synchrotron radiation X-ray fluorescence spectrometry have enabled the visualization and quantification of platinum within tumor tissues, providing insights into drug delivery at the microscopic level.[13]
Table 3: Tissue Distribution of Platinum in Mice Following Oxaliplatin Administration
| Tissue | Concentration (relative to blood) |
| Liver | High |
| Kidney | High |
| Spleen | Moderate |
| Lung | Moderate |
| Heart | Low |
| Brain | Very Low |
Note: This table provides a qualitative summary based on typical findings. Actual quantitative values can vary significantly depending on the animal model, dose, and time point of measurement.
Experimental Protocols
A variety of experimental methods are employed to study the in vivo pharmacokinetics and biodistribution of oxaliplatin.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: Eloxatin is typically administered as a single intravenous (IV) bolus injection or infusion via the tail vein. The drug is often formulated in a 5% glucose solution.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 2, 5, 15, 30, 60, 90, 120, 240, and 480 minutes) post-administration from the jugular vein or via cardiac puncture at the terminal time point. Samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma and Ultrafiltrate Preparation: Plasma is separated by centrifugation. A portion of the plasma is then subjected to ultrafiltration to separate the unbound (ultrafilterable) fraction of the drug.
-
Sample Analysis: The concentration of platinum in plasma, plasma ultrafiltrate, and blood cells is determined using a validated analytical method, most commonly Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[14][15] High-Performance Liquid Chromatography (HPLC) coupled with MS can be used to quantify intact oxaliplatin and its metabolites.[16][17]
Biodistribution Study in Mice
-
Animal Model: Tumor-bearing mice (e.g., with colorectal cancer xenografts) are often used to assess drug distribution to the target tissue.
-
Drug Administration: Eloxatin is administered via IV injection.
-
Tissue Harvesting: At selected time points after administration, animals are euthanized, and various tissues (e.g., tumor, liver, kidneys, spleen, lung, heart, brain) are harvested.
-
Tissue Homogenization: Tissues are weighed and homogenized in a suitable buffer.
-
Sample Analysis: The platinum concentration in the tissue homogenates is quantified using ICP-MS or AAS.
Visualizations
Experimental Workflow for In Vivo Pharmacokinetic Analysis
Caption: Workflow of a typical in vivo pharmacokinetic study of Eloxatin.
Mechanism of Action: DNA Adduct Formation
Caption: Simplified signaling pathway of Eloxatin's cytotoxic action.
Conclusion
The in vivo pharmacokinetics of Eloxatin are characterized by rapid distribution, extensive protein binding, non-enzymatic metabolism, and primarily renal excretion. Its biodistribution profile indicates accumulation in several organs, including the liver and kidneys, as well as penetration into tumor tissue. A comprehensive understanding of these characteristics, supported by robust experimental methodologies and quantitative data analysis, is crucial for the continued optimization of oxaliplatin-based chemotherapy and the development of next-generation platinum therapeutics. This guide provides a foundational resource for professionals in the field, consolidating key data and protocols to aid in their research and development endeavors.
References
- 1. Oxaliplatin - Wikipedia [en.wikipedia.org]
- 2. Superior cytotoxicity and DNA cross-link induction by oxaliplatin versus cisplatin at lower cellular uptake in colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Clinical pharmacokinetics of oxaliplatin: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of platinum agents, cisplatin, carboplatin and oxaliplatin against albumin in vivo rats and in vitro study using inductively coupled plasma-mass spectrometory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxicity, protein binding, red blood cell partitioning, and biotransformation of oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pharmacokinetics of oxaliplatin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. youtube.com [youtube.com]
- 13. Quantitative evaluation of the intratumoral distribution of platinum in oxaliplatin-treated rectal cancer: In situ visualization of platinum via synchrotron radiation X-ray fluorescence spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. RP-HPLC METHOD FOR THE QUANTIFICATION OF OXALIPLATIN IN FORMULATIONS | PDF [slideshare.net]
The Molecular Architects of Immunity: An In-depth Technical Guide to Eloxatine-Induced Immunogenic Cell Death
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eloxatine (oxaliplatin), a third-generation platinum-based chemotherapeutic agent, transcends its traditional cytotoxic role by inducing a specialized form of cancer cell death known as immunogenic cell death (ICD). This process transforms dying tumor cells into a potent in-situ vaccine, capable of priming and activating an anti-tumor immune response. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning oxaliplatin-induced ICD. It details the core signaling pathways, presents quantitative data on the key molecular hallmarks, and offers detailed experimental protocols for their assessment. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and harness the immunomodulatory properties of oxaliplatin for next-generation cancer therapies.
Introduction to Immunogenic Cell Death (ICD)
Immunogenic cell death is a functionally distinct form of regulated cell death that is characterized by the emission of a specific set of molecules known as damage-associated molecular patterns (DAMPs).[1] Unlike apoptotic or necrotic cell death, which are often immunologically silent or even tolerogenic, ICD actively engages and stimulates the adaptive immune system to recognize and eliminate cancer cells.[2] Several chemotherapeutic agents, including anthracyclines and oxaliplatin, are potent inducers of ICD.[3][4] The efficacy of oxaliplatin, particularly in colorectal cancer, has been partly attributed to its ability to provoke this immune-stimulatory demise of tumor cells.[5][6]
The Core Molecular Hallmarks of Oxaliplatin-Induced ICD
The immunogenicity of oxaliplatin-treated cancer cells is primarily defined by the spatiotemporally regulated release and exposure of three key DAMPs:
-
Calreticulin (CRT) Exposure: In healthy cells, CRT is a resident chaperone protein of the endoplasmic reticulum (ER).[7] Following oxaliplatin-induced ER stress, CRT translocates to the cell surface in a pre-apoptotic event.[8][9] This "ecto-CRT" serves as a potent "eat-me" signal, promoting the phagocytosis of dying tumor cells by dendritic cells (DCs).[7][9]
-
Extracellular ATP Release: Dying cancer cells actively secrete adenosine triphosphate (ATP) into the tumor microenvironment.[10] This extracellular ATP acts as a "find-me" signal, recruiting antigen-presenting cells, particularly DCs, to the site of cell death.[10]
-
High Mobility Group Box 1 (HMGB1) Secretion: HMGB1 is a nuclear protein that is passively released from late-stage apoptotic or necrotic cells.[11][12] Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and the subsequent presentation of tumor antigens to T cells.[11][13]
Quantitative Analysis of DAMPs in Oxaliplatin-Induced ICD
The following tables summarize quantitative data from various studies on the induction of key DAMPs by oxaliplatin in different cancer cell lines.
Table 1: Calreticulin (CRT) Exposure
| Cell Line | Oxaliplatin Concentration | Time Point | Fold Increase in CRT Positive Cells (or MFI) | Reference |
| CT26 (colorectal carcinoma) | 50 µM | 24 h | Significant increase | [14] |
| Hep-2 (laryngeal cancer) | 7.5 µM | 24 h | ~3-fold increase in CALR-positive cells | [8] |
| 4T1 (breast cancer) | 100 µM | 24 h | Significant increase | [11] |
MFI: Mean Fluorescence Intensity
Table 2: Extracellular ATP Release
| Cell Line | Oxaliplatin Concentration | Time Point | Fold Increase in ATP Concentration | Reference |
| Hep-2 (laryngeal cancer) | 7.5 µM | 24 h | ~4-fold increase | [8] |
| 4T1 (breast cancer) | 100 µM | 24 h | Significant increase | [11] |
| RBE4 (rat brain endothelial) | Not specified | 8h and 16h | Significant increase | [13] |
Table 3: HMGB1 Secretion
| Cell Line | Oxaliplatin Concentration | Time Point | Fold Increase in HMGB1 Concentration | Reference |
| Hep-2 (laryngeal cancer) | 7.5 µM | 24 h | Significant increase | [8] |
| Colorectal cancer cells | Not specified | Not specified | Significant increase | [15] |
Signaling Pathways of Oxaliplatin-Induced ICD
The Endoplasmic Reticulum (ER) Stress Pathway
The primary upstream signaling cascade initiated by oxaliplatin that leads to ICD is the ER stress response.[9] Oxaliplatin-induced DNA damage and reactive oxygen species (ROS) production disrupt ER homeostasis, leading to the activation of the unfolded protein response (UPR).[9] A key event in this pathway is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α) by PERK (protein kinase R-like endoplasmic reticulum kinase).[16][17] This phosphorylation is a critical prerequisite for the subsequent translocation of CRT to the cell surface.[8][16]
Caption: Oxaliplatin-induced ER stress pathway leading to calreticulin exposure.
The cGAS-STING Pathway
Recent evidence suggests that oxaliplatin can also activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway.[2][18] Oxaliplatin-induced mitochondrial DNA (mtDNA) damage and its release into the cytoplasm can be sensed by cGAS, leading to the production of cGAMP.[18] cGAMP then activates STING, triggering a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, further enhancing the immunogenicity of cell death.[18][19]
Caption: The cGAS-STING pathway activation by oxaliplatin.
Downstream Immunological Consequences
The DAMPs released by oxaliplatin-treated cancer cells orchestrate a robust anti-tumor immune response.
Caption: Downstream immune response triggered by oxaliplatin-induced DAMPs.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess oxaliplatin-induced ICD.
Detection of Calreticulin (CRT) Exposure by Flow Cytometry
-
Cell Culture and Treatment: Plate cancer cells and treat with the desired concentration of oxaliplatin for the indicated time.
-
Cell Harvesting: Gently detach cells using a non-enzymatic cell dissociation solution.
-
Staining: Resuspend cells in FACS buffer (e.g., PBS with 2% FBS). Add a primary antibody against CRT and incubate on ice.
-
Secondary Antibody Staining: Wash the cells and add a fluorescently-labeled secondary antibody.
-
Viability Staining: Add a viability dye (e.g., DAPI, Propidium Iodide) to exclude dead cells from the analysis.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the live cell population and quantify the percentage of CRT-positive cells and the mean fluorescence intensity (MFI).
Measurement of Extracellular ATP Release
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with oxaliplatin.
-
Supernatant Collection: At the desired time points, carefully collect the cell culture supernatant.
-
Luciferase-Based Assay: Use a commercially available ATP assay kit. In a luminometer-compatible plate, mix the supernatant with the ATP releasing reagent and the luciferase/luciferin substrate.
-
Luminescence Measurement: Immediately measure the luminescence using a plate reader.
-
Quantification: Generate a standard curve with known ATP concentrations to quantify the amount of ATP in the samples.[7][20]
Quantification of HMGB1 Secretion by ELISA
-
Supernatant Collection: Collect cell culture supernatants from oxaliplatin-treated and control cells.
-
ELISA Protocol: Use a commercial HMGB1 ELISA kit and follow the manufacturer's instructions.[21] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the HMGB1 concentration in the samples based on the standard curve.
Western Blot for ER Stress Markers (p-PERK, p-eIF2α)
-
Cell Lysis: Lyse oxaliplatin-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated PERK, total PERK, phosphorylated eIF2α, and total eIF2α. A loading control like β-actin or GAPDH should also be used.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Conclusion and Future Directions
This compound's ability to induce immunogenic cell death represents a paradigm shift in our understanding of its anti-cancer activity. The molecular mechanisms, centered around the ER stress response and the release of DAMPs, provide a solid framework for the rational design of combination therapies. Future research should focus on identifying biomarkers to predict which patients are most likely to benefit from the immunogenic effects of oxaliplatin. Furthermore, strategies to potentiate oxaliplatin-induced ICD, for instance, by combining it with other ICD inducers or immune checkpoint inhibitors, hold immense promise for improving clinical outcomes in a variety of malignancies. This in-depth understanding of the molecular basis of oxaliplatin-induced ICD is critical for the continued development of innovative and effective cancer immunotherapies.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemotherapeutic and targeted drugs-induced immunogenic cell death in cancer models and antitumor therapy: An update review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust and Sustained STING Pathway Activation via Hydrogel-Based In Situ Vaccination for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxaliplatin Induces Immunogenic Cell Death in Human and Murine Laryngeal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A transient inflammatory response contributes to oxaliplatin neurotoxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. besjournal.com [besjournal.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. In vitro Assays for the Detection of Calreticulin Exposure, ATP and HMGB1 Release upon Cell Death [bio-protocol.org]
- 13. Oxaliplatin-induced blood brain barrier loosening: a new point of view on chemotherapy-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of indoleamine 2,3-dioxygenase 1 synergizes with oxaliplatin for efficient colorectal cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunogenic cell death by neoadjuvant oxaliplatin and radiation protects against metastatic failure in high-risk rectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Imaging Calreticulin for Early Detection of Immunogenic Cell Death During Anticancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of OASL on oxaliplatin-induced immunogenic cell death in gastric cancer via the cGAS-STING signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Albumin-targeted oxaliplatin( iv ) prodrugs bearing STING agonists - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI00433K [pubs.rsc.org]
- 20. A luciferase based viability assay for ATP detection in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mouse Rat HMGB1 ELISA Kit (ARG81310) - arigo Biolaboratories [arigobio.com]
Beyond the Double Helix: An In-depth Technical Guide to the Non-DNA Molecular Targets of Oxaliplatin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaliplatin, a third-generation platinum-based chemotherapeutic agent, has become a cornerstone in the treatment of colorectal and other cancers. Its cytotoxic effects have traditionally been attributed to the formation of platinum-DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately, apoptosis. However, a growing body of evidence reveals that oxaliplatin's mechanism of action is far more complex, involving significant interactions with non-DNA molecular targets within cancer cells. This technical guide provides a comprehensive exploration of these non-DNA targets—namely RNA, proteins, and lipids—and the consequential impact on cellular signaling pathways. Understanding these off-target effects is paramount for elucidating the full spectrum of oxaliplatin's activity, uncovering mechanisms of resistance, and identifying novel therapeutic strategies.
Ribonucleic Acid (RNA): A Pivotal Non-DNA Target
Recent studies have illuminated that oxaliplatin's cytotoxicity is not solely dependent on DNA damage but also on its ability to induce profound stress on ribosome biogenesis through the inhibition of RNA polymerase I (Pol I).[1][2][3] This disruption of ribosomal RNA (rRNA) synthesis represents a significant non-DNA-centric mechanism of action.
Inhibition of RNA Polymerase I and Induction of Ribosome Biogenesis Stress
Oxaliplatin has been shown to be a potent and specific inhibitor of Pol I transcription, leading to what is termed "ribosome biogenesis stress."[1][3] This process is characterized by the disruption of nucleolar morphology and the inhibition of rRNA synthesis.[3] Unlike cisplatin, oxaliplatin induces this stress at clinically relevant concentrations, suggesting it is a key component of its therapeutic efficacy.[1] The inhibition of rRNA transcription is mediated by a DNA damage signaling pathway involving Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases.[3][4] However, this signaling cascade appears to function in trans to inhibit Pol I, as substantial direct DNA damage within the nucleolus has not been observed.[3]
The consequence of this nucleolar stress is the activation of downstream signaling pathways, including the p53 tumor suppressor pathway, which can lead to cell cycle arrest and apoptosis.[3] This highlights a mechanism where oxaliplatin can induce cell death independently of a direct, global DNA damage response.
Interaction with Non-coding RNAs
Beyond rRNA, oxaliplatin's activity is also modulated by non-coding RNAs, such as microRNAs (miRNAs) and circular RNAs (circRNAs). These molecules can play a crucial role in the development of oxaliplatin resistance. Certain circRNAs have been identified as significant contributors to resistance by acting as molecular sponges for miRNAs, thereby altering gene expression pathways involved in drug response and cell survival.
Cellular Proteins: A Major Frontier in Oxaliplatin Research
It is now understood that platinum-protein adducts are far more abundant in cells than platinum-DNA adducts, indicating that proteins are a major class of molecular targets for oxaliplatin.[5] While the full scope of these interactions is still under investigation, proteomics studies have begun to identify proteins and pathways affected by oxaliplatin.
Direct Protein Binding and Adduct Formation
Oxaliplatin can directly bind to proteins, forming adducts that can alter their function. High-resolution mass spectrometry has been used to characterize these adducts, identifying binding sites on model proteins like ubiquitin. While specific intracellular protein targets that are central to oxaliplatin's cytotoxic effects are still being elucidated, quantitative proteomic analyses have identified numerous proteins whose expression levels are altered in response to oxaliplatin treatment.[5][6]
Quantitative Data on Oxaliplatin's Cytotoxicity
While specific binding affinities of oxaliplatin to individual intracellular non-DNA targets are not extensively documented, the overall cytotoxic effect of oxaliplatin has been quantified in numerous cancer cell lines through the determination of IC50 values (the concentration of a drug that gives half-maximal inhibitory response). These values provide a measure of the drug's potency and vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| HT-29 | Colon Carcinoma | 2.95 | Not Specified |
| A2780 | Ovarian Carcinoma | 0.17 | Not Specified |
| RT4 | Bladder Carcinoma | 11 | Not Specified |
| TCCSUP | Bladder Carcinoma | 15 | Not Specified |
| U-373 MG | Glioblastoma | 17.6 | Not Specified |
| U-87 MG | Glioblastoma | 30.9 | Not Specified |
| SK-MEL-2 | Melanoma | 7.85 | Not Specified |
| HT-144 | Melanoma | 0.98 | 24 |
| C32 | Melanoma | 0.98 | 24 |
| G361 | Melanoma | 0.14 | 24 |
| HCT116 | Colon Cancer | ~1.5 - 15 | 24 - 72 |
| SW480 | Colon Cancer | ~1.5 - 15 | 24 - 72 |
| DLD1 | Colon Cancer | ~5 - 50 | 24 - 72 |
Note: IC50 values can vary significantly based on the specific experimental conditions, such as cell density and assay method. The values presented here are compiled from multiple sources for comparative purposes.[2][7][8]
Lipids: Reshaping the Cellular Metabolic Landscape
Oxaliplatin significantly impacts lipid metabolism in cancer cells, leading to alterations in lipid profiles and the formation of lipid droplets (LDs). These changes can influence drug sensitivity and resistance.
Alterations in Lipid Metabolism
Lipidomics studies have revealed that oxaliplatin treatment leads to a notable increase in triglyceride (TG) and cholesterol ester (CE) species in colorectal cancer cells.[9][10] This increase in neutral lipids is correlated with the formation of LDs.[9] Conversely, levels of triacylglycerols containing saturated or monounsaturated fatty acid chains have been observed to be downregulated.[2] Interestingly, phospholipids, particularly those with polyunsaturated fatty acid (PUFA) chains, are significantly elevated following oxaliplatin treatment.[2]
Transcriptomic analysis has shown that these changes are accompanied by a reprogramming of gene expression, with an enrichment of the phospholipid metabolic process in oxaliplatin-treated cells and neutral lipid metabolism in control cells.[2] Key enzyme genes involved in the synthesis and breakdown of TGs and the Lands cycle are altered, suggesting a widespread impact on lipid metabolic pathways.[2]
Signaling Pathways Modulated by Non-DNA Interactions
The interaction of oxaliplatin with RNA, proteins, and lipids triggers a cascade of downstream signaling events that contribute to its overall anti-cancer activity and can also lead to resistance.
Ribosome Biogenesis Stress Pathway
As previously mentioned, the inhibition of rRNA synthesis by oxaliplatin activates a nucleolar stress response. This pathway is initiated by the ATM/ATR kinases and culminates in the activation of p53, a critical tumor suppressor that can induce apoptosis or cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipidomics and transcriptomics analyses of altered lipid species and pathways in oxaliplatin-treated colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mapping the metabolic responses to oxaliplatin-based chemotherapy with in vivo spatiotemporal metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative proteomic analysis of oxaliplatin induced peripheral neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteomic biomarker predicts therapeutical effects of oxaliplatin combining with fluoropyrimidine in metastatic gastric cancer patients by the SELDI-proteinchip platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Nucleolar Stress Induction by Oxaliplatin and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Acquired Resistance to Eloxatin (Oxaliplatin) In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eloxatin® (oxaliplatin) is a third-generation platinum-based chemotherapeutic agent integral to the treatment of various solid tumors, most notably colorectal cancer. Its mechanism of action primarily involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2][3] Despite its initial efficacy, the development of acquired resistance is a significant clinical challenge, leading to treatment failure.[3][4] Understanding the molecular underpinnings of this resistance is paramount for the development of novel therapeutic strategies to overcome it. This technical guide provides an in-depth overview of the core mechanisms of acquired resistance to oxaliplatin observed in vitro, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanisms of Acquired Oxaliplatin Resistance
In vitro studies have elucidated several key mechanisms through which cancer cells develop resistance to oxaliplatin. These can be broadly categorized as:
-
Reduced Intracellular Drug Accumulation: This involves both decreased uptake and increased efflux of oxaliplatin.[5][6]
-
Enhanced DNA Repair: Increased capacity to recognize and repair oxaliplatin-induced DNA adducts.[2][5][7]
-
Detoxification and Drug Inactivation: Primarily through conjugation with glutathione.[5][8][9]
-
Evasion of Apoptosis: Alterations in signaling pathways that control programmed cell death.[8][10]
-
Epithelial-Mesenchymal Transition (EMT): A phenotypic shift associated with increased motility, invasion, and drug resistance.[11][12][13]
Reduced Intracellular Drug Accumulation
A primary mechanism of resistance is the reduction of platinum accumulation within the cancer cell, thereby limiting the formation of cytotoxic DNA adducts.[5][6] This is achieved by modulating the expression and function of various influx and efflux transporters.
Altered Expression of Drug Transporters
Influx Transporters:
-
Copper Transporter 1 (CTR1): As a major copper influx transporter, CTR1 has been shown to facilitate the uptake of platinum-based drugs, including oxaliplatin.[14][15][16] Downregulation of CTR1 expression can lead to reduced oxaliplatin accumulation and subsequent resistance.
-
Organic Cation Transporters (OCTs): OCT1 and OCT2 have been implicated in the uptake of oxaliplatin.[1][14] Reduced expression or functional inhibition of these transporters can contribute to resistance.[14]
Efflux Transporters (Pumps):
-
ATP-Binding Cassette (ABC) Transporters: This superfamily of transporters actively effluxes a wide range of substrates, including chemotherapeutic drugs.[17][18]
-
ATP7A and ATP7B: These copper-transporting P-type ATPases can sequester and efflux platinum drugs.[15][19][20] Increased expression of ATP7A has been linked to resistance to cisplatin, carboplatin, and oxaliplatin in ovarian cancer cells.[20]
-
Multidrug Resistance-Associated Proteins (MRPs): MRP2 (ABCC2) upregulation has been observed in oxaliplatin-resistant colon cancer cell lines.[21][22]
-
Breast Cancer Resistance Protein (BCRP/ABCG2): Overexpression of ABCG2 has been shown to mediate oxaliplatin resistance in colorectal cancer cells.[23][24]
-
P-glycoprotein (P-gp/ABCB1): While a major player in multidrug resistance, its role in oxaliplatin resistance is less consistently reported compared to other platinum drugs.[21][25]
-
Quantitative Data: Transporter Expression in Oxaliplatin-Resistant Cell Lines
| Cell Line | Cancer Type | Fold Resistance (vs. Parental) | Transporter Change | Method of Detection | Reference |
| SW620/L-OHP & LoVo/L-OHP | Colon | Not specified | MRP2 upregulation | Western Blot | [21] |
| HCT116-R | Colorectal | 10.2 ± 1.0 | Not specified | CCK8 Assay | [3] |
| A2780/C25 | Ovarian | Not specified | Reduced Pt accumulation | AAS | [5] |
| LoVo-92/cOHP | Colorectal | 5.0 - 11.8 | Increased efflux | Not specified | |
| OXA-R LoVo | Colorectal | Not specified | ABCG2 upregulation | Not specified | [23][24] |
AAS: Atomic Absorption Spectrophotometry
Experimental Workflow: Generation and Characterization of Resistant Cell Lines
Caption: Workflow for generating and characterizing oxaliplatin-resistant cell lines.
Enhanced DNA Repair
Oxaliplatin's cytotoxicity stems from the formation of bulky DNA adducts that distort the DNA helix.[2] Cancer cells can overcome this by upregulating DNA repair pathways.
Nucleotide Excision Repair (NER)
The NER pathway is a major mechanism for removing platinum-DNA adducts.[2][7] The Excision Repair Cross-Complementation group 1 (ERCC1) protein is a key endonuclease in this pathway. Overexpression of ERCC1 is strongly correlated with oxaliplatin resistance in various cancer cell lines.[2][9] Unlike cisplatin, resistance to oxaliplatin is generally not affected by deficiencies in the Mismatch Repair (MMR) system, as MMR proteins do not efficiently recognize oxaliplatin-DNA adducts.[26]
Quantitative Data: DNA Repair Gene Expression
| Cell Line | Cancer Type | Fold Resistance | Gene/Protein Change | Method of Detection | Reference |
| A2780/CP & HT-29 | Ovarian & Colon | Not specified | Moderately elevated ERCC-1 mRNA | Real-time quantitative RT-PCR | [5] |
| HCT-8 | Colorectal | Not specified | Upregulated ERCC1 expression | Not specified | [2] |
Detoxification and Drug Inactivation
Cells can neutralize cytotoxic agents through enzymatic inactivation or conjugation with endogenous molecules.
Glutathione (GSH) System
Glutathione, a tripeptide thiol, can detoxify platinum compounds by direct conjugation, a reaction often catalyzed by Glutathione S-transferases (GSTs).[8] The resulting platinum-GSH conjugate is then actively transported out of the cell. Elevated intracellular levels of GSH have been correlated with in vitro resistance to cytotoxic drugs.[9][27] However, some studies have found no correlation between GSH/GST activity and oxaliplatin cytotoxicity, suggesting this mechanism may be cell-type specific.[2][9]
Quantitative Data: Glutathione Levels in Resistant Cells
| Cell Line | Cancer Type | Fold Resistance | Change in GSH System | Method of Detection | Reference |
| A2780/C25 | Ovarian | Not specified | Elevation of glutathione mediated by gamma-glutamyl transpeptidase | Not specified | [5] |
| Panel of 6 colon cell lines | Colon | N/A | No correlation of GSH/GST activity to cytotoxicity | Not specified | [2][9] |
Evasion of Apoptosis
Resistance to oxaliplatin is frequently associated with the dysregulation of apoptotic signaling pathways, allowing cells to tolerate drug-induced damage.
Alterations in Apoptotic Regulators
-
Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can determine the cell's fate. Downregulation of pro-apoptotic proteins and/or upregulation of anti-apoptotic proteins can confer resistance.
-
p53 Signaling: The tumor suppressor p53 plays a crucial role in initiating apoptosis in response to DNA damage.[8] Mutations or inactivation of the p53 pathway can lead to resistance by preventing cell cycle arrest and apoptosis.[8]
-
Autophagy: This cellular process can have a dual role. While excessive autophagy can lead to cell death, it can also act as a survival mechanism under stress, thereby contributing to chemoresistance.[8][10]
-
TRAIL-Mediated Apoptosis: Interestingly, some studies have shown that oxaliplatin-resistant colorectal cancer cells become more sensitive to TRAIL-mediated apoptosis due to the upregulation and lipid raft translocation of Death Receptor 4 (DR4).[28][29]
Signaling Pathway: Evasion of Apoptosis in Oxaliplatin Resistance
Caption: Key pathways in the evasion of oxaliplatin-induced apoptosis.
Epithelial-Mesenchymal Transition (EMT)
EMT is a biological process where epithelial cells lose their cell-cell adhesion and polarity, and acquire a migratory, mesenchymal phenotype. Chronic exposure to oxaliplatin can induce EMT, which is strongly associated with chemoresistance, increased invasion, and motility.[11][13][30]
Molecular Hallmarks of EMT in Resistance
-
Loss of E-cadherin: Downregulation of this key epithelial cell adhesion molecule is a classic feature of EMT.
-
Gain of Mesenchymal Markers: Upregulation of proteins such as Vimentin and N-cadherin.
-
Upregulation of EMT-Inducing Transcription Factors: Key transcription factors like Snail, ZEB1, and Twist orchestrate the EMT program.[12]
Quantitative Data: EMT in Oxaliplatin-Resistant Cell Lines
| Cell Line | Cancer Type | Fold Increase in Migration/Invasion | Key Molecular Changes | Reference |
| KM12L4 OxR & HT29 OxR | Colorectal | ~8- to 15-fold | Decreased E-cadherin, Increased Vimentin, Increased nuclear Snail (KM12L4) | [11][30] |
| Bel-7402/OXA | Hepatocellular | Increased | EMT phenotype, knockdown of Snail reversed resistance | |
| HCT116/OXA | Colon | Not specified | Upregulated ZEB1 and Vimentin, downregulated E-cadherin | [12] |
Signaling Pathway: EMT in Oxaliplatin Resistance
Caption: Induction of EMT as a mechanism of acquired oxaliplatin resistance.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of oxaliplatin resistance.
Protocol 1: Establishment of Oxaliplatin-Resistant Cell Lines
Protocol adapted from Morais et al., 2021 and Liu et al., 2010.[3][21]
-
Initial IC50 Determination: Culture the parental cancer cell line (e.g., HCT116) and determine the 50% inhibitory concentration (IC50) of oxaliplatin using a cell viability assay (e.g., MTT assay, see Protocol 2).
-
Initial Exposure: Seed parental cells in T75 flasks. Once they reach ~60% confluency, expose them to an initial oxaliplatin concentration corresponding to approximately one-third of the determined IC50.
-
Recovery: After 48 hours of drug exposure, replace the drug-containing medium with fresh, drug-free culture medium and allow the cells to recover and repopulate.
-
Subculture and Re-exposure: When the cells reach ~80% confluency, subculture them and repeat the treatment with the same oxaliplatin concentration. This is typically repeated for a total of three cycles for each concentration.
-
Dose Escalation: After three cycles at a given concentration, double the concentration of oxaliplatin and repeat steps 3 and 4.
-
Establishment of Resistance: Continue this procedure of intermittent exposure and dose escalation until the cells can proliferate in a concentration at least 10-fold higher than the initial parental IC50.
-
Maintenance: To maintain the resistant phenotype, the established resistant cell line should be sporadically cultured in a medium containing a maintenance dose of oxaliplatin (e.g., 4 µM).
-
Validation: Regularly confirm the resistance by comparing the IC50 of the resistant line to the parental line.
Protocol 2: MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability and determining IC50 values.[17][24][27][31]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of oxaliplatin in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value.
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][11]
-
Cell Treatment: Seed cells in 6-well plates and treat with oxaliplatin for the desired time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach using trypsin, and combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 4: Western Blot for Protein Expression Analysis
This protocol is for detecting specific proteins like ERCC1, ABCG2, E-cadherin, or Vimentin.[25][29][32][33][34]
-
Protein Extraction: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-ERCC1) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH or β-actin to normalize protein levels.
Protocol 5: Quantitative Real-Time PCR (qPCR) for Gene Expression
This protocol is for quantifying the mRNA levels of genes such as ABC transporters.[7][8][16][30][35]
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., TRIzol reagent or RNeasy kit) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96- or 384-well plate. Each reaction should contain cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green or TaqMan master mix.
-
qPCR Amplification: Perform the qPCR in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin).
Protocol 6: Boyden Chamber (Transwell) Migration and Invasion Assay
This assay measures the migratory and invasive potential of cancer cells.[1][2][12][19][20]
-
Cell Preparation: Serum-starve the cells for 12-24 hours prior to the assay.
-
Chamber Preparation:
-
Migration: Use uncoated Transwell inserts (typically with 8 µm pores).
-
Invasion: Coat the top of the Transwell inserts with a layer of Matrigel or another basement membrane extract and allow it to solidify. Rehydrate the inserts with serum-free medium.
-
-
Assay Setup: Place the inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium and seed them into the upper chamber of the inserts (e.g., 5 x 10^4 cells/well).
-
Incubation: Incubate the plate for 12-48 hours at 37°C to allow cells to migrate or invade through the membrane.
-
Cell Removal and Fixation: Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix the cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Staining and Quantification: Stain the migrated/invaded cells with a stain like crystal violet. Elute the stain and measure the absorbance, or count the stained cells in several microscopic fields to quantify migration/invasion.
Conclusion
Acquired resistance to oxaliplatin in vitro is a multifactorial process involving a complex interplay of various cellular mechanisms. Key strategies employed by cancer cells include reducing intracellular drug levels through altered transporter expression, enhancing the repair of drug-induced DNA damage, inactivating the drug via detoxification pathways, rewiring apoptotic signaling to promote survival, and undergoing a phenotypic switch to a more aggressive and resistant mesenchymal state. A thorough understanding of these mechanisms, facilitated by the robust experimental protocols detailed in this guide, is essential for identifying predictive biomarkers of resistance and for the rational design of novel therapeutic strategies to improve clinical outcomes for patients treated with oxaliplatin.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. kumc.edu [kumc.edu]
- 7. Real-time reverse transcription-PCR expression profiling of the complete human ATP-binding cassette transporter superfamily in various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of expression of drug resistance-linked ABC transporters in cancer cells by quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. scispace.com [scispace.com]
- 12. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout [bio-protocol.org]
- 13. E-cadherin and vimentin immunofluorescence [bio-protocol.org]
- 14. Clonogenic Assay [en.bio-protocol.org]
- 15. Clonogenic Assay [bio-protocol.org]
- 16. academic.oup.com [academic.oup.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Induction of resistance to oxaliplatin in cancer by a microRNA/Fem1B/Gli1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 20. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout [en.bio-protocol.org]
- 21. Establishment and biological characteristics of oxaliplatin-resistant human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchhub.com [researchhub.com]
- 25. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 28. researchgate.net [researchgate.net]
- 29. benchchem.com [benchchem.com]
- 30. Analysis of Expression of Drug Resistance-Linked ABC Transporters in Cancer Cells by Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 31. texaschildrens.org [texaschildrens.org]
- 32. bosterbio.com [bosterbio.com]
- 33. origene.com [origene.com]
- 34. blog.championsoncology.com [blog.championsoncology.com]
- 35. Real-time PCR detection of ABC transporter expression [bio-protocol.org]
Predictive Biomarkers for Eloxatine (Oxaliplatin) Sensitivity in Solid Tumors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eloxatine® (oxaliplatin) is a third-generation platinum-based chemotherapeutic agent that plays a pivotal role in the treatment of various solid tumors, most notably colorectal cancer. Its mechanism of action involves the formation of bulky DNA adducts, which impede DNA replication and transcription, ultimately leading to cell death. However, intrinsic and acquired resistance to oxaliplatin remains a significant clinical challenge, limiting its efficacy in a substantial proportion of patients. The identification and validation of predictive biomarkers for oxaliplatin sensitivity are therefore of paramount importance to personalize treatment strategies, improve patient outcomes, and guide the development of novel therapeutic combinations.
This technical guide provides a comprehensive overview of the core predictive biomarkers for oxaliplatin sensitivity, detailing the underlying molecular mechanisms, experimental methodologies for their assessment, and quantitative data supporting their clinical utility.
Core Predictive Biomarkers and Mechanisms of Action
The cellular response to oxaliplatin is multifaceted and influenced by a complex interplay of DNA repair pathways, drug metabolism, and cellular efflux mechanisms. Key biomarkers have emerged from our understanding of these processes.
DNA Repair Pathways
The NER pathway is the primary mechanism for repairing bulky DNA adducts induced by oxaliplatin.[1] A key protein in this pathway is the Excision Repair Cross-Complementation group 1 (ERCC1). High ERCC1 expression is hypothesized to lead to more efficient repair of oxaliplatin-DNA adducts, thereby conferring resistance to the drug.[2] Conversely, low ERCC1 expression is associated with increased sensitivity to oxaliplatin-based chemotherapy.[3]
dot
Figure 1: Nucleotide Excision Repair (NER) Pathway in Response to Oxaliplatin-Induced DNA Damage.
The MMR system is responsible for correcting base-base mismatches and insertion-deletion loops that can arise during DNA replication. Deficiency in the MMR pathway (dMMR), often identified by microsatellite instability (MSI), has a complex and somewhat controversial role in oxaliplatin sensitivity. While dMMR is a well-established predictor of poor response to 5-fluorouracil (5-FU) monotherapy, its impact on oxaliplatin efficacy is different. Preclinical data suggest that the MMR system does not efficiently recognize oxaliplatin-induced DNA adducts, implying that dMMR status may not directly confer resistance to oxaliplatin.[2] Clinical studies have shown that patients with dMMR/MSI-High (MSI-H) tumors benefit from the addition of oxaliplatin to 5-FU-based adjuvant chemotherapy.[4][5][6]
dot
References
- 1. Genome-wide single-nucleotide resolution of oxaliplatin–DNA adduct repair in drug-sensitive and -resistant colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ERCC1 and ERCC2 Polymorphisms Predict Clinical Outcomes of Oxaliplatin-based Chemotherapies in Gastric and Colorectal Cancer: A Systemic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Microsatellite Instability in Patients With Stage III Colon Cancer Receiving Fluoropyrimidine With or Without Oxaliplatin: An ACCENT Pooled Analysis of 12 Adjuvant Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
Methodological & Application
Application Notes and Protocols for Determining Eloxatine (Oxaliplatin) Dosage in In Vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eloxatine, the brand name for oxaliplatin, is a third-generation platinum-based chemotherapeutic agent widely utilized in the treatment of various cancers, most notably colorectal cancer.[1][2] Its cytotoxic effects are primarily mediated through the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][4] Accurate determination of the effective dosage of this compound in vitro is a critical first step in preclinical drug evaluation and mechanistic studies.
These application notes provide detailed protocols for determining the cytotoxic dosage of this compound using common in vitro assays, summarize effective concentration ranges for various cancer cell lines, and illustrate the key molecular pathways involved in its mechanism of action.
Data Presentation: this compound In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The IC50 values for this compound can vary significantly depending on the cell line, exposure time, and the specific cytotoxicity assay employed. The following table summarizes previously reported IC50 values for oxaliplatin in various human cancer cell lines.
| Cell Line | Cancer Type | Exposure Time (hours) | Assay | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 72 | Not Specified | 0.53 ± 0.04 |
| HCT116 p53-/- | Colorectal Carcinoma | 72 | Not Specified | 2.04 ± 0.15 |
| SW480 | Colorectal Adenocarcinoma | 72 | MTT | 0.49 |
| HT29 | Colorectal Adenocarcinoma | 72 | MTT | 0.58 |
| DLD1 | Colorectal Adenocarcinoma | 72 | MTT | 2.05 |
| TE3 | Esophageal Squamous Cell Carcinoma | 72 | Not Specified | 2.5 |
| TE7 | Esophageal Adenocarcinoma | 72 | Not Specified | 2.5 |
Note: The sensitivity of cell lines to this compound can be influenced by the status of DNA repair pathways, such as the expression of ERCC1, and the functionality of apoptotic signaling pathways.[5][6]
Experimental Protocols
Two of the most common colorimetric assays for determining in vitro cytotoxicity are the MTT and Sulforhodamine B (SRB) assays.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells as an indicator of their viability.[7] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7]
Materials:
-
This compound (Oxaliplatin)
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
DMSO (Dimethyl sulfoxide) or other suitable solubilization solution
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells during their exponential growth phase.
-
Seed 5 x 10³ cells per well in 100 µL of complete culture medium into a 96-well plate.[8]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water for injections or 5% glucose solution).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 300 µM).[8][9]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include untreated control wells (medium only) and solvent control wells.
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate gently for 10 minutes to ensure complete solubilization.[8]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Protocol 2: Sulforhodamine B (SRB) Assay for Cell Biomass
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[10][11]
Materials:
-
This compound (Oxaliplatin)
-
Selected cancer cell line
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Acetic acid, 1% (v/v)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader (absorbance at 510-565 nm)
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol. A typical seeding density is around 5,000 cells per well.[12]
-
-
Cell Fixation:
-
After the drug incubation period (e.g., 48 or 72 hours), gently remove the medium.
-
Fix the adherent cells by adding 100 µL of cold 10% TCA to each well.
-
Incubate the plate at 4°C for at least 1 hour.[10]
-
-
Washing and Staining:
-
Removal of Unbound Dye:
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the optical density (OD) at a wavelength between 510 nm and 565 nm.[13]
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition. The average OD of the control wells is considered 100% viability.
-
Generate a dose-response curve and determine the IC50 value as described in the MTT protocol.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for determining this compound dosage and the key signaling pathways involved in its cytotoxic effects.
References
- 1. Molecular mechanisms of action and prediction of response to oxaliplatin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 4. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 5. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. 4.4. MTT Assay [bio-protocol.org]
- 9. Salinomycin and oxaliplatin synergistically enhances cytotoxic effect on human colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. scispace.com [scispace.com]
- 12. The slow cell death response when screening chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. canvaxbiotech.com [canvaxbiotech.com]
Application Notes and Protocols: Administration of Oxaliplatin in Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the administration of oxaliplatin in mouse xenograft studies, a critical component in preclinical cancer research. The following protocols and data summaries are compiled from established methodologies to ensure reproducibility and accuracy in assessing the therapeutic efficacy of oxaliplatin.
Introduction
Oxaliplatin is a third-generation platinum-based chemotherapeutic agent widely used in the treatment of colorectal cancer. Mouse xenograft models, where human tumor cells are implanted into immunodeficient mice, are indispensable tools for evaluating the in vivo antitumor activity of drugs like oxaliplatin. This document outlines standardized protocols for oxaliplatin administration, including dosage, vehicle preparation, administration routes, and monitoring for efficacy and toxicity.
Experimental Protocols
Preparation of Oxaliplatin Solution
A consistent and sterile preparation of the oxaliplatin solution is crucial for accurate dosing and to prevent contamination.
Materials:
-
Oxaliplatin powder (pharmaceutical grade)
-
5% Dextrose solution (sterile) or Saline (0.9% sodium chloride, sterile)
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Protocol:
-
In a laminar flow hood, dissolve the oxaliplatin powder in a 5% dextrose solution to the desired stock concentration (e.g., 1 mg/mL or 5 mg/mL).[1][2][3] Some studies have also utilized saline as a vehicle.[4][5]
-
Ensure the powder is completely dissolved by gentle vortexing or swirling.
-
Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.
-
Prepare fresh on the day of administration.[1]
Mouse Xenograft Model Establishment
The successful establishment of a xenograft model is the first step in in vivo drug efficacy studies.
Materials:
-
Human cancer cell line (e.g., HCT116, CT26, COL-1)
-
Immunocompromised mice (e.g., nude, SCID)
-
Matrigel (optional, but often used to support initial tumor growth)
-
Sterile PBS
-
Syringes and needles
Protocol:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS, with or without Matrigel. A common concentration is 1x10^6 to 2x10^5 cells per injection volume (typically 100 µL).[6][7]
-
Subcutaneously inject the cell suspension into the flank of each mouse.[4][6][7]
-
Allow the tumors to grow to a palpable size (e.g., 100-500 mm³) before initiating treatment.[4][7][8]
Administration of Oxaliplatin
The choice of administration route can influence the drug's efficacy and toxicity profile.
Protocol:
-
Properly restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (urine or blood) is drawn, indicating correct needle placement.
-
Inject the prepared oxaliplatin solution slowly. The typical injection volume is 100-200 µL.[5]
Protocol:
-
Place the mouse in a restraining device that allows access to the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the tail with an alcohol swab.
-
Insert the needle (typically 27-30 gauge) into one of the lateral tail veins.
-
Inject the oxaliplatin solution slowly. Successful injection is indicated by the clearing of the vein.
Monitoring and Endpoints
Regular monitoring is essential to assess both the antitumor effects and the toxicity of the treatment.
Tumor Measurement:
-
Measure the tumor dimensions (length and width) with calipers two to three times per week.[4][7]
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.[4][7]
Toxicity Assessment:
-
Monitor the body weight of the mice twice weekly as an indicator of general health.[1][9] Significant weight loss can be a sign of toxicity.[2]
-
Observe the mice daily for clinical signs of distress, such as changes in appearance, behavior, or activity.[9]
-
Specific toxicities associated with oxaliplatin include peripheral neuropathy (cold and mechanical allodynia), hematological toxicity, and splenomegaly.[3][5][10]
Efficacy Endpoint:
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.[4]
Data Presentation
Oxaliplatin Administration Protocols in Mouse Xenograft Studies
| Dosage | Administration Route | Schedule | Vehicle | Mouse Strain | Cancer Model | Reference |
| 3 mg/kg | i.v. | Every 3 days for 9 doses | 5% Glucose in saline | C57BL/6N | Neuropathic pain model | [11] |
| 5 mg/kg | i.p. | Days 6, 9, 12, 15 post-tumor inoculation | PBS | Not specified | CT26 colon cancer | [12] |
| 0.3 mg/kg (low dose) | i.p. | 5 consecutive days, 5 days rest, repeat | 5% Dextrose | C57BL/6J, BALB/cJ | Neuropathic pain model | [1] |
| 3 mg/kg (high dose) | i.p. | 5 consecutive days, 5 days rest, repeat | 5% Dextrose | C57BL/6J, BALB/cJ | Neuropathic pain model | [1] |
| 12 mg/kg | i.p. | Weekly for 3 weeks (in combination) | Not specified | Nude | Colorectal cancer TICs | [6] |
| 10 mg/kg | i.p. | Weekly for 2.5 weeks | Saline | NOD.CB17-PrkdcSCID-J | Colorectal cancer explants | [4] |
| 8.3 mg/kg | Not specified | Divided doses on days 1 and 8 | Not specified | Nude | COL-1 colon cancer | [13] |
| 5 mg/kg | i.p. | Not specified (in combination) | Not specified | C57BL/6 | MC38 colon cancer | [7] |
| 3.5 mg/kg | i.v. | Twice weekly for 4 weeks | 5% Glucose | Various | Not applicable | [9] |
| 2.5 mg/kg | i.p. | 4 consecutive days/week for 3 weeks | 5% Dextrose | C57BL/6J | Toxicity model | [3] |
Summary of Oxaliplatin Efficacy in Preclinical Models
| Cancer Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| COL-1 colon cancer | 8.3 mg/kg (divided doses) with S-1 | Significantly superior to monotherapies | Combination therapy was more effective and tolerable. | [13] |
| CT26 colon cancer | 5 mg/kg i.p. | Significant reduction in tumor weight and number of nodules | Intraperitoneal administration showed a significant antitumor effect. | [12] |
| Colorectal cancer explants | 10 mg/kg i.p. weekly | Varied based on tumor sensitivity | Model could predict clinical responses. | [4] |
| MC38 colon cancer | 5 mg/kg i.p. (with 5-Fu) | Significantly reduced tumor growth rate | Combination therapy was more effective than single agents. | [7] |
Reported Toxicities of Oxaliplatin in Mice
| Toxicity | Model/Dose | Observations | Reference |
| Peripheral Neuropathy | 3 mg/kg i.v. | Cold/cool allodynia | [11] |
| Peripheral Neuropathy | 3 and 30 mg/kg cumulative dose i.p. | Mechanical and cold hypersensitivity | |
| Weight Loss | 30 mg/kg cumulative dose i.p. | Robust weight loss and slowed weight gain | [1][2] |
| Hematological Toxicity | 15-30 mg/kg cumulative dose i.p. | Dose-dependent changes in blood cell composition | [3] |
| Splenomegaly | 22.5 and 30 mg/kg cumulative dose i.p. | Dose-dependent increase in spleen weight | [3] |
| Cardiotoxicity | 10 mg/kg i.p. weekly for 8 weeks | Decreased heart rate, cardiac hypertrophy | |
| Gastrointestinal Toxicity | Not specified | Nausea, vomiting, constipation, diarrhea | [14] |
Visualizations
Experimental Workflow for Oxaliplatin Xenograft Study
Caption: A typical workflow for an in vivo mouse xenograft study with oxaliplatin.
Oxaliplatin's Proposed Mechanism of Action
Caption: Simplified signaling pathway of oxaliplatin-induced cell death.
References
- 1. Impact of Dose, Sex, and Strain on Oxaliplatin-Induced Peripheral Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the peripheral immune response in mouse models of oxaliplatin-induced peripheral neuropathy highlights their limited translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxaliplatin-induced haematological toxicity and splenomegaly in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mice with cisplatin and oxaliplatin-induced painful neuropathy develop distinct early responses to thermal stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Impact of 5-Fu/oxaliplatin on mouse dendritic cells and synergetic effect with a colon cancer vaccine - Chinese Journal of Cancer Research [cjcrcn.org]
- 8. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Susceptibility of different mouse strains to oxaliplatin peripheral neurotoxicity: Phenotypic and genotypic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Efficacy of combination chemotherapy using oral fluoropyrimidine S-1 with oxaliplatin (SOX) against colorectal cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vuir.vu.edu.au [vuir.vu.edu.au]
Preclinical Combination of Eloxatine with PARP Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eloxatin® (oxaliplatin), a third-generation platinum-based chemotherapeutic agent, functions by inducing DNA adducts, leading to DNA damage and subsequent cell death in rapidly dividing cancer cells. Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapy that impede the repair of single-strand DNA breaks. The combination of Eloxatin and PARP inhibitors represents a promising therapeutic strategy, leveraging the concept of synthetic lethality. By inducing complex DNA damage that is difficult to repair, Eloxatin's efficacy can be potentiated by the simultaneous inhibition of a key DNA repair pathway by PARP inhibitors. This document provides detailed application notes and protocols for the preclinical evaluation of this combination therapy.
Mechanism of Action: A Synergistic Approach
The synergistic anti-tumor effect of combining Eloxatin with PARP inhibitors is primarily attributed to the overwhelming of the cancer cell's DNA damage response (DDR) pathways. Eloxatin induces DNA crosslinks, which can lead to the formation of double-strand breaks (DSBs).[1] In parallel, PARP inhibitors block the repair of single-strand breaks (SSBs), which, when encountered by the replication machinery, also collapse into DSBs. This dual assault on the cancer cell's genome leads to an accumulation of cytotoxic DSBs, pushing the cell towards apoptosis. Furthermore, this combination has been shown to induce G2/M cell cycle arrest, preventing damaged cells from proceeding through mitosis and ultimately leading to cell death.[1][2]
digraph "Eloxatin_PARP_Inhibitor_Signaling_Pathway" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Nodes
Eloxatin [label="Eloxatin\n(Oxaliplatin)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PARPi [label="PARP Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"];
DNA_Adducts [label="DNA Adducts &\nCrosslinks", fillcolor="#F1F3F4", fontcolor="#202124"];
SSB [label="Single-Strand\nBreaks (SSBs)", fillcolor="#F1F3F4", fontcolor="#202124"];
BER [label="Base Excision\nRepair (BER)", fillcolor="#FBBC05", fontcolor="#202124"];
DSB [label="Double-Strand\nBreaks (DSBs)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
G2M_Arrest [label="G2/M Cell Cycle\nArrest", fillcolor="#34A853", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Eloxatin -> DNA_Adducts [label="induces"];
DNA_Adducts -> DSB [label="leads to"];
PARPi -> BER [label="inhibits", dir=tee];
SSB -> BER [label="activates"];
BER -> SSB [label="repairs", style=dashed, color="#5F6368"];
SSB -> DSB [label="replication fork\ncollapse"];
DSB -> G2M_Arrest [label="activates"];
G2M_Arrest -> Apoptosis [label="leads to"];
DSB -> Apoptosis [label="induces"];
}
Caption: Workflow for the Cell Viability Assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a generalized procedure based on standard methods.[3][4][5]
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating and adherent cells) after drug treatment.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
Protocol 3: DNA Damage Assay (γH2AX Foci Formation)
This protocol is based on established immunofluorescence methods.[6][7]
Objective: To visualize and quantify DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX antibody (e.g., 1:200 dilution)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:200 dilution)
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope and appropriate image analysis software.
Protocol 4: In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the combination therapy in a mouse model.[8][9]
Objective: To assess the anti-tumor efficacy of the combination therapy in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line (e.g., HCT116)
-
Matrigel (optional)
-
Eloxatin (Oxaliplatin) for injection
-
PARP inhibitor (e.g., Olaparib) for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Eloxatin alone, PARP inhibitor alone, combination).
-
Administer the treatments according to a predetermined schedule. For example:
-
Eloxatin: Intraperitoneal (i.p.) injection (e.g., 5-10 mg/kg) once or twice a week.
-
PARP inhibitor: Oral gavage (p.o.) (e.g., 50-100 mg/kg) daily.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Caption: Workflow for an In Vivo Xenograft Study.
Conclusion
The preclinical combination of Eloxatin with PARP inhibitors demonstrates significant synergistic anti-tumor activity across various cancer models. The provided application notes and protocols offer a comprehensive guide for researchers to design and execute experiments to further investigate this promising therapeutic strategy. Careful consideration of cell line-specific responses, drug concentrations, and treatment schedules is crucial for obtaining robust and reproducible results.
References
- 1. Combined olaparib and oxaliplatin inhibits tumor proliferation and induces G2/M arrest and γ-H2AX foci formation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined olaparib and oxaliplatin inhibits tumor proliferation by cell cycle arrest and cell apoptosis in XRCC2-defecient colorectal cancer - Ren - Digestive Medicine Research [dmr.amegroups.org]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP Targeted Auger Therapy in p53 Mutant Colon Cancer Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Measuring Oxaliplatin-Induced Apoptosis via Flow Cytometry: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaliplatin is a third-generation platinum-based chemotherapeutic agent widely used in the treatment of various cancers, particularly colorectal cancer.[1][2] Its primary mechanism of action involves the formation of platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately leading to cell cycle arrest and programmed cell death, or apoptosis.[1][2] The accurate quantification of apoptosis is a critical step in evaluating the efficacy of oxaliplatin and other cytotoxic agents in both preclinical research and drug development.
Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, offers a robust, high-throughput method for the quantitative analysis of apoptosis at the single-cell level.[3] This application note provides a detailed protocol for measuring oxaliplatin-induced apoptosis using this technique, along with insights into the underlying signaling pathways and data presentation.
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells.[4] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells.[5] However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of four distinct cell populations:
-
Viable cells: Annexin V-negative and PI-negative (Annexin V-/PI-)
-
Early apoptotic cells: Annexin V-positive and PI-negative (Annexin V+/PI-)
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Annexin V+/PI+)
-
Necrotic cells: Annexin V-negative and PI-positive (Annexin V-/PI+) (This population is often minimal in apoptosis studies).
Oxaliplatin-Induced Apoptosis Signaling Pathway
Oxaliplatin exerts its cytotoxic effects primarily through the induction of DNA damage.[1][6] The formation of bulky platinum-DNA adducts triggers a cascade of cellular events that converge on the apoptotic machinery. The pathway involves the activation of tumor suppressor proteins like p53, which in turn modulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.[1][7] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.[1][6]
Caption: Oxaliplatin-induced apoptosis signaling pathway.
Experimental Workflow
The overall workflow for assessing oxaliplatin-induced apoptosis involves several key steps, from cell culture and treatment to data acquisition and analysis.
Caption: Experimental workflow for apoptosis analysis.
Detailed Experimental Protocol
This protocol provides a general guideline for staining cells with Annexin V-FITC and PI for flow cytometric analysis of apoptosis following oxaliplatin treatment. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Oxaliplatin
-
Phosphate-Buffered Saline (PBS), calcium- and magnesium-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with varying concentrations of oxaliplatin for different time points (e.g., 24, 48, 72 hours). Include an untreated control and a vehicle control (if oxaliplatin is dissolved in a solvent like DMSO).
-
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Neutralize the trypsin with a complete medium and combine with the collected supernatant.[3][8]
-
Suspension cells: Collect the cells directly from the culture flask.[8]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Resuspension and Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Keep the samples on ice and protected from light until analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
-
Use a 488 nm laser for excitation.
-
Detect the FITC signal (Annexin V) in the FL1 channel (typically 530/30 nm) and the PI signal in the FL2 or FL3 channel (typically >575 nm).[5]
-
Set up appropriate compensation and gates using unstained, single-stained (Annexin V-FITC only and PI only), and treated control samples.
-
Data Presentation
Quantitative data from flow cytometry experiments should be summarized in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Dose-Response of Oxaliplatin on Apoptosis in [Cell Line Name] at 48 hours
| Oxaliplatin (µM) | Viable (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) | Total Apoptotic (%) (Early + Late) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 | 4.8 ± 0.9 |
| 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 0.9 | 14.4 ± 2.1 |
| 5 | 60.3 ± 4.2 | 25.4 ± 2.8 | 14.3 ± 1.5 | 39.7 ± 4.3 |
| 10 | 35.1 ± 3.8 | 40.2 ± 3.1 | 24.7 ± 2.5 | 64.9 ± 5.6 |
| 25 | 15.8 ± 2.9 | 55.9 ± 4.5 | 28.3 ± 3.1 | 84.2 ± 7.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induced by 10 µM Oxaliplatin in [Cell Line Name]
| Time (hours) | Viable (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) | Total Apoptotic (%) (Early + Late) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.3 | 1.8 ± 0.2 | 3.9 ± 0.5 |
| 12 | 80.5 ± 3.1 | 12.3 ± 1.5 | 7.2 ± 0.8 | 19.5 ± 2.3 |
| 24 | 55.2 ± 4.5 | 28.9 ± 2.9 | 15.9 ± 1.7 | 44.8 ± 4.6 |
| 48 | 35.1 ± 3.8 | 40.2 ± 3.1 | 24.7 ± 2.5 | 64.9 ± 5.6 |
| 72 | 20.4 ± 2.5 | 45.8 ± 3.9 | 33.8 ± 3.2 | 79.6 ± 7.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The flow cytometry-based Annexin V and PI staining method is a highly effective and quantitative technique for assessing oxaliplatin-induced apoptosis. This application note provides a comprehensive protocol and framework for researchers to reliably measure the apoptotic response to oxaliplatin, thereby facilitating the evaluation of its therapeutic potential and the investigation of mechanisms of drug resistance. Adherence to a standardized protocol and clear data presentation are essential for obtaining reproducible and interpretable results.
References
- 1. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 2. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 3. benchchem.com [benchchem.com]
- 4. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Application Notes and Protocols: Immunohistochemical Detection of Oxaliplatin-DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxaliplatin, a third-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various solid tumors, most notably colorectal cancer. Its cytotoxic effect is primarily mediated through the formation of covalent adducts with DNA, which obstruct DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The level of these oxaliplatin-DNA adducts within tumor cells can be a critical determinant of therapeutic efficacy and a potential biomarker for predicting patient response. Immunohistochemistry (IHC) offers a powerful technique to visualize and semi-quantify these adducts in situ within the morphological context of tissue samples.
These application notes provide a comprehensive overview of the principles and a detailed protocol for the immunohistochemical detection of oxaliplatin-DNA adducts. This guide is intended to assist researchers in assessing the pharmacodynamic effects of oxaliplatin, investigating mechanisms of drug resistance, and exploring the potential of DNA adducts as predictive biomarkers.
Mechanism of Action and DNA Repair
Oxaliplatin, upon entering the cell, undergoes aquation, forming reactive platinum complexes that bind to the N7 position of guanine and adenine bases in the DNA. This binding results in the formation of various adducts, with the most common being intrastrand crosslinks between adjacent guanines (GG) and adenine-guanines (AG). These bulky adducts distort the DNA double helix, triggering cellular stress responses.
The primary cellular defense mechanism against oxaliplatin-induced DNA damage is the Nucleotide Excision Repair (NER) pathway. Unlike cisplatin, oxaliplatin adducts are poorly recognized by the Mismatch Repair (MMR) system, which can contribute to its efficacy in MMR-deficient tumors. The efficiency of the NER pathway in removing these adducts is a key factor in determining a cell's sensitivity or resistance to oxaliplatin.
Quantitative Data on Oxaliplatin-DNA Adduct Formation
The following tables summarize quantitative data on oxaliplatin-DNA adduct formation from various studies. It is important to note that these values were predominantly obtained using highly sensitive techniques such as Accelerator Mass Spectrometry (AMS), 32P-postlabelling, and Atomic Absorption Spectrometry (AAS), as IHC provides a semi-quantitative assessment.
Table 1: Oxaliplatin-DNA Adduct Levels in Colorectal Cancer (CRC) Cell Lines
| Cell Line | Oxaliplatin Concentration | Exposure Time | Adduct Level (adducts / 10^8 nucleotides) | Measurement Method |
| HTB-38 (sensitive) | 1 µM (microdose) | 4 hours | ~15 | AMS |
| CRL-2134 (sensitive) | 1 µM (microdose) | 4 hours | ~12 | AMS |
| CLL-228 (resistant) | 1 µM (microdose) | 4 hours | ~8 | AMS |
| CLL-229 (resistant) | 1 µM (microdose) | 4 hours | ~6 | AMS |
| HTB-38 (sensitive) | 100 µM (therapeutic dose) | 4 hours | ~1500 | AMS |
| CRL-2134 (sensitive) | 100 µM (therapeutic dose) | 4 hours | ~1200 | AMS |
| CLL-228 (resistant) | 100 µM (therapeutic dose) | 4 hours | ~800 | AMS |
| CLL-229 (resistant) | 100 µM (therapeutic dose) | 4 hours | ~600 | AMS |
Table 2: Oxaliplatin-DNA Adduct Levels in Peripheral Blood Mononuclear Cells (PBMCs) of CRC Patients
| Dose | Time Point | Adduct Level Range (adducts / 10^8 nucleotides) | Measurement Method |
| Diagnostic Microdose | Post-infusion | 0.1 - 6 | AMS |
| Therapeutic Dose | Post-infusion | 13 - 1047 | AMS |
Table 3: Comparative Adduct Formation of Platinum-Based Drugs in A2780 Human Ovarian Cancer Cells
| Drug | Concentration for 90% Cell Kill (2h incubation) | Relative GG Peak Levels (at 4h post-incubation) | Measurement Method |
| Cisplatin | 15 µM | 4 | 32P-postlabelling |
| Oxaliplatin | 15 µM | 3 | 32P-postlabelling |
| Lobaplatin | 22 µM | 1 | 32P-postlabelling |
Experimental Protocols
Immunohistochemical Staining for Oxaliplatin-DNA Adducts in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol provides a representative methodology for the detection of oxaliplatin-DNA adducts. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water (dH2O)
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)
-
Heat source for antigen retrieval (water bath, pressure cooker, or steamer)
-
Wash Buffer (e.g., Tris-Buffered Saline with 0.05% Tween-20, TBS-T)
-
Hydrogen Peroxide Block (3% H2O2 in methanol)
-
Blocking Buffer (e.g., 5% normal goat serum in TBS)
-
Primary Antibody: Anti-platinum-DNA adduct antibody (An antibody that recognizes platinum-DNA adducts. Some antibodies raised against cisplatin adducts have been shown to cross-react with oxaliplatin adducts).
-
Biotinylated Secondary Antibody (e.g., goat anti-mouse/rabbit IgG)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) Substrate-Chromogen System
-
Hematoxylin counterstain
-
Mounting Medium
-
Coverslips
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol:
-
100% Ethanol for 2 x 3 minutes.
-
95% Ethanol for 2 x 3 minutes.
-
70% Ethanol for 2 x 3 minutes.
-
-
Rinse with dH2O for 5 minutes.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Pre-heat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the pre-heated buffer and incubate for 20-40 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in dH2O and then in Wash Buffer.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% H2O2 in methanol for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with dH2O and then Wash Buffer.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-platinum-DNA adduct antibody in Blocking Buffer to its optimal concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with Wash Buffer (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with Wash Buffer (3 x 5 minutes).
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with Wash Buffer (3 x 5 minutes).
-
-
Chromogen Application:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown staining intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with dH2O to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with dH2O.
-
"Blue" the hematoxylin in a gentle stream of tap water or a bluing reagent.
-
Rinse with dH2O.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded series of ethanol and xylene (reverse of the rehydration steps).
-
Apply a drop of mounting medium to the tissue and place a coverslip.
-
Controls:
-
Positive Control: Tissue known to contain oxaliplatin-DNA adducts (e.g., from a treated animal model or a patient who received oxaliplatin).
-
Negative Control: Tissue from an untreated subject.
-
Isotype Control: Incubate a slide with an isotype-matched control antibody at the same concentration as the primary antibody to assess non-specific background staining.
Quantification and Data Analysis
The intensity of the nuclear DAB staining can be semi-quantitatively assessed using digital image analysis software. This typically involves:
-
Image Acquisition: Capture high-resolution images of the stained tissue sections.
-
Region of Interest (ROI) Selection: Define ROIs corresponding to tumor cell nuclei.
-
Color Deconvolution: Separate the DAB and hematoxylin stains.
-
Intensity Measurement: Calculate the mean optical density of the DAB signal within the defined nuclear ROIs.
-
Scoring: An H-score can be calculated by multiplying the percentage of positive cells at different staining intensities by the corresponding intensity score.
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of Oxaliplatin Action and DNA Repair.
Caption: Immunohistochemistry Workflow for Oxaliplatin-DNA Adducts.
Application Notes and Protocols for Developing Stable Oxaliplatin-Resistant Cancer Cell Line Models
Introduction
Oxaliplatin is a third-generation platinum-based chemotherapeutic agent integral to the treatment of various malignancies, particularly colorectal cancer. However, the development of intrinsic or acquired resistance remains a significant clinical challenge, often leading to treatment failure. To facilitate the study of resistance mechanisms and the development of novel therapeutic strategies to overcome them, robust and well-characterized in vitro models of oxaliplatin resistance are indispensable.
These application notes provide detailed protocols for the establishment and characterization of stable oxaliplatin-resistant cancer cell lines. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in oncology research.
Part 1: Establishing Oxaliplatin-Resistant Cancer Cell Lines
Stable oxaliplatin-resistant cell lines are typically generated by subjecting parental cancer cells to gradually increasing concentrations of the drug over a prolonged period. This process mimics the clinical scenario of acquired resistance. Two common approaches are continuous and intermittent (pulse) exposure.
Experimental Workflow: Development of Oxaliplatin-Resistant Cell Lines
Caption: Workflow for generating and validating stable oxaliplatin-resistant cell lines.
Protocol 1.1: Continuous Exposure Method
This method involves culturing cancer cells in the continuous presence of oxaliplatin, with a stepwise increase in concentration as the cells adapt.
Materials:
-
Parental cancer cell line of choice (e.g., HCT116, SW480)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Oxaliplatin stock solution (e.g., 5 mM in sterile water or DMSO)
-
Standard cell culture flasks, plates, and consumables
Procedure:
-
Initial Seeding: Seed the parental cells in a T-25 flask and allow them to adhere and reach 70-80% confluency.
-
Starting Concentration: Begin by treating the cells with a low concentration of oxaliplatin, typically 10-20% of the predetermined IC50 value of the parental cell line.
-
Culture and Observation: Culture the cells in the presence of oxaliplatin. Initially, a significant proportion of cells will undergo apoptosis. The medium should be changed every 2-3 days.
-
Recovery: Continue culturing the surviving cells until they resume a stable growth rate, similar to the parental line. This may take several weeks.
-
Dose Escalation: Once the cells are growing robustly, subculture them and increase the oxaliplatin concentration by a small increment (e.g., 1.5 to 2-fold).
-
Iterative Process: Repeat steps 3-5 for several months. The gradual increase in drug concentration allows for the selection and expansion of resistant cell populations.
-
Maintenance: Once a desired level of resistance is achieved (e.g., 10-fold or higher IC50 compared to the parental line), the resistant cell line can be maintained in a medium containing a constant concentration of oxaliplatin (e.g., the final selection concentration) to ensure the stability of the resistant phenotype.
Protocol 1.2: Intermittent (Pulse) Exposure Method
This method involves exposing cells to a high concentration of oxaliplatin for a short period, followed by a recovery phase in drug-free medium.
Materials:
-
Same as Protocol 1.1
Procedure:
-
Initial Seeding: Seed parental cells and allow them to reach 70-80% confluency.
-
Pulse Treatment: Expose the cells to a high concentration of oxaliplatin (e.g., the IC50 or higher) for a defined period (e.g., 24-72 hours).
-
Recovery Phase: After the pulse treatment, remove the oxaliplatin-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Culture and Expansion: Culture the surviving cells in drug-free medium until the population recovers and becomes confluent.
-
Subsequent Pulses: Subculture the recovered cells and repeat the pulse treatment (steps 2-4). This cycle is repeated multiple times.
-
Monitoring Resistance: Periodically, after a set number of cycles, determine the IC50 of the cell population to monitor the development of resistance.
-
Establishment of Stable Line: Once the desired level of resistance is achieved and stable over several passages in the absence of the drug, the resistant cell line is considered established.
Part 2: Characterization of Oxaliplatin-Resistant Cell Lines
Once a resistant cell line is established, it is crucial to characterize its phenotype and explore the underlying molecular mechanisms of resistance.
Protocol 2.1: Cell Viability Assay (MTT Assay)
This colorimetric assay is used to determine the IC50 of oxaliplatin in parental and resistant cells, thereby quantifying the degree of resistance.
Materials:
-
Parental and resistant cancer cells
-
96-well cell culture plates
-
Complete cell culture medium
-
Oxaliplatin serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a range of oxaliplatin concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value. The Resistance Index (RI) is calculated as: RI = IC50 (resistant cells) / IC50 (parental cells).
| Parameter | Parental Cells (Example) | Resistant Cells (Example) |
| Oxaliplatin IC50 | 1.5 µM | 15 µM |
| Resistance Index (RI) | - | 10 |
Protocol 2.2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, allowing for the assessment of oxaliplatin-induced cell death.
Materials:
-
Parental and resistant cells
-
Oxaliplatin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with an appropriate concentration of oxaliplatin (e.g., the IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Binding Buffer.[2] Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[2]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[2]
| Cell Population | Staining Pattern | Interpretation |
| Viable | Annexin V (-) / PI (-) | Healthy cells |
| Early Apoptotic | Annexin V (+) / PI (-) | Apoptotic cells |
| Late Apoptotic/Necrotic | Annexin V (+) / PI (+) | Dead cells |
| Necrotic | Annexin V (-) / PI (+) | Necrotic cells |
Protocol 2.3: Drug Efflux Pump Activity Assay (Rhodamine 123 Efflux)
This assay measures the activity of ABC transporters, such as P-glycoprotein (P-gp/ABCB1), which are often overexpressed in drug-resistant cells and actively pump out chemotherapeutic agents.
Materials:
-
Parental and resistant cells
-
Rhodamine 123 (a fluorescent substrate of P-gp)
-
Verapamil or other known P-gp inhibitor (as a control)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or chamber slides).
-
Inhibitor Pre-incubation (for control): Pre-incubate a set of cells with a P-gp inhibitor (e.g., verapamil) for 30-60 minutes.
-
Rhodamine 123 Loading: Add Rhodamine 123 (e.g., 1 µM) to all wells and incubate for 30-60 minutes to allow the dye to accumulate inside the cells.
-
Efflux Period: Remove the Rhodamine 123-containing medium, wash the cells with PBS, and add fresh, drug-free medium. Incubate for an additional 1-2 hours to allow for efflux of the dye.
-
Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microscope or flow cytometer.
Expected Results:
-
Parental Cells: High intracellular fluorescence, as they have low efflux pump activity.
-
Resistant Cells: Low intracellular fluorescence, indicating active efflux of Rhodamine 123.
-
Resistant Cells + Inhibitor: High intracellular fluorescence, as the inhibitor blocks the efflux pump, leading to dye accumulation.
| Cell Line | Treatment | Expected Rhodamine 123 Fluorescence |
| Parental | None | High |
| Resistant | None | Low |
| Resistant | P-gp Inhibitor | High |
Part 3: Molecular Mechanisms of Oxaliplatin Resistance
Oxaliplatin resistance is a multifactorial phenomenon involving various cellular and molecular alterations. Understanding these changes is crucial for developing strategies to overcome resistance.
Key Signaling Pathways in Oxaliplatin Resistance
Caption: Key signaling pathways implicated in oxaliplatin resistance.
Common molecular mechanisms contributing to oxaliplatin resistance include:
-
Reduced Drug Accumulation: Decreased expression of influx transporters (e.g., CTR1) and increased expression of efflux pumps (e.g., ATP7A, ATP7B, and various ABC transporters) lead to lower intracellular concentrations of oxaliplatin.[2]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly the Nucleotide Excision Repair (NER) pathway, involving proteins like ERCC1, enhances the removal of platinum-DNA adducts.[2]
-
Inhibition of Apoptosis: Alterations in apoptotic signaling pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2) or the downregulation of pro-apoptotic proteins (e.g., Bax), confer resistance to oxaliplatin-induced cell death.
-
Activation of Pro-Survival Signaling: Aberrant activation of signaling pathways like MAPK/ERK, PI3K/Akt, and NF-κB can promote cell survival and proliferation in the presence of oxaliplatin.[1][3]
Protocol 3.1: Western Blot Analysis of Key Proteins
Western blotting can be used to assess changes in the expression levels of proteins involved in drug transport, DNA repair, and apoptosis.
Materials:
-
Parental and resistant cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ERCC1, anti-ATP7B, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Prepare total protein lysates from parental and resistant cells and determine the protein concentration.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between parental and resistant cells.
| Protein Target | Function | Expected Change in Resistant Cells |
| ATP7B | Drug Efflux | Increased Expression |
| ERCC1 | DNA Repair | Increased Expression |
| Cleaved Caspase-3 | Apoptosis Execution | Decreased Levels upon Oxaliplatin Treatment |
| Cleaved PARP | Apoptosis Marker | Decreased Levels upon Oxaliplatin Treatment |
Conclusion
The development and thorough characterization of stable oxaliplatin-resistant cancer cell line models are fundamental for advancing our understanding of drug resistance. The protocols and information provided in these application notes offer a comprehensive guide for establishing these valuable research tools. By utilizing these models, researchers can investigate novel therapeutic agents, identify biomarkers of resistance, and ultimately contribute to the development of more effective cancer treatments.
References
Application Notes and Protocols for Eloxatin (Oxaliplatin) in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution, dilution, and use of Eloxatin (oxaliplatin) in preclinical laboratory experiments. The information is intended to ensure accurate and reproducible results in both in vitro and in vivo research settings.
Product Information and Storage
Eloxatin is a platinum-based chemotherapeutic agent. For laboratory use, it is typically supplied as a lyophilized powder. It is crucial to handle this cytotoxic agent with appropriate personal protective equipment (PPE), including gloves and a lab coat, in a designated fume hood or biological safety cabinet.
Table 1: Eloxatin Storage Recommendations
| Form | Storage Temperature | Storage Conditions |
| Lyophilized Powder | 20°C to 25°C (68°F to 77°F)[1] | Store under normal lighting conditions; do not freeze[1]. |
| Reconstituted Solution (in vial) | 2°C to 8°C (36°F to 46°F)[1] | May be stored for up to 24 hours[1]. Do not freeze[1]. |
| Final Diluted Solution | Room Temperature: 20°C to 25°C (68°F to 77°F) | Shelf life of 6 hours[1]. Protection from light is not required[1]. |
| Refrigerated: 2°C to 8°C (36°F to 46°F) | Shelf life of up to 24 hours[1]. Protection from light is not required[1]. |
Reconstitution of Lyophilized Eloxatin Powder
Critical Note: Eloxatin is unstable in chloride-containing solutions.[2] Therefore, never use normal saline or other chloride-containing buffers for reconstitution or dilution. [1][3]
Table 2: Reconstitution of Eloxatin Lyophilized Powder
| Vial Size | Volume of Reconstitution Solvent | Final Concentration |
| 50 mg | 10 mL | 5 mg/mL |
| 100 mg | 20 mL | 5 mg/mL |
-
Bring the Eloxatin vial to room temperature.
-
Using a sterile syringe, add the appropriate volume of either Water for Injection or 5% Dextrose Injection to the vial.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
The reconstituted solution should be clear and colorless. Visually inspect for any particulate matter or discoloration before proceeding.[5]
-
This reconstituted solution must be further diluted before use in experiments.[1][4]
Preparation of Eloxatin for In Vitro Experiments
For cell culture experiments, it is essential to prepare a stock solution that can be further diluted to the desired final concentrations in the cell culture medium.
-
Prepare a 5 mg/mL stock solution as described in the reconstitution protocol above using 5% Dextrose Injection.
-
Intermediate Dilution: To avoid introducing a high percentage of dextrose to your cell culture, an intermediate dilution step in a sterile, chloride-free buffer or water may be necessary depending on the final desired concentration.
-
Final Working Solution: Further dilute the stock or intermediate solution in your complete cell culture medium to achieve the final desired experimental concentrations. For example, to treat cells with 10 µM oxaliplatin, you would dilute your stock solution accordingly. Note that solutions are unstable and should be freshly prepared.[6]
-
Note on Solvents: DMSO is not recommended for dissolving platinum-based drugs as it can lead to inactivation.[6]
-
Table 3: Stability of Eloxatin in Different Media for In Vitro Studies
| Medium | Stability | Key Considerations |
| 5% Dextrose | Stable over a 2-hour period.[2] | Recommended diluent for maintaining stability.[2] |
| Chloride-Containing Solutions (e.g., 0.9% NaCl, Ringer's lactate) | Increased degradation rates with increasing chloride concentrations.[2] | Avoid for reconstitution and dilution to prevent drug inactivation.[2] |
| Whole Blood | Ultrafilterable platinum concentrations decrease with a half-life of approximately 85 minutes.[7] | Relevant for experiments involving blood or plasma components.[7] |
Preparation of Eloxatin for In Vivo Experiments
For animal studies, Eloxatin should be prepared fresh on the day of administration. The final concentration should be between 0.2 mg/mL and 0.7 mg/mL.[3][8][9]
-
Reconstitute the lyophilized powder to a 5 mg/mL stock solution using 5% Dextrose Injection as described above.[1]
-
Calculate the required dose based on the animal's body weight (e.g., mg/kg). A weekly intraperitoneal injection of 10 mg/kg has been used in nude mice.[6]
-
Dilute the reconstituted solution with 5% Dextrose Injection to a final concentration between 0.2 mg/mL and 0.7 mg/mL in a volume suitable for the chosen route of administration (e.g., intravenous, intraperitoneal).[3][8]
-
Administer the diluted solution to the animal immediately after preparation.
Experimental Workflows and Signaling Pathways
Caption: Workflow for Eloxatin reconstitution and dilution for laboratory use.
Caption: Key signaling pathways activated by oxaliplatin-induced DNA damage.
Mechanism of Action
The primary mechanism of action for oxaliplatin involves the formation of DNA adducts.[10] After entering the cell, the oxaliplatin molecule is aquated, making it more reactive.[10] It then forms covalent bonds with DNA, primarily at the N7 position of guanine and adenine bases, leading to both intra-strand and inter-strand crosslinks.[10] These DNA lesions disrupt DNA replication and transcription, which in turn activates cellular DNA damage response pathways.[10] If the damage is too extensive for repair, it triggers programmed cell death, or apoptosis.[10] Key signaling pathways implicated in the cellular response to oxaliplatin include the mTOR, MAPK, and p53 pathways.[11][12][13] In some cancer cells, treatment with oxaliplatin has been shown to activate the mTOR pathway, suggesting a potential mechanism of resistance and a target for combination therapies.[11][12]
References
- 1. globalrph.com [globalrph.com]
- 2. Stability of oxaliplatin in chloride-containing carrier solutions used in hyperthermic intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. In Vitro Circuit Stability of 5-Fluorouracil and Oxaliplatin in Support of Hyperthermic Isolated Hepatic Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medicines.org.uk [medicines.org.uk]
- 9. fresenius-kabi.com [fresenius-kabi.com]
- 10. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 11. Activation of the mTOR Pathway by Oxaliplatin in the Treatment of Colorectal Cancer Liver Metastasis | PLOS One [journals.plos.org]
- 12. Activation of the mTOR Pathway by Oxaliplatin in the Treatment of Colorectal Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Safe Handling and Disposal of Eloxatine (Oxaliplatin) in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eloxatine, the brand name for oxaliplatin, is a platinum-based antineoplastic agent used in cancer treatment.[1] In a research setting, it is a valuable tool for studying cancer biology and developing new therapeutic strategies. Oxaliplatin exerts its cytotoxic effects by forming DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell death.[2][3] Due to its hazardous nature as a cytotoxic and potentially mutagenic compound, strict adherence to safety protocols during handling and disposal is imperative to protect laboratory personnel and the environment.[4] These application notes provide detailed protocols for the safe management of this compound in a research laboratory.
Hazard Identification and Risk Assessment
This compound (oxaliplatin) is classified as a hazardous drug.[4] Exposure can cause a range of adverse health effects.
Potential Hazards:
-
Carcinogenicity, Mutagenicity, and Teratogenicity: this compound is suspected of causing genetic defects and may damage fertility or the unborn child.[4]
-
Allergic Reactions: Severe allergic reactions, including anaphylaxis, can occur.[5] It may also cause allergic skin reactions or asthma-like symptoms if inhaled.[4]
-
Organ Toxicity: Repeated or chronic exposure may damage the gastrointestinal tract, bone marrow, liver, kidneys, lungs, ears, and nervous system.[4]
-
Irritation: It can cause serious skin and eye irritation.[4]
-
Toxicity if Swallowed: The compound is toxic if ingested.[4]
A thorough risk assessment should be conducted before any experiment involving this compound to identify potential exposure routes (inhalation, dermal contact, ingestion, injection) and establish appropriate control measures.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound in any form (powder or solution).
Recommended PPE:
-
Gloves: Double gloving with chemotherapy-rated nitrile or latex gloves is required.[4]
-
Eye Protection: Safety glasses with side shields or goggles must be worn.[4]
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is recommended. Contaminated garments should be disposed of as hazardous waste.[4][6]
-
Respiratory Protection: An N100 respirator should be used if there is a risk of aerosolization and engineering controls like a fume hood are not available.[4]
-
Footwear: Closed-toe shoes are mandatory.[4]
Engineering Controls
All procedures involving this compound powder or the preparation of stock solutions should be performed in a designated area with appropriate engineering controls.
-
Chemical Fume Hood: Handling of this compound powder and preparation of concentrated solutions should be conducted in a certified chemical fume hood.[4]
-
Biological Safety Cabinet (BSC): For procedures with a risk of aerosolization of solutions, a Class II, Type B2 BSC is recommended.[4]
Safe Handling and Experimental Protocols
Reconstitution and Dilution of this compound
Materials:
-
This compound (oxaliplatin) powder for injection
-
5% Dextrose Injection, USP for reconstitution and dilution[7]
-
Sterile syringes and needles
-
Chemotherapy-rated gloves (double)
-
Disposable gown
-
Safety goggles
-
Chemical fume hood
Protocol:
-
Perform all reconstitution and dilution procedures within a chemical fume hood.[4]
-
Don all required PPE (double gloves, gown, goggles).
-
Reconstitute the this compound powder with 5% Dextrose Injection to a final concentration of 5 mg/mL.[7]
-
Further dilute the reconstituted solution with 5% Dextrose Injection to the desired final concentration for the experiment. The final concentration for infusion is typically between 0.2 mg/mL and 0.7 mg/mL.[8]
-
Crucially, do not use sodium chloride solution or any other chloride-containing solutions for reconstitution or dilution, as they are incompatible. [9]
-
Avoid using any needles or intravenous administration sets containing aluminum parts, as aluminum can cause degradation of platinum compounds.[5][9]
In Vitro Cytotoxicity Assay Protocol
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (prepared as in 5.1)
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
-
Biological Safety Cabinet (Class II)
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Inside a biological safety cabinet, prepare serial dilutions of this compound in complete cell culture medium from your stock solution.
-
Carefully remove the old medium from the cells and add the this compound-containing medium to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the cells for the desired time period (e.g., 48-72 hours).
-
After incubation, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
All waste, including pipette tips, plates, and media containing this compound, must be disposed of as hazardous chemical waste.
In Vivo Animal Studies Protocol
Materials:
-
Appropriate animal model (e.g., tumor-bearing mice)
-
This compound solution for injection (prepared as in 5.1)
-
Syringes and needles for administration
-
Animal handling PPE (gloves, lab coat)
-
Sharps container for used needles
-
Hazardous waste container for animal bedding
Protocol:
-
Prepare the this compound solution for injection under sterile conditions in a chemical fume hood or BSC.
-
Administer the this compound solution to the animals via the desired route (e.g., intravenous, intraperitoneal).
-
Handle animal waste (urine, feces, bedding) as hazardous for at least 48 hours after the last treatment, as the drug and its metabolites are excreted.[4]
-
Dispose of animal bedding as hazardous material.[4]
-
All used syringes and needles must be immediately disposed of in a designated sharps container for hazardous waste.
-
Monitor animals for signs of toxicity, including neurotoxicity which can be exacerbated by cold temperatures.[10][11]
Storage and Stability
Proper storage of this compound is crucial to maintain its efficacy and safety.
| Formulation | Storage Condition | Stability |
| Unopened Vials (Powder) | 20°C to 25°C (68°F to 77°F)[9] | As per manufacturer's expiry date |
| Reconstituted Solution (5 mg/mL) | 2°C to 8°C (36°F to 46°F)[9] | Up to 24 hours[9] |
| Diluted Solution (in 5% Dextrose) | 20°C to 25°C (68°F to 77°F) | Up to 6 hours[9] |
| 2°C to 8°C (36°F to 46°F) | Up to 24 hours[9] |
Important Considerations:
-
Protect the concentrated solution from light.[12] However, after final dilution, protection from light is not required.[9]
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate the area and restrict access.
-
Wear full PPE, including respiratory protection if the spill involves powder.
-
For liquid spills, absorb with an inert material (e.g., absorbent pad).
-
For powder spills, carefully cover with a damp absorbent pad to avoid raising dust.
-
Clean the spill area with soap and water. An undiluted solution of household bleach may be used for inactivation, followed by rinsing.
-
Collect all contaminated materials in a sealed container labeled as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area thoroughly with soap and water for at least 15 minutes.[4][5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes.[4]
-
Inhalation: Move to an area with fresh air.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[4]
-
Seek immediate medical attention for any exposure. [4]
Disposal of this compound Waste
All materials that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly.
-
Empty Vials and Containers: Dispose of as hazardous waste.[4]
-
Unused Solutions: Dispose of as hazardous chemical waste. Do not pour down the drain.
-
Contaminated PPE and Materials: Collect all contaminated gloves, gowns, absorbent pads, etc., in a designated, labeled hazardous waste container.[6]
-
Sharps: All needles and syringes used for this compound preparation or administration must be placed in a puncture-resistant sharps container labeled as "Cytotoxic Waste."
-
Follow all institutional, local, and national regulations for the disposal of hazardous cytotoxic waste.[6][13]
Visualizations
References
- 1. Oxaliplatin - Wikipedia [en.wikipedia.org]
- 2. Articles [globalrx.com]
- 3. researchgate.net [researchgate.net]
- 4. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medicines.org.uk [medicines.org.uk]
- 7. drugs.com [drugs.com]
- 8. assets.hpra.ie [assets.hpra.ie]
- 9. globalrph.com [globalrph.com]
- 10. news.cancerconnect.com [news.cancerconnect.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. pfizermedical.com [pfizermedical.com]
- 13. Anti-cancer drug waste disposal practices and wastewater management in hospitals: A Lebanese survey - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Storage and Stability of Oxaliplatin Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the factors influencing the long-term stability of oxaliplatin solutions and detailed protocols for stability assessment. The information is intended to guide researchers in handling, storing, and analyzing oxaliplatin to ensure its integrity and efficacy in preclinical and clinical studies.
Introduction
Oxaliplatin is a third-generation platinum-based chemotherapeutic agent widely used in the treatment of colorectal cancer. The stability of oxaliplatin solutions is a critical factor that can impact its therapeutic efficacy and safety. Degradation of oxaliplatin can lead to a loss of potency and the formation of potentially toxic byproducts. Therefore, understanding the stability of oxaliplatin under various storage conditions is paramount.
Factors Affecting Oxaliplatin Stability
Several factors can influence the stability of oxaliplatin solutions, including the choice of diluent, storage temperature, light exposure, and the pH of the solution.
-
Diluent: Oxaliplatin is incompatible with chloride-containing solutions, such as normal saline (0.9% sodium chloride), as chloride ions can displace the oxalate ligand, leading to degradation.[1][2][3] The recommended diluent for oxaliplatin is 5% Dextrose Injection, USP.[4][5][6]
-
Temperature: Oxaliplatin solutions exhibit greater stability at refrigerated temperatures (2-8°C) compared to room temperature (20-25°C).[4][5][6][7]
-
Light Exposure: While some studies suggest that protection from light is not strictly necessary after final dilution, it is generally good practice to protect pharmaceutical solutions from light to minimize the risk of photodegradation.[4][8] However, some studies have shown that light exposure does not have a significant effect on stability.[5][9][10][11]
-
pH: Oxaliplatin is incompatible with alkaline medications and media.[4][12] The infusion line should be flushed with 5% Dextrose Injection, USP before and after oxaliplatin administration to avoid contact with alkaline drugs.[4][13]
-
Container Type: The type of infusion bag material (e.g., PVC, polyethylene, polypropylene) does not appear to significantly impact the stability of diluted oxaliplatin solutions.[5]
-
Concentration: The stability of oxaliplatin solutions can also be concentration-dependent. Concentrated solutions may exhibit different stability profiles compared to diluted infusion solutions.[14][15]
Quantitative Stability Data
The following tables summarize the stability of oxaliplatin solutions under various conditions as reported in the literature.
Table 1: Stability of Reconstituted Oxaliplatin Solutions
| Concentration | Diluent | Storage Temperature | Storage Duration | Remaining Concentration | Reference |
| 5 mg/mL | Water for Injection or 5% Dextrose | 2-8°C | 24 hours | Not specified | [4] |
| 5 mg/mL | Not specified | 2-8°C | 60 days | >90% | [14][15] |
| 5 mg/mL | Not specified | Room Temperature | 14 days | Unchanged | [2] |
Table 2: Stability of Diluted Oxaliplatin Infusion Solutions
| Concentration | Diluent | Container | Storage Temperature | Light Condition | Storage Duration | Remaining Concentration | Reference |
| 0.2 mg/mL | 5% Dextrose | PVC, Polypropylene, Polyethylene | 4°C & 20°C | With and without light | 14 days | Stable | [5] |
| 0.7 mg/mL | 5% Dextrose | Polyolefin | 3-7°C & 20-24°C | With and without light | 30 days | >90% | [9][10][11] |
| 0.2 mg/mL | 5% Dextrose | Polyethylene | 2-8°C & 22°C | Light protected | 28 days | Stable | [7] |
| 1.0 mg/mL | 5% Dextrose | Polyethylene | 2-8°C & 22°C | Light protected | 28 days | Stable | [7] |
| 0.2 - 0.7 mg/mL | 5% Dextrose | Not specified | 2-8°C | Not specified | 48 hours | Stable | [6] |
| 0.2 - 0.7 mg/mL | 5% Dextrose | Not specified | 25°C | Not specified | 12 hours | Stable | [6] |
| 0.2 - 0.7 mg/mL | 5% Dextrose | Not specified | 20-25°C | Not required | 6 hours | Stable | [4][13] |
| 0.2 - 0.7 mg/mL | 5% Dextrose | Not specified | 2-8°C | Not required | 24 hours | Stable | [4][13] |
| 0.1 mg/mL | 5% Dextrose | Polyolefin bags | 2-8°C & 20-25°C | With and without light | 35 days | Stable | [2] |
| 1.2 mg/mL | 5% Dextrose | Polyolefin bags | 2-8°C & 20-25°C | With and without light | 35 days | Stable | [2] |
| 0.1 mg/mL | 5% Dextrose | Polyethylene bottles | Room Temperature | Ambient light | 84 days | Stable | [2] |
| 1.2 mg/mL | 5% Dextrose | Polyethylene bottles | Room Temperature | Ambient light | 84 days | Stable | [2] |
| 0.5 mg/mL | 5% Dextrose | Polyolefin | 2-8°C | Without light protection | 7 days | <90% | [14][15] |
| 0.7 mg/mL | 5% Dextrose | Polyolefin | 2-8°C | Without light protection | 14 days | <90% | [14][15] |
Experimental Protocols
Protocol for Preparation of Oxaliplatin Solutions for Stability Testing
This protocol outlines the steps for preparing oxaliplatin solutions for stability studies. All procedures should be performed in a biological safety cabinet using aseptic techniques.
-
Reconstitution of Lyophilized Powder:
-
Allow the oxaliplatin vial to reach room temperature.
-
Reconstitute the lyophilized powder with the specified volume of 5% Dextrose Injection, USP, to achieve the desired concentration (e.g., 5 mg/mL).[4]
-
Gently swirl the vial to ensure complete dissolution. Do not shake.
-
-
Dilution for Infusion:
-
Storage:
-
Store the prepared solutions under the specified conditions (e.g., 2-8°C, room temperature, protected from light).
-
Protocol for Stability-Indicating HPLC Method
This protocol describes a general High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of oxaliplatin and the detection of its degradation products. Method parameters may need to be optimized based on the specific HPLC system and column used.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Mobile Phase:
-
Prepare a suitable mobile phase, for example, a mixture of methanol and a buffer solution (e.g., 0.05 M ammonia).[16] The exact composition should be optimized for optimal separation.
-
-
Chromatographic Conditions:
-
Flow rate: e.g., 1.0 mL/min.
-
Injection volume: e.g., 20 µL.
-
Detection wavelength: e.g., 254 nm.
-
Column temperature: e.g., 25°C.
-
-
Sample Preparation:
-
At each time point, withdraw an aliquot of the oxaliplatin solution.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Record the chromatograms and integrate the peak areas for oxaliplatin and any degradation products.
-
Calculate the concentration of oxaliplatin at each time point by comparing the peak area to a standard calibration curve.
-
Protocol for Physical Stability Assessment
In addition to chemical stability, it is crucial to assess the physical stability of the solutions.
-
Visual Inspection:
-
pH Measurement:
Visualizations
Experimental Workflow for Oxaliplatin Stability Study
Caption: Workflow for assessing the stability of oxaliplatin solutions.
Degradation Pathway of Oxaliplatin in the Presence of Chloride Ions
Caption: Degradation of oxaliplatin in chloride-containing media.
Conclusion and Recommendations
The stability of oxaliplatin solutions is highly dependent on the diluent and storage temperature. To ensure the integrity of the drug, the following recommendations should be followed:
-
Always use 5% Dextrose Injection, USP, for the reconstitution and dilution of oxaliplatin. [4][5][6] Never use chloride-containing solutions.[1][2][3]
-
Store reconstituted and diluted solutions at refrigerated temperatures (2-8°C) to maximize stability. [4][5][6][7]
-
For extended storage, refer to the stability data in the provided tables. Several studies have demonstrated stability for up to 30 days or longer under specific conditions.[2][7][9][10][11]
-
Avoid mixing oxaliplatin with alkaline drugs or solutions. [4][12]
-
Conduct regular stability testing using a validated, stability-indicating method such as HPLC, especially when using solutions for critical experiments.
-
Always perform a visual inspection for particulate matter or color changes before use. [9][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Physicochemical stability of Oxaliplatin Accord 5 mg/mL in punctured original vials and after dilution with 5% glucose solution in polyethylene bottles and polyolefine bags - GaBIJ [gabi-journal.net]
- 3. Stability of oxaliplatin in chloride-containing carrier solutions used in hyperthermic intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalrph.com [globalrph.com]
- 5. Physicochemical stability of oxaliplatin in 5% dextrose injection stored in polyvinyl chloride, polyethylene, and polypropylene infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicines.org.uk [medicines.org.uk]
- 7. gerpac.eu [gerpac.eu]
- 8. pfizermedical.com [pfizermedical.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Stability of oxaliplatin in infusion bags containing 5% dextrose injection. | Semantic Scholar [semanticscholar.org]
- 11. Stability of oxaliplatin in infusion bags containing 5% dextrose injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medac.eu [medac.eu]
- 13. DailyMed - OXALIPLATIN injection, solution [dailymed.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Oxaliplatin degradation in the presence of chloride: identification and cytotoxicity of the monochloro monooxalato complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Oxaliplatin: Detailed Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of oxaliplatin in plasma and tissue samples is critical for pharmacokinetic studies, drug efficacy evaluation, and understanding its mechanism of action. This document provides detailed application notes and protocols for the determination of oxaliplatin concentrations in biological matrices, drawing from established analytical methodologies.
Oxaliplatin, a third-generation platinum-based chemotherapeutic agent, is challenging to quantify directly due to its instability and rapid biotransformation.[1][2][3][4] Therefore, two primary analytical approaches are commonly employed: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the direct measurement of the parent drug, and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for the quantification of total platinum, which serves as a surrogate for the drug and its metabolites.[1][2][3][4]
Analytical Methodologies
This section outlines the most common and reliable methods for oxaliplatin quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct quantification of intact oxaliplatin.[1][4] This method is crucial for pharmacokinetic studies focused on the active form of the drug.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive elemental analysis technique used to measure the total platinum concentration in a sample.[5][6] While it doesn't differentiate between the parent drug and its metabolites, it is an invaluable tool for assessing overall drug distribution and accumulation in tissues.[5][6]
Experimental Workflow
The general workflow for quantifying oxaliplatin in plasma and tissue samples is depicted below.
References
- 1. Determination of Oxaliplatin by a UHPLC-MS/MS Method: Application to Pharmacokinetics and Tongue Tissue Distribution Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Oxaliplatin by a UHPLC-MS/MS Method: Application to Pharmacokinetics and Tongue Tissue Distribution St… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Oxaliplatin by a UHPLC-MS/MS Method: Application to Pharmacokinetics and Tongue Tissue Distribution Studies in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of an Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Method for Quantitative Analysis of Platinum in Plasma, Urine, and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Eloxatine (Oxaliplatin) Efficacy in Cell Culture: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when assessing the efficacy of Eloxatine (oxaliplatin) in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant batch-to-batch variability in the IC50 value of this compound in our cancer cell line. What could be the cause?
A1: Inconsistent IC50 values for this compound can stem from several factors:
-
Cell Culture Conditions:
-
Cell Passage Number: Continuous passaging can lead to genetic drift and altered drug sensitivity. It is advisable to use cells within a consistent and low passage number range for all experiments.
-
Cell Density: The initial seeding density can influence drug efficacy. Higher cell densities may exhibit increased resistance. Standardize the seeding density across all experiments.
-
Growth Phase: Cells in different growth phases (lag, log, stationary) can respond differently to this compound. Ensure cells are in the logarithmic growth phase at the time of drug treatment.
-
Media Components: Serum concentration and other media components can interact with this compound or affect cell growth, thereby influencing its apparent efficacy. Use a consistent media formulation for all assays.
-
-
This compound Solution:
-
Preparation and Storage: this compound is typically dissolved in sterile 5% Dextrose in Water (D5W) or Water for Injection. Avoid using chloride-containing solutions like saline, as this can cause displacement of the oxalate ligand and inactivate the drug. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Purity and Stability: Ensure the this compound powder is of high purity and has been stored correctly according to the manufacturer's instructions.
-
-
Experimental Protocol:
-
Incubation Time: The duration of drug exposure significantly impacts the IC50 value. Shorter incubation times may require higher concentrations to achieve the same effect as longer incubation periods.[1] It is crucial to maintain a consistent incubation time across all experiments.
-
Assay Type: Different cell viability assays (e.g., MTT, XTT, SRB) measure different cellular parameters and can yield different IC50 values. Ensure you are using the same assay consistently.
-
-
Cell Line-Specific Factors:
-
Genetic Heterogeneity: Cancer cell lines can be heterogeneous. Consider single-cell cloning to establish a more uniform population if variability is a persistent issue.
-
Expression of Resistance Markers: Overexpression of DNA repair enzymes (e.g., ERCC1), drug efflux pumps, or anti-apoptotic proteins can confer resistance.[2][3] Periodically check for changes in the expression of these markers.
-
Q2: Our this compound treatment is not inducing the expected levels of apoptosis. What could be wrong?
A2: Suboptimal apoptosis induction by this compound can be due to several reasons:
-
Drug Concentration and Incubation Time: this compound-induced apoptosis is both dose- and time-dependent.[1][4] You may need to increase the concentration or extend the incubation time to observe significant apoptosis. A time-course and dose-response experiment is recommended to determine the optimal conditions for your specific cell line.
-
Mechanism of Cell Death: While apoptosis is a primary mechanism, this compound can also induce other forms of cell death, such as mitotic catastrophe, particularly in some cell types.[5] Consider assays that can distinguish between different cell death modalities.
-
Apoptotic Pathway Defects: Your cell line may have defects in key apoptotic signaling pathways.
-
p53 Status: The tumor suppressor p53 plays a role in this compound-induced apoptosis.[6] Cells with mutated or deficient p53 may be more resistant.[4][7]
-
Bax/Bcl-2 Family Expression: The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is critical.[5][8] Low levels of pro-apoptotic proteins or high levels of anti-apoptotic proteins can inhibit apoptosis.[4][8]
-
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, typically at the G2/M phase.[1][4] Cells may be arrested but not yet committed to apoptosis within your experimental timeframe.
Q3: We have developed an this compound-resistant cell line. What are the likely mechanisms of resistance?
A3: Resistance to this compound is a multifaceted issue involving several potential mechanisms:
-
Reduced Intracellular Drug Accumulation:
-
Decreased Influx: Reduced expression of copper transporters, such as CTR1, and organic cation transporters (OCTs) can limit the uptake of this compound into the cell.[9][10][11]
-
Increased Efflux: Overexpression of copper-transporting P-type ATPases (ATP7A and ATP7B) can actively pump this compound out of the cell.[9][12]
-
-
Enhanced DNA Repair: this compound forms DNA adducts that trigger cell death.[6][13][14] Increased efficiency of DNA repair pathways, particularly the Nucleotide Excision Repair (NER) pathway, can remove these adducts and promote cell survival. The expression level of ERCC1, a key component of the NER pathway, is often correlated with this compound resistance.[2][3]
-
Intracellular Drug Inactivation: Elevated levels of intracellular glutathione (GSH) and glutathione S-transferases (GSTs) can detoxify this compound, preventing it from reaching its DNA target.[2]
-
Alterations in Apoptotic Pathways: As mentioned in Q2, mutations or altered expression of proteins in the apoptotic cascade (e.g., p53, Bax, Bcl-2) can lead to resistance by allowing cells to evade programmed cell death.[4][6][8]
Data on this compound Efficacy
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| HCT116 (p53+/+) | Colorectal Carcinoma | 72 | 0.53 ± 0.04 | [4] |
| HCT116 (p53-/-) | Colorectal Carcinoma | 72 | 2.04 ± 0.15 | [4] |
| HCT116-S | Colorectal Carcinoma | Not Specified | 2.7 ± 0.3 | [15] |
| HCT116-R | Colorectal Carcinoma | Not Specified | 26.6 ± 1.5 | [15] |
| SW480 | Colorectal Adenocarcinoma | 48 | ~10 | [16] |
| HT-29 | Colorectal Adenocarcinoma | 72 | Varies | [2][17] |
| A2780 | Ovarian Carcinoma | Not Specified | Varies | [17] |
| A549 | Lung Carcinoma | 72 (post-incubation) | Varies | [1] |
| MCF7 | Breast Adenocarcinoma | 72 (post-incubation) | Varies | [1] |
| HeLa | Cervical Cancer | 72 (post-incubation) | Varies | [1] |
Note: IC50 values can vary significantly based on the specific experimental conditions, including the cell viability assay used.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on adherent cells in a 96-well plate format.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of purple formazan crystals by viable cells.[18]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include both untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - ecancer [ecancer.org]
- 3. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of action and prediction of response to oxaliplatin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxaliplatin induces mitotic catastrophe and apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Oxaliplatin? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Role of copper transporters in platinum resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relevance of copper transporter 1 and organic cation transporters 1–3 for oxaliplatin uptake and drug resistance in colorectal cancer cells - Metallomics (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Role of copper transporters in resistance to platinating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Articles [globalrx.com]
- 14. Oxaliplatin - Wikipedia [en.wikipedia.org]
- 15. iosrjournals.org [iosrjournals.org]
- 16. Controlled pharmacokinetic anti-cancer drug concentration profiles lead to growth inhibition of colorectal cancer cells in a microfluidic device - Lab on a Chip (RSC Publishing) DOI:10.1039/D0LC00419G [pubs.rsc.org]
- 17. In vitro studies on the mechanisms of oxaliplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT Assay [protocols.io]
- 19. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing Oxaliplatin Treatment in Animal Models
Welcome to the technical support center for researchers utilizing oxaliplatin in pre-clinical animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the standard dosing ranges and schedules for oxaliplatin in mice and rats?
A1: Oxaliplatin dosing in rodents is highly dependent on the experimental goal (e.g., efficacy, toxicity, or induction of neuropathy). Doses are typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection. It is crucial to dissolve oxaliplatin in a 5% dextrose solution, not saline, to avoid degradation.[1]
Q2: How can I monitor and quantify oxaliplatin-induced peripheral neuropathy (OIPN)?
A2: OIPN is a primary dose-limiting toxicity of oxaliplatin and manifests as both acute and chronic symptoms.[2][3] Standard methods for evaluation involve behavioral tests that assess mechanical and cold sensitivity.[2][4]
-
Mechanical Allodynia: Assessed using von Frey filaments, where a decrease in the paw withdrawal threshold indicates increased sensitivity to a non-painful stimulus.[4]
-
Cold Allodynia/Hyperalgesia: Can be measured using the cold plate test (measuring paw lifting/licking latency) or the acetone application test (observing flinching, lifting, or licking behavior).[1][4]
Q3: What are the expected hematological toxicities, and how can they be monitored?
A3: Oxaliplatin can cause significant myelosuppression, leading to dose-dependent decreases in white blood cells (neutropenia), red blood cells (anemia), and platelets (thrombocytopenia).[5][6] Regular monitoring via complete blood counts (CBCs) from tail vein or retro-orbital sampling is recommended.
Q4: My animals are losing significant body weight. Is this normal, and what can be done?
A4: Body weight loss is a common and expected side effect of oxaliplatin treatment, reflecting systemic toxicity.[2][7] It is a critical parameter for assessing animal welfare and treatment tolerance. If weight loss exceeds 15-20% of baseline, consider dose reduction, supportive care (e.g., hydration, nutritional supplements), or humane endpoints.
Q5: Can the timing of oxaliplatin administration affect its toxicity and efficacy?
A5: Yes, a strategy known as chronomodulation, which involves timing drug administration to align with the body's circadian rhythms, can significantly impact oxaliplatin's effects. Studies in both mice and humans have shown that the toxicity and efficacy of oxaliplatin can vary depending on the time of day it is administered.[8][9][10] For instance, toxicity in mice was found to be less severe when administered at 16 hours after light onset.[9] This approach aims to maximize anti-tumor activity while minimizing damage to healthy tissues.[11]
Troubleshooting Guides
Issue 1: High variability in tumor response to oxaliplatin treatment.
-
Possible Cause: Inconsistent drug preparation or administration.
-
Solution: Always prepare oxaliplatin fresh in 5% dextrose. Ensure accurate and consistent i.p. or i.v. injection technique.
-
-
Possible Cause: Differences in tumor microenvironment or host immune response.
-
Possible Cause: Intrinsic or acquired tumor resistance.
Issue 2: Severe, early-onset neurotoxicity leading to premature study termination.
-
Possible Cause: Dose is too high for the specific animal strain or sex.
-
Possible Cause: The dosing schedule is too frequent, leading to rapid accumulation of neurotoxic effects.
-
Solution: Implement an intermittent or "stop-and-go" dosing schedule. This involves administering oxaliplatin for a set number of cycles, followed by a treatment-free period, which can help manage cumulative neurotoxicity.[19]
-
-
Possible Cause: Acute neurotoxicity triggered by cold stimuli.
-
Solution: Maintain a stable ambient temperature in the animal facility. Be aware that acute neuropathy, characterized by cold sensitivity, can appear within hours to days of administration.[20]
-
Issue 3: Lack of synergistic effect in combination therapy studies.
-
Possible Cause: Suboptimal scheduling of the combination agents.
-
Solution: The sequence and timing of drug administration are critical. For example, in a study combining oxaliplatin with the oral fluoropyrimidine S-1, a divided administration of oxaliplatin on days 1 and 8 (with S-1 given on days 1-14) was significantly more effective and tolerable than single-dose schedules.[15]
-
-
Possible Cause: Antagonistic drug interactions.
-
Solution: Review the literature for known interactions between your chosen agents. The mechanism of each drug should ideally complement the other. For example, oxaliplatin's DNA-damaging effect can be synergized with agents that inhibit DNA repair pathways.[14]
-
Data Presentation: Dosing Schedules and Reported Outcomes
The following tables summarize various oxaliplatin dosing regimens used in mouse and rat models from published studies.
Table 1: Oxaliplatin Dosing Regimens in Mouse Models
| Mouse Strain | Tumor Model | Oxaliplatin Dose & Schedule | Combination Agent(s) | Key Findings | Reference |
| C57BL/6J | CT26, MC38 Colorectal | Short-term treatment (dose not specified) | Anti-PD-1, Anti-CTLA-4 | Increased immune cell infiltration; synergized with immune checkpoint blockades. | [12] |
| C57BL/6J | N/A (Neuropathy Model) | 30 mg/kg cumulative dose (daily i.p. for 5 days, 5 days rest, repeat cycle) | N/A | Induced acute cold hyperalgesia and mechanical allodynia. | [4] |
| Nude | COL-1 Colorectal Xenograft | 8.3 mg/kg total dose (divided on Day 1 & 8) | S-1 (Oral Fluoropyrimidine) | Divided schedule was superior to monotherapy and well-tolerated. | [15] |
| C57BL/6N | N/A (Neuropathy Model) | 3 mg/kg i.v. every 3 days for 9 doses | N/A | Induced chronic cold/cool allodynia. | [1] |
| C57BL/6J & BALB/cJ | N/A (Neuropathy Model) | 3 mg/kg or 30 mg/kg cumulative dose (i.p. for 5 days, 5 days rest, repeat) | N/A | High dose reduced locomotor activity in C57BL/6J; strain and sex differences observed. | [18] |
| BALB/c | N/A (Toxicity Model) | 15, 22.5, or 30 mg/kg cumulative dose | N/A | Dose-dependent hematological toxicity and splenomegaly. | [6] |
Table 2: Oxaliplatin Dosing Regimens in Rat Models
| Rat Strain | Experimental Goal | Oxaliplatin Dose & Schedule | Key Findings | Reference |
| Wistar | PK/PD Modeling | 3, 5, and 8 mg/kg single i.v. administration | Characterized hematological toxicity (neutrophil, lymphocyte, platelet counts). | [5] |
| Sprague-Dawley | Neuropathy Model | 6 mg/kg single i.p. injection | Reliably induced mechanical and cold allodynia. | [2] |
| Wistar | Pharmacokinetics | 20 µmol/kg single bolus i.v. injection | Characterized biotransformation and pharmacokinetics of oxaliplatin. | [21] |
Experimental Protocols
Protocol 1: Induction of Chronic Peripheral Neuropathy in Mice
This protocol is adapted from models designed to study the long-term neurotoxic effects of oxaliplatin.[4][18]
-
Animals: Adult male C57BL/6J mice, 8-10 weeks old.
-
Drug Preparation: Dissolve pharmaceutical-grade oxaliplatin in sterile 5% dextrose solution to a final concentration of 1 mg/mL. Prepare fresh daily.
-
Dosing Regimen: Administer oxaliplatin via intraperitoneal (i.p.) injection at a dose of 3 mg/kg for five consecutive days.
-
Rest Period: Allow a five-day rest period with no treatment.
-
Second Cycle: Repeat the five-day injection cycle. The total cumulative dose will be 30 mg/kg.
-
Control Group: Administer an equivalent volume of the vehicle (5% dextrose solution) following the same schedule.
-
Behavioral Assessment:
-
Establish a baseline measurement for all behavioral tests before the first injection.
-
Perform weekly assessments using the von Frey test (for mechanical allodynia) and the cold plate test (for cold hyperalgesia) starting from week 1. Continue assessments for several weeks post-treatment to monitor the chronic phase.
-
Protocol 2: Evaluation of Oxaliplatin in a Syngeneic Colorectal Cancer Model
This protocol outlines a general workflow for testing oxaliplatin efficacy, potentially in combination with immunotherapy.[12]
-
Animals: Adult female BALB/c mice, 6-8 weeks old.
-
Cell Line: CT26 murine colorectal carcinoma cells.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days. Calculate volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle, Oxaliplatin, Anti-PD-1 antibody, Oxaliplatin + Anti-PD-1).
-
Dosing Schedule:
-
Oxaliplatin: Administer 5 mg/kg i.p. once per week.
-
Anti-PD-1: Administer 10 mg/kg i.p. twice per week.
-
-
Endpoints:
-
Primary: Tumor growth inhibition, overall survival.
-
Secondary: Monitor body weight and clinical signs of toxicity.
-
Optional: At the end of the study, tumors and spleens can be harvested for immunological analysis (e.g., flow cytometry to assess immune cell infiltration).
-
Visualizations: Diagrams and Workflows
Caption: Mechanism of action of oxaliplatin leading to tumor cell apoptosis.
Caption: Troubleshooting workflow for managing oxaliplatin-induced neurotoxicity.
Caption: Logical relationship for oxaliplatin and immunotherapy synergy.
References
- 1. criver.com [criver.com]
- 2. Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pathological Mechanisms and Preventive Strategies of Oxaliplatin-Induced Peripheral Neuropathy [frontiersin.org]
- 4. Mice with cisplatin and oxaliplatin-induced painful neuropathy develop distinct early responses to thermal stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism-based pharmacokinetic-pharmacodynamic (PK-PD) modeling and simulation of oxaliplatin for hematological toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxaliplatin-induced haematological toxicity and splenomegaly in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sex and Circadian Timing Modulate Oxaliplatin Hematological and Hematopoietic Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Efficacy of a Modified Chronomodulated Infusion of Oxaliplatin, 5-Fluorouracil and Leucovorin in Advanced Colorectal Cancer (Preliminary Data) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronomodulation of chemotherapy against metastatic colorectal cancer. International Organization for Cancer Chronotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Chemoimmunotherapy by combining oxaliplatin with immune checkpoint blockades reduced tumor burden in colorectal cancer animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxaliplatin, ATR inhibitor and anti-PD-1 antibody combination therapy controls colon carcinoma growth, induces local and systemic changes in the immune compartment, and protects against tumor rechallenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of combination chemotherapy using oral fluoropyrimidine S-1 with oxaliplatin (SOX) against colorectal cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combination of Trabectedin With Oxaliplatinum and 5-Fluorouracil Arrests a Primary Colorectal Cancer in a Patient-derived Orthotopic Xenograft Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dose-Escalation and Pharmacokinetic Study Following a Single Dose of Oxaliplatin in Cancer-Bearing Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Impact of Dose, Sex, and Strain on Oxaliplatin-Induced Peripheral Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improved time to treatment failure with an intermittent oxaliplatin strategy: results of CONcePT - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Pharmacokinetics and biotransformations of oxaliplatin in comparison with ormaplatin following a single bolus intravenous injection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Eloxatin-Induced Neurotoxicity In Vivo
Welcome to the technical support center for researchers investigating strategies to mitigate Eloxatin (Oxaliplatin)-induced neurotoxicity. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in designing and executing your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Eloxatin-induced peripheral neurotoxicity (OIPN)?
A1: OIPN is a complex process involving multiple mechanisms. Key pathways include the dysfunction of voltage-gated ion channels (particularly sodium channels), leading to neuronal hyperexcitability.[1][2][3] Other significant factors are oxidative stress, mitochondrial damage and dysfunction in dorsal root ganglion (DRG) neurons, and neuroinflammation.[1][2][3] The accumulation of oxaliplatin in DRG neurons, facilitated by transporters like organic cation transporter 2 (OCT2), is also a critical initiating event.[3]
Q2: What are the common in vivo models for studying OIPN?
A2: Rodent models, primarily rats and mice, are the standard for studying OIPN.[4][5] Neurotoxicity is typically induced via intraperitoneal (i.p.) or intravenous (i.v.) injections of Eloxatin. Dosing schedules are designed to model either acute neuropathy (e.g., a single high dose or short-term daily low doses) or chronic neuropathy (e.g., repeated doses over several weeks).[4][5] For instance, a single i.p. injection of 6 mg/kg in rats can reliably induce acute mechanical and cold allodynia.[4][5]
Q3: How is Eloxatin-induced neurotoxicity assessed in animal models?
A3: A multi-modal approach is recommended.[4]
-
Behavioral Tests: To measure sensory hypersensitivity, common tests include the von Frey test for mechanical allodynia and the cold plate or acetone test for cold allodynia.[4]
-
Neurophysiological Tests: Nerve Conduction Velocity (NCV) studies are used to assess nerve function, with OIPN often causing a slowing of sensory nerve conduction velocity (SNCV) while motor nerve conduction velocity (MNCV) may remain unaffected.[6]
-
Histopathology: Immunohistochemical analysis of the dorsal root ganglia (DRG) and sciatic nerve is crucial for examining neuronal damage, glial cell activation (neuroinflammation), and changes in protein expression.[7][8]
Q4: What are the main categories of therapeutic agents being investigated to mitigate OIPN?
A4: Research has focused on several classes of compounds:
-
Antioxidants: Agents like glutathione and acetyl-L-carnitine are studied for their ability to combat oxidative stress.[1]
-
Ion Channel Modulators: Calcium and magnesium infusions are thought to stabilize voltage-gated ion channels.[2]
-
Anti-inflammatory Agents: Drugs that reduce neuroinflammation in the DRG and spinal cord are being explored.
-
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Duloxetine has shown some efficacy in treating painful chemotherapy-induced neuropathy.[9]
Troubleshooting Guides
This section addresses common issues encountered during in vivo OIPN experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Animal Mortality or Excessive Weight Loss | Eloxatin dose is too high for the specific strain, age, or sex of the animal. General toxicity. | Reduce the Eloxatin dose or alter the dosing schedule (e.g., fewer injections per week). Ensure animals have easy access to food and water; consider providing nutritional supplements or palatable wet food. Monitor body weight daily during treatment cycles.[6][10][11][12] |
| High Variability in Behavioral Test Results (e.g., von Frey, Cold Plate) | Inadequate animal acclimation. Inconsistent testing procedure. Environmental stressors (noise, light). Social hierarchy in group-housed animals. | Acclimate animals to the testing room and apparatus for several days before baseline measurements.[10] Standardize the testing procedure (same time of day, same experimenter). Minimize environmental disturbances. House animals consistently and consider the effects of social dominance.[13][14][15] |
| Stimulus Artifact in Nerve Conduction Velocity (NCV) Recordings | Stimulating and recording electrodes are too close. High electrode impedance. Electrical noise from the environment (60 Hz interference). | Increase the distance between stimulating and recording electrodes. Ensure good skin preparation and electrode contact to lower impedance. Use a ground electrode placed between the stimulating and recording sites. Consider rotating the stimulator anode around the cathode to find an optimal angle that reduces the artifact.[16][17][18][19] |
| Difficulty Sectioning DRG Tissue for Histology | DRGs are small and delicate, making them prone to damage during dissection and processing. Cryosections may curl or fold. | Use a careful dissection technique to isolate the spinal column before extracting the DRGs.[20] For cryosectioning, ensure the tissue is properly embedded and frozen. When placing the section on the slide, allow it to flatten completely before it fully thaws.[21] |
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies on Eloxatin-induced neurotoxicity and its mitigation.
Table 1: Eloxatin-Induced Changes in Mechanical and Cold Sensitivity
| Animal Model | Eloxatin Regimen | Test | Baseline Measurement (Mean ± SEM) | Measurement Post-Eloxatin (Mean ± SEM) | Reference |
| Mouse (C57BL/6J) | 30 mg/kg cumulative dose (i.p.) | Von Frey | 4.36 ± 0.56 g | 3.19 ± 0.12 g (at week 3) | [22] |
| Mouse (C57BL/6J) | 30 mg/kg cumulative dose (i.p.) | Cold Plate (-4.2°C) | 15.08 ± 2.41 paw lifts | 32.43 ± 6.45 paw lifts (at week 3) | [22][23] |
| Rat | 4 mg/kg, twice a week for 4 weeks (i.p.) | Von Frey | ~18 g | 4.4 ± 0.7 g (at week 4) | [24] |
| Rat | 10 mg/kg cumulative dose (i.p.) | Sensory NCV | 49.8 ± 2.3 m/s | 38.8 ± 1.2 m/s (slowing of 22%) | [6] |
Table 2: Efficacy of Mitigating Agents on Eloxatin-Induced Allodynia
| Animal Model | Mitigating Agent & Dose | Eloxatin-Induced Measurement | Measurement with Mitigating Agent | % Improvement | Reference |
| Mouse | Duloxetine (30 mg/kg, i.p.) | Increased cold response (acetone test) | Significantly reduced cold response | Not specified | [9] |
| Mouse | Duloxetine (30 mg/kg, i.p.) | Decreased mechanical threshold (von Frey) | Significantly increased mechanical threshold | Not specified | [9] |
Detailed Experimental Protocols
Protocol 1: Induction of Chronic OIPN in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Eloxatin Preparation: Dilute Eloxatin stock solution (e.g., 5 mg/mL) in a 5% glucose solution to a final concentration of 2 mg/mL.
-
Administration: Administer Eloxatin at a dose of 4 mg/kg via intraperitoneal (i.p.) injection.
-
Dosing Schedule: Inject twice a week (e.g., Monday and Tuesday) for four consecutive weeks. Control animals should receive vehicle (5% glucose) injections on the same schedule.[24]
-
Monitoring: Monitor animal weight and general health daily. Behavioral testing can be performed at baseline and weekly, prior to the first injection of the week.
Protocol 2: Von Frey Test for Mechanical Allodynia
-
Apparatus: A set of calibrated von Frey filaments and an elevated mesh platform with individual animal enclosures.
-
Acclimation: Place the animal in its enclosure on the mesh platform and allow it to acclimate for at least 30-60 minutes before testing begins.[10]
-
Procedure: a. Apply the von Frey filament from underneath the mesh to the plantar surface of the hind paw. b. The filament should be pushed until it just begins to bend, and the force should be held for 3-5 seconds. c. A positive response is a sharp withdrawal, flinching, or licking of the paw. d. Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a mid-range filament (e.g., 2.0 g). If there is no response, use the next stiffest filament. If there is a response, use the next weakest filament. e. The pattern of responses is used to calculate the 50% withdrawal threshold in grams.[10]
Protocol 3: Sciatic Nerve Conduction Velocity (NCV) Measurement
-
Anesthesia: Anesthetize the rat (e.g., with sodium pentobarbitone, 60 mg/kg, i.p.). Ensure a stable body temperature of 37°C is maintained using a heating pad.[25][26]
-
Surgical Exposure: Make a small incision to expose the sciatic nerve at two points: proximally at the sciatic notch and distally at the ankle.
-
Electrode Placement: a. Place a bipolar stimulating electrode at the sciatic notch (proximal stimulation site). b. Place a second stimulating electrode at the ankle (distal stimulation site). c. Place recording electrodes into the interosseous muscles of the foot.
-
Stimulation and Recording: a. Deliver a supramaximal square-wave pulse (e.g., 0.1 ms duration) to the proximal stimulation site and record the latency (time from stimulus to onset of the compound muscle action potential, CMAP). b. Repeat the stimulation at the distal site and record the latency.
-
Calculation: a. Measure the distance (in mm) between the proximal and distal stimulation sites. b. Calculate NCV (in m/s) using the formula: NCV = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))[25][26]
Protocol 4: Immunohistochemistry (IHC) of Dorsal Root Ganglia (DRG)
-
Tissue Harvest: Euthanize the animal and carefully dissect the L4-L5 DRGs, placing them immediately in ice-cold PBS.[7]
-
Fixation: Transfer the DRGs to a 4% paraformaldehyde solution and fix for 1-2 hours on ice.
-
Cryoprotection: Wash the tissue in a 30% sucrose solution and leave overnight at 4°C, or until the tissue sinks.[7]
-
Embedding & Sectioning: Embed the DRGs in OCT compound and freeze. Section the tissue at 12-14 µm using a cryostat.
-
Staining: a. Wash sections with PBST (PBS + 0.3% Triton X-100). b. Apply a hydrophobic barrier around the tissue section. c. Blocking: Incubate sections in a blocking buffer (e.g., PBST with 5% normal serum) for 1-2 hours at room temperature.[7] d. Primary Antibody: Incubate with the primary antibody (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes) diluted in antibody solution overnight at 4°C in a humidified chamber. e. Secondary Antibody: Wash sections with PBS, then incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.[7] f. Mounting: Wash sections again, then mount with a mounting medium containing DAPI for nuclear counterstaining.[7]
-
Imaging: Visualize the sections using a fluorescence or confocal microscope.
Visualizations: Pathways and Workflows
Key Signaling Pathways in Eloxatin Neurotoxicity
The following diagram illustrates the central mechanisms involved in the development of OIPN. Eloxatin enters the DRG neuron, leading to mitochondrial DNA damage, which in turn increases reactive oxygen species (ROS) and triggers oxidative stress. This cascade, along with direct effects on ion channels, leads to neuronal hyperexcitability and apoptosis, culminating in neuropathic pain.
Caption: Core signaling cascade in Eloxatin-induced neurotoxicity.
Experimental Workflow for In Vivo Studies
This workflow outlines the typical sequence of an in vivo experiment designed to test a potential neuroprotective agent against OIPN.
References
- 1. Oxaliplatin-Induced Neuropathy: Genetic and Epigenetic Profile to Better Understand How to Ameliorate This Side Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Oxaliplatin-induced peripheral neurotoxicity in colorectal cancer patients: mechanisms, pharmacokinetics and strategies [frontiersin.org]
- 3. Oxaliplatin-induced peripheral neurotoxicity in colorectal cancer patients: mechanisms, pharmacokinetics and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress [frontiersin.org]
- 6. Characterization of oxaliplatin-induced chronic painful peripheral neuropathy in the rat and comparison to the neuropathy induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunohistochemistry (IHC) of DRG [bio-protocol.org]
- 8. iasp-pain.org [iasp-pain.org]
- 9. mdpi.com [mdpi.com]
- 10. Impact of Dose, Sex, and Strain on Oxaliplatin-Induced Peripheral Neuropathy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Structured evaluation of rodent behavioral tests used in drug discovery research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Artifacts and Technical Factors | Neupsy Key [neupsykey.com]
- 17. clinicalpub.com [clinicalpub.com]
- 18. ARTIFACTS AND TECHNICAL FACTORS IN NCS.pptx [slideshare.net]
- 19. Stimulus artifact reduction in nerve conduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Procedure for Mouse Dorsal Root Ganglion Cryosectioning [jove.com]
- 22. Mice with cisplatin and oxaliplatin-induced painful neuropathy develop distinct early responses to thermal stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Nerve Conduction Velocity Measurements [bio-protocol.org]
- 26. diacomp.org [diacomp.org]
Eloxatine (Oxaliplatin) Solubility and Solution Preparation: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing Eloxatine (oxaliplatin) solutions for experimental use. Find answers to frequently asked questions, detailed protocols for solution preparation, and troubleshooting tips to ensure the stability and efficacy of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound for in vitro experiments?
A1: For most in vitro studies, sterile, purified water (such as Milli-Q) or a 5% dextrose solution (D5W) are the recommended solvents for preparing this compound stock solutions.[1][2] D5W is often preferred as it is used in clinical formulations and helps maintain stability.[3][4] While oxaliplatin is soluble in DMSO, its use is generally discouraged for platinum-based drugs in biological studies as it can interact with the compound and lead to inactivation.[1][5][6] If DMSO must be used, the final concentration in your cell culture media should be kept low (typically below 0.1%) to minimize solvent-induced artifacts.[1]
Q2: Can I use Phosphate Buffered Saline (PBS) to dissolve or dilute this compound?
A2: It is strongly advised not to use saline or chloride-containing solutions, including PBS, to reconstitute or dilute this compound.[3][4][7][8] The chloride ions can react with oxaliplatin, leading to its degradation and the formation of precipitates.[9][10] This can significantly impact the stability and potency of your experimental solution. Always use chloride-free solutions like 5% Dextrose in Water (D5W) or sterile water for dilutions.[3][8]
Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?
A3: Cloudiness or precipitation can occur for several reasons:
-
Use of Chloride-Containing Solutions: Ensure you have not used any saline or PBS for reconstitution or dilution.[9]
-
Exceeding Solubility Limits: You may have exceeded the solubility of this compound in the chosen solvent. Refer to the solubility data table below and consider preparing a more dilute solution.
-
Temperature Effects: Solubility can be temperature-dependent. Gentle warming to 37°C can aid in the dissolution of this compound in water.[11] However, do not overheat, as it may affect stability.
-
Improper Mixing: When diluting a stock solution, add the stock dropwise to the diluent while vortexing to ensure rapid and even dispersion.[12]
If precipitation occurs, it is best to discard the solution and prepare a fresh one, carefully following the recommended protocols.
Q4: How should I store my this compound stock and working solutions?
A4: Lyophilized this compound powder should be stored at -20°C for long-term stability.[13]
-
Aqueous Stock Solutions: Freshly prepared aqueous solutions are recommended.[5] If storage is necessary, a stock solution in Milli-Q water can be stored at -80°C for an extended period.[1][2] Reconstituted vials in D5W or sterile water can be stored for up to 24 hours under refrigeration (2-8°C).[3][4][7]
-
Diluted (Working) Solutions: Diluted solutions in D5W are stable for 6 hours at room temperature (20-25°C) or up to 24 hours under refrigeration (2-8°C).[3][4] It is generally recommended to use aqueous solutions within one day of preparation.[13]
Quantitative Solubility Data
The solubility of this compound can vary based on the solvent and temperature. The following table summarizes key solubility data from various sources for easy comparison.
| Solvent | Solubility (mg/mL) | Molar Concentration (approx.) | Notes |
| Water | 6 mg/mL[4][14] | ~15.1 mM | Slightly soluble. |
| Water | 7.9 mg/mL | ~19.9 mM | Solubility at 37°C.[15] |
| Water | 5 mg/mL[5] | ~12.6 mM | |
| Water | 4 mg/mL[16] | ~10.1 mM | |
| Water | 2.17 mg/mL | ~5.5 mM | May require sonication and warming to 60°C.[17] |
| 5% Dextrose in Water (D5W) | 0.2 - 0.7 mg/mL | ~0.5 - 1.8 mM | This is the typical concentration range for infusions and is stable.[3][8] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~0.01 mg/mL[13] | ~0.025 mM | Very low solubility; not recommended for dissolution.[13] |
| DMSO | 20 mg/mL[16] | ~50.3 mM | |
| DMSO | 20.83 mg/mL | ~52.4 mM | May require sonication and warming to 60°C.[17] |
| Methanol | Very slightly soluble[14][18] | - | Not ideal due to poor solubility.[19] |
| Ethanol | Insoluble/Practically Insoluble[5][14] | - | |
| Acetone | Practically Insoluble[14] | - |
Experimental Protocols
Protocol 1: Preparation of a 5 mg/mL this compound Stock Solution in 5% Dextrose in Water (D5W)
This protocol is suitable for preparing a stock solution for further dilution for in vitro or in vivo experiments.
Materials:
-
This compound (lyophilized powder)
-
Sterile 5% Dextrose in Water (D5W)
-
Sterile vials and syringes
-
Vortex mixer
Procedure:
-
Calculate the required volume of D5W to achieve a 5 mg/mL concentration. For a 50 mg vial of this compound, you will need 10 mL of D5W. For a 100 mg vial, you will need 20 mL.[3][7]
-
Using a sterile syringe, add the calculated volume of D5W to the vial containing the lyophilized this compound powder.
-
Gently swirl or vortex the vial until the powder is completely dissolved. The resulting solution should be clear and colorless.
-
This 5 mg/mL stock solution can be used for further dilutions. For short-term storage, keep at 2-8°C for up to 24 hours.[3][7] For longer-term storage, it is advisable to prepare fresh or store aliquots at -80°C.[1]
Protocol 2: Preparation of a 1 mg/mL (1000 µg/mL) Working Solution for In Vitro Assays
Materials:
-
5 mg/mL this compound stock solution in D5W (from Protocol 1)
-
Sterile 5% Dextrose in Water (D5W) or sterile water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
To prepare 1 mL of a 1 mg/mL working solution, add 200 µL of the 5 mg/mL this compound stock solution to 800 µL of sterile D5W or sterile water.
-
Vortex the solution gently to ensure it is thoroughly mixed.
-
This working solution can now be used to prepare your final experimental concentrations by further dilution in your cell culture medium.
-
Prepare this working solution fresh for each experiment. Do not store diluted aqueous solutions for more than a day.[13]
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing and troubleshooting this compound solutions.
Key Signaling Pathways Modulated by this compound
Caption: this compound's mechanism of action and affected signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. globalrph.com [globalrph.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. DailyMed - OXALIPLATIN injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 8. Oxaliplatin | CHEO ED Outreach [outreach.cheo.on.ca]
- 9. researchgate.net [researchgate.net]
- 10. [Formation of oxalate in oxaliplatin injection diluted with infusion solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. KR20090097640A - Stable Oxaliplatin Aqueous Composition - Google Patents [patents.google.com]
- 16. Oxaliplatin - LKT Labs [lktlabs.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 19. jneonatalsurg.com [jneonatalsurg.com]
Technical Support Center: Oxaliplatin Stability in Experimental Setups
This technical support center provides guidance for researchers, scientists, and drug development professionals to prevent the chemical degradation of oxaliplatin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of oxaliplatin degradation in experimental solutions?
A1: The primary cause of oxaliplatin degradation is its reaction with chloride ions.[1][2][3][4][5][6] This reaction leads to the displacement of the oxalate ligand, forming inactive and potentially toxic degradation products.[1][2][3] Therefore, it is crucial to avoid any chloride-containing solutions when preparing and handling oxaliplatin for experiments.
Q2: What is the recommended solvent for dissolving and diluting oxaliplatin?
A2: The recommended solvent for reconstituting and diluting oxaliplatin is 5% Dextrose in Water (D5W).[7][8][9][10][11][12][13][14] Do NOT use normal saline (0.9% sodium chloride) or any other chloride-containing buffers.[7][10][15][16]
Q3: How stable is oxaliplatin in 5% Dextrose solution?
A3: Oxaliplatin, when diluted in 5% Dextrose, exhibits good stability. Several studies have shown that it can be stable for extended periods, depending on the concentration and storage conditions. For instance, diluted solutions can be stable for at least 14 days at 4°C and 20°C, and some studies report stability for up to 90 days.[8][9]
Q4: Are there other substances I should avoid when working with oxaliplatin?
A4: Yes. Besides chloride, you should avoid:
-
Alkaline solutions: Oxaliplatin is incompatible with alkaline drugs or solutions, such as those containing bicarbonate.[7][11]
-
Aluminum: Do not use aluminum-containing needles, syringes, or IV sets, as aluminum can cause the degradation of platinum compounds.[7][11]
-
Sulfur-containing compounds: Biological molecules containing sulfur, such as cysteine, methionine, and glutathione, can react with and degrade oxaliplatin.[17][18] This is a key consideration for in vitro studies using cell culture media or plasma.
Q5: How does temperature and light affect oxaliplatin stability?
A5: Studies have shown that oxaliplatin diluted in 5% dextrose is stable at both refrigerated (2-8°C) and room temperature (20-25°C) for significant periods.[8][9][11][12][14] Protection from light is not generally required after final dilution.[11][12]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected loss of cytotoxic activity | Chemical degradation of oxaliplatin. | - Ensure that only 5% Dextrose was used for all dilution steps.[7][10] - Verify that no chloride-containing solutions (e.g., PBS, saline) were introduced into the experimental setup. - In cell-based assays, consider the potential for reaction with sulfur-containing components in the culture medium.[17][18] |
| Precipitate forms in the oxaliplatin solution | Incompatibility with the diluent or other reagents. | - Confirm that the diluent is 5% Dextrose and not a saline or alkaline solution.[7][10][11] - Ensure oxaliplatin is not mixed with other drugs or solutions in the same container.[7] |
| Inconsistent experimental results | Variable degradation of oxaliplatin between experiments. | - Standardize the preparation of oxaliplatin solutions, including the source and lot of 5% Dextrose. - Prepare fresh dilutions for each experiment whenever possible. - Perform a stability test of your oxaliplatin stock solution using HPLC. |
Data Summary: Stability of Oxaliplatin in 5% Dextrose
| Concentration (mg/mL) | Container | Temperature | Light Condition | Duration of Stability | Reference |
| 0.1, 1.2 | Polyethylene (PE) bottles | 2-8°C or 20-25°C | With or without light protection | 84 days | [8] |
| 0.1, 1.2 | Polyolefin (PO) bags | 2-8°C or 20-25°C | With or without light protection | 35 days | [8] |
| 0.2, 1.3 | PVC, Polypropylene, Polyethylene bags | 4°C and 20°C | With or without light protection | At least 14 days | [9] |
| 0.7 | Polyolefin infusion bags | 3-7°C and 20-24°C | With or without light exposure | At least 30 days | [12] |
Experimental Protocols
Protocol: Stability Testing of Oxaliplatin Solutions by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of oxaliplatin in a given solution.
1. Materials:
-
Oxaliplatin reference standard
-
5% Dextrose solution
-
HPLC-grade water
-
HPLC-grade methanol
-
Mobile phase (e.g., a suitable buffer system; specific conditions may need to be optimized based on the column and system)
-
HPLC system with a UV detector
-
C18 analytical column (or other suitable column)
2. Preparation of Solutions:
-
Prepare a stock solution of oxaliplatin in 5% Dextrose at the desired concentration (e.g., 1 mg/mL).
-
Prepare calibration standards by diluting the stock solution with 5% Dextrose to a range of known concentrations.
-
Prepare the test samples by storing the oxaliplatin solution under the desired experimental conditions (e.g., specific temperature, light exposure, container).
3. HPLC Analysis:
-
Set up the HPLC system with the chosen column and mobile phase. The flow rate and column temperature should be optimized for good peak separation.
-
Set the UV detector to the appropriate wavelength for oxaliplatin detection (typically around 254 nm).
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the test sample, dilute if necessary, and inject it into the HPLC system.
-
Record the peak area for oxaliplatin in the test samples.
4. Data Analysis:
-
Using the standard curve, determine the concentration of oxaliplatin remaining in the test samples at each time point.
-
Calculate the percentage of the initial concentration remaining over time. Stability is often defined as retaining at least 90% of the initial concentration.
Visualizations
Caption: Chemical degradation pathway of oxaliplatin in the presence of chloride ions.
Caption: Workflow for assessing the stability of oxaliplatin solutions.
Caption: Troubleshooting logic for unexpected experimental outcomes with oxaliplatin.
References
- 1. Oxaliplatin degradation in the presence of chloride: identification and cytotoxicity of the monochloro monooxalato complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The degradation pathways in chloride medium of the third generation anticancer drug oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxaliplatin | CHEO ED Outreach [outreach.cheo.on.ca]
- 8. Physicochemical stability of Oxaliplatin Accord 5 mg/mL in punctured original vials and after dilution with 5% glucose solution in polyethylene bottles and polyolefine bags - GaBIJ [gabi-journal.net]
- 9. Physicochemical stability of oxaliplatin in 5% dextrose injection stored in polyvinyl chloride, polyethylene, and polypropylene infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. globalrph.com [globalrph.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Stability of oxaliplatin in chloride-containing carrier solutions used in hyperthermic intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ndi.fda.moph.go.th [ndi.fda.moph.go.th]
- 16. medsafe.govt.nz [medsafe.govt.nz]
- 17. Oxaliplatin degradation in the presence of important biological sulphur-containing compounds and plasma ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Eloxatin (Oxaliplatin) Preclinical Toxicity Technical Support Center
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected toxicity with Eloxatin (oxaliplatin) in preclinical studies.
Section 1: Managing Peripheral Neurotoxicity
Oxaliplatin-induced peripheral neuropathy (OIPN) is a common and dose-limiting toxicity. It manifests as two distinct syndromes: an acute, transient neuropathy often triggered by cold, and a chronic, cumulative sensory neuropathy.[1][2][3][4]
Frequently Asked Questions (FAQs) about Neurotoxicity
Q1: What are the typical signs of oxaliplatin-induced peripheral neuropathy in rodent models?
A1: In preclinical rat and mouse models, OIPN is primarily characterized by behavioral changes indicating sensory disturbances.[5][6] Key signs include:
-
Mechanical Allodynia: An exaggerated pain response to a normally non-painful stimulus, such as light touch. This is often measured using von Frey filaments.[7][8]
-
Cold Allodynia/Hyperalgesia: An increased sensitivity and pain response to cold stimuli.[8] This can be observed by a heightened withdrawal response to a drop of acetone on the paw.[7]
-
General Behavioral Changes: Animals may also exhibit reduced food intake and subsequent weight loss or stunted growth.[5][6]
Q2: Are the mechanisms for acute and chronic neurotoxicity different?
A2: Yes, the underlying mechanisms are distinct. Acute OIPN is thought to result from the alteration of voltage-gated sodium channels on neurons.[4][9] Chronic OIPN is associated with more complex mechanisms, including DNA damage in dorsal root ganglia neurons, mitochondrial dysfunction due to oxidative stress, and neuroinflammation involving glial cells.[10]
Q3: My animal model is showing severe cold allodynia after just one or two doses. Is this expected?
A3: Yes, this is a hallmark of acute oxaliplatin-induced neuropathy.[11] The acute symptoms, particularly cold sensitivity, can appear within hours to a few days after administration.[12] These acute effects are often transient but can be distressing for the animals.[2] The severity of acute symptoms may also predict the development of more severe chronic neuropathy later in the study.[13]
Troubleshooting Unexpected Neurotoxicity
Issue: Higher-than-expected neurotoxicity is observed at a standard dose.
| Potential Cause | Troubleshooting Step | Rationale |
| Animal Strain/Sex Differences | Review literature for strain- and sex-specific sensitivity. C57BL/6J mice, for example, have shown clear dose-dependent neurotoxicity.[14] | Genetic background and sex can significantly impact drug metabolism and sensitivity, leading to varied toxicological profiles.[14] |
| Dosing Regimen | Consider altering the dosing schedule. A cumulative dose delivered over a longer period may be better tolerated than a short, high-dose regimen.[5] | Chronic models using prolonged low-dose injections can induce nerve damage more gradually compared to acute high-dose models.[5][6] |
| Cold Stress | Ensure the ambient temperature of the housing and testing rooms is stable and not cold. Avoid cold water bottles or metal flooring where possible. | Acute OIPN symptoms are known to be exacerbated by exposure to cold temperatures.[15] |
| Vehicle Interaction | Confirm that the vehicle used for dilution (e.g., 5% dextrose) is not causing any adverse effects on its own. | While typically inert, it is crucial to run vehicle-only control groups to rule out any confounding effects. |
Experimental Protocol: Assessment of Mechanical Allodynia
This protocol describes the use of von Frey filaments to measure the paw withdrawal threshold (PWT) in rats or mice, a common method for assessing mechanical allodynia.[7]
-
Acclimation: Place the animal in a testing chamber with a mesh floor and allow it to acclimate for at least 15-20 minutes before testing.
-
Filament Application: Apply calibrated von Frey filaments to the plantar surface of the hind paw. Begin with a filament in the middle of the expected response range.
-
Stimulus Delivery: Press the filament against the paw until it bends, and hold for 3-5 seconds.
-
Response Observation: A positive response is defined as a sharp withdrawal or flinching of the paw.
-
Up-Down Method:
-
If there is a positive response, use the next lighter filament.
-
If there is no response, use the next heavier filament.
-
-
Threshold Calculation: The pattern of responses is used to calculate the 50% paw withdrawal threshold. Testing should continue until at least 4-6 responses around the threshold have been recorded.
-
Blinding: The experimenter should be blinded to the treatment groups to prevent bias.[7]
Visualization: Oxaliplatin-Induced Neurotoxicity Pathway
Caption: Mechanisms of acute vs. chronic oxaliplatin neurotoxicity.
Section 2: Troubleshooting Hematological Toxicity
While neurotoxicity is the most prominent dose-limiting factor, oxaliplatin can also induce significant hematological side effects, including anemia, neutropenia, and thrombocytopenia.[16][17]
Frequently Asked Questions (FAQs) about Hematological Toxicity
Q1: What are the most common hematological toxicities observed in preclinical models?
A1: Studies in mice have shown that chronic oxaliplatin treatment leads to dose-dependent decreases in white blood cell (WBC) and red blood cell (RBC) counts.[16][18] This can manifest as anemia and leukopenia. Thrombocytopenia (low platelet count) is also a known, though sometimes rarer, event.[3]
Q2: Can oxaliplatin cause changes to the spleen?
A2: Yes, splenomegaly (enlargement of the spleen) is a common finding in mice treated with cumulative doses of oxaliplatin.[16][18] This is often associated with the observed hematological toxicities and can involve significant changes to the spleen's cellular composition and cytokine profile.[16][18]
Q3: How quickly do blood counts recover after stopping treatment?
A3: In a study using DBA/2J mice, the neutropenia nadir (lowest point) was observed on day 6 after treatment, with counts returning to baseline by day 11.[19] Recovery times can vary based on the dose, duration of treatment, and animal model used.
Troubleshooting Unexpected Hematological Toxicity
Issue: Severe, dose-limiting anemia or neutropenia is occurring earlier than anticipated.
| Potential Cause | Troubleshooting Step | Rationale |
| Cumulative Dose | Re-evaluate the total cumulative dose. Hematological effects are strongly dose-dependent.[16][18] | High cumulative doses are directly linked to the severity of myelosuppression. Reducing the dose or extending the treatment interval may be necessary. |
| Animal Health Status | Ensure animals are healthy and free from underlying infections before starting the study. | Pre-existing inflammatory conditions could exacerbate myelosuppressive effects of chemotherapy. |
| Route of Administration | While intraperitoneal (i.p.) injection is common, ensure consistent administration and absorption.[5] | Variability in administration could lead to "hot spots" of high drug concentration, potentially increasing systemic toxicity. |
Quantitative Data: Hematological Changes in Mice
The following table summarizes dose-dependent hematological changes observed in C57BL6/J mice 30 days after the start of chronic oxaliplatin treatment.
| Parameter | Control (Dextrose) | 15 mg/kg Oxaliplatin | 22.5 mg/kg Oxaliplatin | 30 mg/kg Oxaliplatin |
| WBC (x10⁹/L) | ~7.5 | ~6.0 | ~4.5 | ~3.0*** |
| RBC (x10¹²/L) | ~9.8 | ~9.5 | ~9.0 | ~8.0** |
| Hemoglobin (g/dL) | ~14.5 | ~14.0 | ~13.0 | ~11.5*** |
| Spleen Weight (g) | ~0.09 | ~0.10 | ~0.14** | ~0.18**** |
| Data adapted from a study by Lkhagvasuren et al. (2020)[16][20]. Values are approximate means. Significance vs. control: *p<0.05, **p<0.01, ***p<0.001, ****p<0.0001. |
Experimental Protocol: Blood Collection and Analysis
-
Animal Restraint: Gently restrain the mouse or rat.
-
Blood Collection: Collect blood via an appropriate route (e.g., saphenous vein, submandibular vein). For terminal studies, cardiac puncture is common.
-
Anticoagulant: Collect the sample into a micro-collection tube containing an anticoagulant like EDTA to prevent clotting.
-
Complete Blood Count (CBC): Analyze the sample using an automated hematology analyzer calibrated for rodent blood. Key parameters to measure include WBC count, RBC count, hemoglobin, hematocrit, and platelet count.
-
Blood Smear: Prepare a blood smear on a microscope slide. Stain with Wright-Giemsa stain to allow for morphological assessment of blood cells.[16][18]
Visualization: Hematological Toxicity Workflow
Caption: Workflow of oxaliplatin-induced hematological toxicity.
Section 3: Addressing Gastrointestinal Complications
Gastrointestinal (GI) toxicity, including nausea, vomiting, diarrhea, and constipation, is another significant side effect of oxaliplatin treatment that can impact the well-being of preclinical models and the integrity of a study.[3][5][21]
Frequently Asked Questions (FAQs) about Gastrointestinal Toxicity
Q1: What are the signs of GI toxicity in animals?
A1: Direct signs can be difficult to measure, but indirect observations are key. These include significant weight loss (beyond that expected from decreased appetite alone), changes in fecal output (diarrhea or constipation), and signs of dehydration or malaise.[21]
Q2: What is the mechanism behind oxaliplatin-induced GI toxicity?
A2: The toxicity is linked to damage to the enteric nervous system (ENS), the intrinsic nervous system of the GI tract. Studies have shown that oxaliplatin can cause a loss of enteric neurons, induce oxidative stress in the myenteric plexus, and impair GI transit and colonic motor activity.[21]
Troubleshooting Unexpected Gastrointestinal Toxicity
Issue: Animals are experiencing severe weight loss and diarrhea, compromising the study.
| Potential Cause | Troubleshooting Step | Rationale |
| Dehydration | Provide supportive care, such as subcutaneous fluid administration (e.g., sterile saline) and ensure easy access to water. | Diarrhea can lead to rapid dehydration, which exacerbates weight loss and can become a primary cause of morbidity. |
| Nutritional Deficit | Provide highly palatable, soft, and calorie-dense food to encourage eating. | Animals may reduce intake of hard chow due to general malaise or specific neurotoxic effects around the mouth. |
| Dose/Schedule | Consider dose reduction or a "stop and go" approach where treatment is paused to allow for recovery. | GI toxicity is dose-dependent, and providing a recovery period can improve overall tolerance.[4] |
| Gut Microbiota Disruption | Ensure a clean housing environment to minimize opportunistic infections. | Chemotherapy can disrupt the gut microbiota, and a compromised gut barrier can increase susceptibility to pathogens.[10] |
Experimental Protocol: Gastrointestinal Transit Assay
This protocol provides a method to quantitatively assess GI motility in mice.
-
Fasting: Fast mice for 12-16 hours prior to the assay but allow free access to water.
-
Marker Administration: Administer a non-absorbable marker, such as 6% charcoal mixed with 10% gum arabic, via oral gavage (e.g., 0.1 mL per 10g of body weight).
-
Transit Time: Euthanize the mice after a set period (e.g., 20-30 minutes).
-
Measurement: Carefully dissect the entire gastrointestinal tract from the stomach to the cecum.
-
Calculation: Measure the total length of the small intestine and the distance the charcoal meal has traveled from the pyloric sphincter. Express the GI transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.
Visualization: Logic of GI Toxicity Management
Caption: Decision workflow for managing severe GI toxicity.
References
- 1. Oxaliplatin: a review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of Oxaliplatin-Induced Peripheral Sensory Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Management of oxaliplatin-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress [frontiersin.org]
- 7. Oxaliplatin Chemotherapeutic-induced peripheral neuropathy screen [pspp.ninds.nih.gov]
- 8. Characterization of oxaliplatin-induced chronic painful peripheral neuropathy in the rat and comparison to the neuropathy induced by paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pathological Mechanisms and Preventive Strategies of Oxaliplatin-Induced Peripheral Neuropathy [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Impact of Dose, Sex, and Strain on Oxaliplatin-Induced Peripheral Neuropathy in Mice [frontiersin.org]
- 15. oncolink.org [oncolink.org]
- 16. Oxaliplatin-induced haematological toxicity and splenomegaly in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Oxaliplatin-induced haematological toxicity and splenomegaly in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Oxaliplatin-induced haematological toxicity and splenomegaly in mice | PLOS One [journals.plos.org]
- 21. Oxaliplatin‐induced enteric neuronal loss and intestinal dysfunction is prevented by co‐treatment with BGP‐15 - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid oxaliplatin precipitation in infusion lines for animal studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and administration of oxaliplatin in animal studies to prevent precipitation in infusion lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of oxaliplatin precipitation in infusion lines?
A1: The primary cause of oxaliplatin precipitation is its instability in the presence of chloride ions.[1][2][3][4] Oxaliplatin degrades in chloride-containing solutions, leading to the formation of less soluble platinum complexes, such as [Pt(DACH)Cl2].[1][5] This is why saline-based solutions must be avoided for dilution and infusion.
Q2: What is the recommended diluent for oxaliplatin?
A2: The recommended and compatible diluent for oxaliplatin is 5% Dextrose in Water (D5W).[6][7][8] Do not use any saline or chloride-containing solutions for reconstitution or dilution.[6][8]
Q3: Are there any other substances that are incompatible with oxaliplatin?
A3: Yes, besides chloride solutions, oxaliplatin is incompatible with alkaline medications and solutions (e.g., bicarbonate solutions, basic solutions of 5-fluorouracil).[6][7][8] Contact with alkaline substances will adversely affect the stability of oxaliplatin. Additionally, you must not use any needles, syringes, or IV administration sets that contain aluminum parts, as aluminum has been reported to cause the degradation of platinum compounds.[6][7][9]
Q4: What is the recommended concentration range for oxaliplatin infusion?
A4: The final concentration of the oxaliplatin infusion solution should be between 0.2 mg/mL and 0.7 mg/mL.[6][7][8]
Q5: How long is a diluted oxaliplatin solution stable?
A5: After dilution in 5% Dextrose Injection, USP, the shelf life is 6 hours at room temperature (20º to 25°C or 68º to 77°F) or up to 24 hours under refrigeration (2º to 8°C or 36º to 46°F).[7] Some studies have shown stability for longer periods, but it is best to adhere to these established guidelines to ensure drug integrity.[10]
Q6: Is it necessary to protect the diluted oxaliplatin solution from light?
A6: After final dilution, protection from light is not required.[7]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Visible precipitate or cloudiness in the infusion bag or line. | Use of an incorrect diluent (e.g., saline). | Discard the solution immediately. Prepare a fresh solution using only 5% Dextrose in Water (D5W). |
| Contamination with chloride ions from another source. | Ensure all components of the infusion setup (syringes, lines, etc.) are free of chloride residues. Flush lines thoroughly with D5W before use. | |
| Mixing with an incompatible drug. | Do not mix oxaliplatin with other drugs in the same infusion bag.[11] If administering other drugs, use a separate line or flush the line with D5W before and after oxaliplatin infusion.[9][12] | |
| Use of aluminum-containing components. | Immediately replace any aluminum-containing needles, syringes, or IV sets with aluminum-free alternatives.[6][7] | |
| Precipitation observed at the Y-site when co-administering with another drug. | Incompatibility with the co-administered drug or its diluent. | Leucovorin is a commonly co-administered drug. Ensure it is also diluted in D5W and does not contain trometamol as an excipient.[8] Administer through a Y-line placed immediately before infusion.[8] Always flush the line with D5W after oxaliplatin administration before giving another drug.[11] |
| Crystallization of the solution. | Exposure to cold temperatures. | Avoid refrigerating the concentrated solution.[7] While the diluted solution can be refrigerated, allow it to come to room temperature before administration. Avoid exposing the infusion lines to cold surfaces. |
Data Presentation
Table 1: Oxaliplatin Solution Stability
| Diluent | Concentration | Storage Condition | Stability |
| 5% Dextrose in Water (D5W) | 0.2 - 0.7 mg/mL | Room Temperature (20-25°C) | Up to 6 hours[7] |
| 5% Dextrose in Water (D5W) | 0.2 - 0.7 mg/mL | Refrigerated (2-8°C) | Up to 24 hours[7] |
| Saline or other chloride-containing solutions | Any | Any | Unstable - Do Not Use [6][8] |
Table 2: Common Incompatibilities
| Incompatible Substance | Reason for Incompatibility |
| Chloride-containing solutions (e.g., Normal Saline) | Causes degradation and precipitation of oxaliplatin.[1][2][3][4] |
| Alkaline solutions (e.g., bicarbonate) | Adversely affects the stability of oxaliplatin.[6][8] |
| Aluminum | Causes degradation of platinum compounds.[6][7][9] |
| Basic solutions of 5-Fluorouracil | Incompatible due to alkalinity.[7] |
Experimental Protocols
Protocol for Preparation and Administration of Oxaliplatin Infusion for Animal Studies
-
Materials:
-
Oxaliplatin vial (lyophilized powder or concentrated solution)
-
Sterile 5% Dextrose in Water (D5W) for injection
-
Sterile, aluminum-free syringes and needles
-
Sterile infusion bags (e.g., polyolefin) or syringes for infusion pump
-
Infusion line/catheter (material compatibility should be confirmed)
-
Infusion pump
-
-
Reconstitution (if using lyophilized powder):
-
Using an aluminum-free needle and syringe, withdraw the required volume of D5W as per the manufacturer's instructions.
-
Inject the D5W into the oxaliplatin vial.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.
-
-
Dilution:
-
Calculate the volume of reconstituted oxaliplatin needed to achieve the desired dose for the animal.
-
Withdraw the calculated volume of oxaliplatin solution using a new, sterile, aluminum-free needle and syringe.
-
Add the oxaliplatin solution to an infusion bag or syringe containing a sufficient volume of D5W to achieve a final concentration between 0.2 mg/mL and 0.7 mg/mL.
-
Gently mix the solution.
-
-
Infusion Line Preparation:
-
Prime the infusion line with D5W to flush out any air and ensure the line is free of any residual substances.
-
-
Administration:
-
Connect the infusion line to the animal's catheter.
-
Administer the diluted oxaliplatin solution via intravenous infusion over the desired period using an infusion pump. The infusion time in clinical settings is typically 2-6 hours; this may be adapted for animal studies based on the specific protocol.[6]
-
Throughout the infusion, monitor the infusion line and catheter site for any signs of precipitation or leakage.
-
-
Post-Administration Flush:
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The degradation pathways in chloride medium of the third generation anticancer drug oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxaliplatin degradation in the presence of chloride: identification and cytotoxicity of the monochloro monooxalato complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxaliplatin | CHEO ED Outreach [outreach.cheo.on.ca]
- 7. globalrph.com [globalrph.com]
- 8. fresenius-kabi.com [fresenius-kabi.com]
- 9. drugs.com [drugs.com]
- 10. Stability of oxaliplatin in infusion bags containing 5% dextrose injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cancercareontario.ca [cancercareontario.ca]
- 12. pfizermedical.com [pfizermedical.com]
Addressing batch-to-batch variability of Eloxatine in research
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address potential challenges and inconsistencies encountered during experimentation with Eloxatin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential batch-to-batch variability and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent cytotoxic effects (e.g., variable IC50 values) with a new batch of Eloxatin compared to previous experiments. What could be the cause?
A1: Inconsistent IC50 values between experiments can arise from several factors.[1] Beyond typical experimental variables like cell passage number and confluency, consider the following related to the Eloxatin batch itself:[1]
-
Purity and Impurity Profile: Different batches may have slight variations in their impurity profiles.[2][3] Certain impurities could have antagonistic or synergistic effects, altering the apparent potency of the compound.[2] It is recommended to request a certificate of analysis (CoA) for each new batch to compare purity levels.
-
Compound Stability and Degradation: Eloxatin is sensitive to certain conditions and can degrade over time.[4][5] Improper storage or handling of a new batch could lead to degradation, reducing its effective concentration.[6][7][8]
-
Solvent and Formulation: Eloxatin is unstable in chloride-containing solutions.[4] Ensure that the solvent used for reconstitution and dilution is consistent and appropriate, such as 5% dextrose solution.[7][9][10]
Q2: How should Eloxatin be properly stored and handled to minimize variability in our research?
A2: Proper storage and handling are critical for maintaining the integrity of Eloxatin across different batches and experiments.
-
Storage Conditions: Store Eloxatin under normal lighting conditions at 20°-25°C (68°-77°F), with excursions permitted to 15-30°C (59-86°F).[7] Do not freeze the concentrated solution.[7][8] It should be stored in its original container and protected from light.[8]
-
Reconstitution and Dilution: Eloxatin should be diluted in a 5% dextrose solution to a concentration not less than 0.2 mg/mL.[9][10] Never use sodium chloride or other chloride-containing solutions for reconstitution or dilution, as this can cause degradation of the drug.[11]
-
Stability After Dilution: After dilution in 5% Dextrose Injection, the solution is stable for up to 6 hours at room temperature or up to 24 hours under refrigeration (2-8°C).[7] Protection from light is not required after final dilution.[7]
Q3: Are there specific analytical methods we can use to verify the concentration and purity of a new Eloxatin batch?
A3: Yes, several analytical methods can be employed to ensure the quality of your Eloxatin stock.
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC with UV detection is a common and reliable method for quantifying Oxaliplatin and its impurities.[12] A typical method might use a C18 column with a mobile phase of methanol and acetonitrile, with detection at 240nm.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This method offers high specificity and sensitivity for the quantification of Eloxatin, especially in biological matrices.[13]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique can be used to determine the total platinum content, providing an indirect measure of oxaliplatin concentration.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low cytotoxicity | Eloxatin degradation due to improper solvent (e.g., chloride-containing solutions).[4] | Verify that all reconstitution and dilution steps were performed with 5% dextrose or another appropriate non-chloride containing solution.[7][9][10] |
| Improper storage of the Eloxatin stock solution (e.g., prolonged storage at room temperature after dilution).[7] | Prepare fresh dilutions for each experiment from a properly stored concentrated stock. Adhere to recommended storage times and temperatures for diluted solutions.[7] | |
| Presence of impurities in the new batch that may interfere with its activity.[2][3] | Request the Certificate of Analysis (CoA) for the new batch and compare the purity and impurity profile with previous batches. Consider performing in-house analytical testing (e.g., HPLC) to confirm purity.[12] | |
| Increased cellular resistance to Eloxatin | Changes in cell culture conditions (e.g., high cell passage number, mycoplasma contamination).[1] | Use cells within a defined passage number range and routinely test for mycoplasma contamination.[1] |
| Acquired resistance of the cell line to platinum-based drugs.[15] | If resistance is suspected, perform a dose-response curve and compare it to the baseline for your cell line. Consider using a different cell line or a model known to be sensitive to oxaliplatin for comparison. | |
| Inconsistent results in vivo | Differences in the formulation or vehicle used for administration. | Ensure the vehicle for in vivo administration is consistent across all experiments and does not contain components that could interact with or degrade Eloxatin. |
| Variations in the biotransformation of Eloxatin.[5] | While difficult to control, be aware that factors influencing drug metabolism in animal models could contribute to variability. Standardize animal age, weight, and health status. |
Experimental Protocols
Protocol 1: Quality Control of a New Eloxatin Batch using RP-HPLC
This protocol provides a general framework for verifying the concentration of an Eloxatin stock solution.
-
Preparation of Standard Solutions:
-
Accurately weigh a reference standard of Eloxatin to prepare a stock solution of known concentration (e.g., 1 mg/mL) in 5% dextrose.
-
From this stock, prepare a series of calibration standards by serial dilution in the mobile phase.
-
-
Sample Preparation:
-
Dilute the new batch of Eloxatin stock solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the prepared sample from the new batch.
-
Determine the concentration of the new batch by comparing its peak area to the calibration curve.
-
Protocol 2: Comparative Cytotoxicity Assay (MTT Assay)
This protocol is for comparing the cytotoxic activity of a new batch of Eloxatin against a previously validated batch.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Preparation:
-
Prepare serial dilutions of both the new and reference batches of Eloxatin in a complete culture medium. Ensure the final concentration of the vehicle (e.g., 5% dextrose) is consistent and non-toxic to the cells.
-
-
Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of Eloxatin. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for a predetermined duration (e.g., 48-72 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a dedicated reagent).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves for both batches and determine the IC50 values. Compare the IC50 values to assess for significant differences.
-
Visualizations
Caption: Workflow for validating a new batch of Eloxatin.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Progress on the impurities in Oxaliplatin [yxsj.smmu.edu.cn]
- 4. Stability of oxaliplatin in chloride-containing carrier solutions used in hyperthermic intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Circuit Stability of 5-Fluorouracil and Oxaliplatin in Support of Hyperthermic Isolated Hepatic Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. globalrph.com [globalrph.com]
- 8. pfizermedical.com [pfizermedical.com]
- 9. sandoz-ca.cms.sandoz.com [sandoz-ca.cms.sandoz.com]
- 10. sanofi.com [sanofi.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ijsit.com [ijsit.com]
- 13. Determination of Oxaliplatin by a UHPLC-MS/MS Method: Application to Pharmacokinetics and Tongue Tissue Distribution Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved method for quantification of intact oxaliplatin by ultra high performance liquid chromatography-inductively coupled plasma mass spectrometry: Applications to clinical and speciation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative studies of oxaliplatin-based platinum(iv) complexes in different in vitro and in vivo tumor models† - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting conflicting data from Eloxatine preclinical trials
Welcome to the Eloxatine (oxaliplatin) Preclinical Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting conflicting data from preclinical trials of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly different IC50 values for this compound in various colorectal cancer (CRC) cell lines. Is this expected, and what could be the underlying reasons?
A1: Yes, it is expected to observe a range of IC50 values for this compound across different CRC cell lines. This variability is a reflection of the molecular heterogeneity of colorectal cancer. Preclinical studies have consistently shown differential sensitivity to oxaliplatin. For example, IC50 values can range from 0.13 µg/ml in the WiDr cell line to 1.13 µg/ml in the SW620 cell line after a 24-hour exposure[1].
The primary reasons for these differences often relate to the inherent molecular characteristics of the cell lines, including:
-
DNA Repair Capacity: The efficiency of DNA repair mechanisms, particularly the Nucleotide Excision Repair (NER) pathway, plays a crucial role.[2][3] High expression of genes like ERCC1 is associated with more efficient repair of oxaliplatin-induced DNA adducts, leading to increased resistance.[2][4]
-
Apoptotic Pathways: The cellular response to DNA damage can vary. Some cell lines may readily undergo apoptosis, while others may arrest the cell cycle to allow for DNA repair.
-
Drug Efflux and Influx: Differences in the expression of drug transporters can affect the intracellular concentration of this compound.
Q2: Our in vivo xenograft studies show conflicting results in tumor growth inhibition with this compound treatment, even when using the same cell line. What could be the cause of this variability?
A2: Inconsistent tumor growth inhibition in xenograft models, even with the same cell line, can be a significant challenge. Several factors can contribute to this variability:
-
Tumor Microenvironment: The site of tumor implantation and the interaction of the tumor cells with the surrounding stromal and immune cells can influence drug response.
-
Animal Model Variability: The age, weight, and overall health of the mice can impact drug metabolism and tumor growth.
-
Drug Administration: The route of administration, dosage, and frequency of this compound treatment can all affect efficacy.
-
Tumor Heterogeneity: Even within the same cell line, there can be clonal variations that lead to different sensitivities to this compound. One preclinical study highlighted that the sequence of administration of cetuximab and oxaliplatin can lead to different outcomes.[5]
Q3: We are seeing conflicting data regarding the expression of ERCC1 as a biomarker for this compound resistance. Some studies show a clear correlation, while others do not. How should we interpret our own ERCC1 expression data?
A3: The role of ERCC1 in this compound resistance is a well-documented but complex issue. While high ERCC1 expression is frequently associated with resistance, the correlation is not always straightforward.[2][4] Here's how to approach your data:
-
Basal vs. Inducible Expression: It's important to distinguish between the basal expression of ERCC1 and its expression following this compound treatment. Some studies have shown that ERCC1 expression can be induced upon drug exposure in resistant cell lines.[4]
-
Functional Assays: Measuring ERCC1 mRNA or protein levels alone may not be sufficient. A functional assay to measure NER activity could provide a more direct assessment of the cell's ability to repair oxaliplatin-induced DNA damage.
-
Multi-gene Signatures: Resistance to this compound is often multifactorial.[3][6] Relying on a single biomarker like ERCC1 may be insufficient. Developing a multi-gene expression signature may provide a more robust predictor of response.[7]
Troubleshooting Guides
Problem 1: High variability in cell viability assay results with this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate drug concentration | Prepare fresh dilutions of this compound for each experiment. Verify the stock solution concentration. |
| Cell line contamination | Regularly test cell lines for mycoplasma contamination. |
| Inconsistent incubation times | Ensure that the incubation time with this compound is consistent across all plates and experiments. |
Problem 2: Discrepancy between in vitro sensitivity and in vivo efficacy of this compound.
| Possible Cause | Troubleshooting Steps |
| Poor drug bioavailability in vivo | Assess the pharmacokinetic profile of this compound in your animal model to ensure adequate tumor exposure. |
| Tumor microenvironment influence | Consider using orthotopic xenograft models, which more accurately reflect the natural tumor microenvironment. |
| Development of resistance in vivo | Analyze tumor tissue from treated animals to assess for changes in biomarker expression (e.g., ERCC1) over the course of the study. |
| Off-target toxicity | Monitor animals for signs of toxicity that may be limiting the achievable therapeutic dose. |
Quantitative Data Summary
Table 1: Conflicting IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) - Study 1 | IC50 (µM) - Study 2 | Key Molecular Characteristics |
| HT29 | 0.33[1] | 17.5[8] | KRAS mutant, p53 mutant |
| SW620 | 1.13[1] | - | KRAS mutant, p53 mutant |
| HCT116 | - | 3.6[8] | KRAS mutant, p53 wild-type |
| WiDr | 0.13[1] | - | KRAS mutant, p53 mutant |
| LS174T | 0.19[1] | - | KRAS mutant, p53 wild-type |
Table 2: Differential Apoptotic Response to this compound
| Cell Line | Primary Apoptotic Pathway Activated | Key Findings | Reference |
| HT-29 | Extrinsic Pathway | Increased caspase-8 activity and Bid expression. | [9][10] |
| Primary Astrocytes | Intrinsic Pathway | Release of cytochrome C from mitochondria, increased superoxide anion levels. | [9][10] |
| CT26 | Intrinsic and Autophagy | Upregulated Bax, active caspase-3, p53, and autophagy markers (LC3-II, Beclin1, ATG5). | [11] |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
2. Western Blot for Apoptosis Markers (e.g., Cleaved PARP, Caspase-3)
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg) via intraperitoneal injection once or twice a week. The control group receives the vehicle.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups.
Visualizations
Caption: A typical experimental workflow for evaluating this compound's preclinical efficacy.
Caption: Simplified signaling pathway of this compound's mechanism of action and resistance.
Caption: A logical troubleshooting guide for interpreting conflicting this compound data.
References
- 1. Cellular and molecular mechanisms for the synergistic cytotoxicity elicited by oxaliplatin and pemetrexed in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. Oxaliplatin resistance induced by ERCC1 up-regulation is abrogated by siRNA-mediated gene silencing in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different responses of colorectal cancer cells to alternative sequences of cetuximab and oxaliplatin, Scientific Reports | 10.1038/s41598-018-34938-y | DeepDyve [deepdyve.com]
- 6. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - ecancer [ecancer.org]
- 7. Characterization of an Oxaliplatin Sensitivity Predictor in a preclinical Murine Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Different Apoptotic Pathways Activated by Oxaliplatin in Primary Astrocytes vs. Colo-Rectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different apoptotic pathways activated by oxaliplatin in primary astrocytes vs. colo-rectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhancement of oxaliplatin-induced cell apoptosis and tumor suppression by 3-methyladenine in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Eloxatin vs. Cisplatin: A Comparative Analysis of Efficacy in Ovarian Cancer Xenografts
For Immediate Release
This guide provides a detailed comparison of the preclinical efficacy of Eloxatin® (oxaliplatin) and cisplatin in ovarian cancer xenograft models. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in oncology research. While direct head-to-head in vivo comparative studies are limited, this document synthesizes available data on their relative performance, particularly in the context of cisplatin resistance.
Executive Summary
Eloxatin (oxaliplatin) has demonstrated significant antitumor activity in various preclinical models, including those of ovarian cancer. A key area of investigation has been its efficacy in cisplatin-resistant models, a major challenge in the clinical management of ovarian cancer. Preclinical evidence suggests that oxaliplatin can overcome cisplatin resistance to some extent, although partial cross-resistance has been observed. The differential mechanisms of action, particularly in relation to DNA adduct formation and repair, are thought to underlie these differences in activity.
Data Presentation: In Vivo Efficacy
One key study investigated the efficacy of oxaliplatin in a cisplatin-resistant human ovarian cancer xenograft model using A2780cis cells. While this study focused on the combination of oxaliplatin with an mTOR inhibitor, it noted that A2780cis cells exhibit partial cross-resistance to oxaliplatin.[1] This finding is crucial for understanding the therapeutic potential and limitations of oxaliplatin in a second-line setting.
Table 1: Summary of Antitumor Activity in Ovarian Cancer Xenograft Models
| Drug | Ovarian Cancer Model | Key Findings | Citation |
| Eloxatin (Oxaliplatin) | A2780cis (Cisplatin-Resistant) | Showed antitumor effect, though partial cross-resistance was noted. Efficacy was enhanced when combined with rapamycin. | [1] |
| Cisplatin | A2780 (Cisplatin-Sensitive) | Demonstrates significant tumor growth delay in a dose-dependent manner. | |
| Cisplatin | A2780/cp70 (Cisplatin-Resistant) | Ineffective at the maximum tolerated dose, highlighting the challenge of acquired resistance. |
Note: The data for Eloxatin and Cisplatin in this table are derived from different experimental contexts and are not from a direct head-to-head comparison in the same study.
Experimental Protocols
Below are representative experimental protocols for evaluating the efficacy of platinum-based agents in ovarian cancer xenograft models, synthesized from standard methodologies in the field.
Establishment of Ovarian Cancer Xenografts
A common model for these studies is the subcutaneous implantation of human ovarian cancer cells into immunocompromised mice.
-
Cell Line: A2780 (cisplatin-sensitive) and its resistant counterpart, A2780cis.
-
Animals: Female athymic nude mice (4-6 weeks old).
-
Procedure: A suspension of 1 x 107 A2780cis cells in 0.2 mL of serum-free medium is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (length × width²) / 2. Animal body weights are also monitored as an indicator of toxicity.
Drug Administration
-
Treatment Groups:
-
Vehicle Control (e.g., 0.9% NaCl)
-
Eloxatin (Oxaliplatin)
-
Cisplatin
-
-
Dosing and Schedule: Drugs are administered intraperitoneally (i.p.) or intravenously (i.v.). A representative dosing schedule might be once weekly for 3-4 weeks. Dosages would be determined based on previously established maximum tolerated doses for each compound in mice.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or when signs of toxicity become apparent. Tumors are then excised and weighed.
Mechanisms of Action and Resistance: A Comparative Overview
The differential efficacy of Eloxatin and cisplatin can be attributed to their distinct interactions with DNA and the subsequent cellular responses.
-
DNA Adducts: Both drugs form platinum-DNA adducts, which are critical for their cytotoxic effects. However, the bulky diaminocyclohexane (DACH) ligand in oxaliplatin creates adducts that are structurally different from those formed by cisplatin.
-
DNA Repair Pathways: These structural differences influence their recognition by DNA repair machinery. Cisplatin adducts are primarily recognized and repaired by the mismatch repair (MMR) system. In contrast, oxaliplatin adducts are thought to be less efficiently recognized by MMR, and their repair is more dependent on the nucleotide excision repair (NER) pathway. Consequently, cancer cells with deficient MMR may exhibit resistance to cisplatin but retain sensitivity to oxaliplatin.
Conclusion
Eloxatin (oxaliplatin) holds promise as a therapeutic agent for ovarian cancer, particularly in cisplatin-resistant cases. Its distinct mechanism of action, centered around the formation of unique DNA adducts that are processed differently by cellular repair machinery, provides a strong rationale for its use. However, the potential for cross-resistance necessitates further investigation to identify predictive biomarkers and optimal combination strategies. Future preclinical studies involving direct, well-controlled comparisons of Eloxatin and cisplatin in a range of ovarian cancer xenograft models, including patient-derived xenografts (PDXs), are warranted to more precisely define their relative efficacy and guide clinical trial design.
References
A Comparative Analysis of Oxaliplatin and Carboplatin DNA Adducts: Formation, Repair, and Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the DNA adducts formed by two prominent platinum-based chemotherapeutic agents, oxaliplatin and carboplatin. By examining their formation, structural differences, recognition by cellular repair machinery, and ultimate impact on cytotoxicity, this analysis aims to equip researchers with a comprehensive understanding of their distinct mechanisms of action. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of the critical biological pathways involved.
Introduction: The Role of Platinum-DNA Adducts in Cancer Therapy
Platinum-based drugs exert their cytotoxic effects primarily by forming covalent adducts with DNA, which obstruct critical cellular processes like replication and transcription, ultimately leading to apoptosis.[1] Carboplatin, a second-generation platinum agent, was developed to mitigate the severe toxicities associated with its predecessor, cisplatin. Oxaliplatin, a third-generation compound, is distinguished by its diaminocyclohexane (DACH) ligand and demonstrates a different spectrum of activity, notably in colorectal cancer.[2] While both carboplatin and oxaliplatin form similar types of DNA adducts, the structural nuances of these adducts and their subsequent cellular processing are markedly different.
Formation and Structure of DNA Adducts
Both oxaliplatin and carboplatin, after undergoing aquation in the cellular environment, react with DNA, preferentially binding to the N7 position of purine bases.[3] The primary lesions formed are intrastrand crosslinks between adjacent guanines (Pt-GG) and, to a lesser extent, between adenine and guanine (Pt-AG).[4]
Key Differences in Adduct Formation and Structure:
-
Rate of Formation: Carboplatin exhibits a significantly slower rate of DNA adduct formation compared to cisplatin, and by extension, its reactivity is generally lower than that of oxaliplatin under similar conditions. The chelate leaving group in carboplatin is more stable than the leaving groups of cisplatin and oxaliplatin, resulting in slower aquation and reduced reactivity.[5]
-
Adduct Structure and DNA Distortion: Although both drugs form Pt-GG intrastrand adducts, the resulting DNA conformation differs significantly. The bulky DACH ligand of oxaliplatin creates a more substantial and hydrophobic lesion compared to the diammine ligand of carboplatin (which is structurally identical to the cisplatin adduct).[2] This structural difference leads to distinct alterations in the DNA helix. NMR and X-ray crystallography studies have shown that oxaliplatin-GG adducts induce a less pronounced bend in the DNA helix compared to cisplatin/carboplatin-GG adducts.[6][7] However, the oxaliplatin adduct creates a wider and shallower minor groove.[7]
Quantitative Comparison of Adduct Formation and Cytotoxicity
The efficiency of DNA adduct formation and the resulting cytotoxicity vary between oxaliplatin and carboplatin. The following tables summarize quantitative data from various studies.
| Table 1: Relative DNA Adduct Formation | |||
| Platinum Compound | Relative Pt-GG Adduct Levels (in A2780 cells) | Intracellular Platinum Accumulation (ng Pt/10^6 cells in A498 cells) | DNA Platination (pg Pt/µg DNA in A498 cells) |
| Oxaliplatin | 3 | 14.9 | 15.2 |
| Carboplatin | Not directly compared in the same study, but generally lower than oxaliplatin and cisplatin. | 4.8 (at 50 µM), 25 (at 300 µM) | 4.1 |
| Cisplatin (Reference) | 4 | 23 | 25.3 |
| Data Source | [4][8] | [5] | [5] |
Note: Relative adduct levels are based on a ³²P-postlabelling assay where cisplatin is set as the reference. Intracellular accumulation and DNA platination were measured after a 2-hour treatment with 50 µM of each drug.
| Table 2: Comparative Cytotoxicity (IC50 Values in µM) | |||
| Cell Line | Oxaliplatin | Carboplatin | Cisplatin (Reference) |
| A498 (Kidney Cancer) | 36 (RCC), 12 (CFA) | 273 (RCC), >100 (CFA) | 27 (RCC), 6 (CFA) |
| NRK-52E (Rat Kidney Proximal Tubule) | 51 | 175 | Not specified |
| A2780 (Ovarian Cancer) | Data not available in the same comparative study | Data not available in the same comparative study | Data not available in the same comparative study |
| Data Source | [9] | [10] |
RCC: Relative Cell Count; CFA: Colony Formation Ability. IC50 values represent the concentration required to inhibit cell growth by 50%.
DNA Repair and Cellular Recognition of Adducts
The persistence of DNA adducts, and therefore their cytotoxicity, is largely determined by the cell's ability to recognize and repair these lesions. The primary pathway for removing bulky platinum adducts is Nucleotide Excision Repair (NER).[11]
Differential Recognition and Repair:
-
Nucleotide Excision Repair (NER): Both oxaliplatin and carboplatin adducts are substrates for the NER pathway.[12] However, the efficiency of repair can differ. For instance, in A498 cells, the overall removal of DNA platination within 24 hours was comparable for all three platinum drugs, with a reduction to less than 30% for oxaliplatin-induced damage.[5]
-
Mismatch Repair (MMR): A crucial distinction lies in the recognition of these adducts by the Mismatch Repair (MMR) system. MMR proteins, such as hMSH2, recognize and bind to cisplatin and carboplatin-GG adducts, which can trigger a futile cycle of attempted repair leading to apoptosis.[7] In contrast, the bulky DACH ligand of oxaliplatin sterically hinders the recognition of its adducts by the MMR machinery.[8] This lack of MMR recognition is a key factor in oxaliplatin's activity in cisplatin-resistant tumors that are often MMR-deficient.[2]
Experimental Protocols
Quantification of Platinum-DNA Adducts by ³²P-Postlabelling Assay
This method is highly sensitive for detecting and quantifying specific intrastrand crosslinks.
-
DNA Isolation and Digestion: Isolate genomic DNA from treated cells. Digest 10 µg of DNA to nucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Purify the positively charged platinum adducts from the unplatinated nucleotides using strong cation exchange chromatography.
-
Deplatination: Treat the enriched adducts with a cyanide solution (e.g., 0.2 M NaCN) to remove the platinum moiety, leaving the dinucleoside monophosphates (d(GpG) and d(ApG)). Remove excess cyanide using a C18 cartridge.
-
³²P-Labeling: Label the 5'-hydroxyl group of the dinucleoside monophosphates with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Separation and Quantification: Separate the ³²P-labeled dinucleotides using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Quantify the adduct levels by phosphorimaging or scintillation counting of the spots or fractions corresponding to d(GpG) and d(ApG).[13][14][15]
Analysis of DNA Adducts by HPLC-ICP-MS
This technique couples the separation power of HPLC with the elemental specificity and sensitivity of inductively coupled plasma mass spectrometry (ICP-MS) for the direct measurement of platinum-containing DNA fragments.
-
DNA Isolation and Enzymatic Hydrolysis: Extract DNA from treated cells. Digest the DNA to single nucleosides or short oligonucleotides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
HPLC Separation: Separate the resulting DNA fragments on a reverse-phase HPLC column. The mobile phase typically consists of a gradient of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
ICP-MS Detection: The eluent from the HPLC is directly introduced into the ICP-MS system. The platinum content in the separated fractions is quantified by monitoring platinum isotopes (e.g., ¹⁹⁵Pt). This allows for the identification and quantification of different platinum-DNA adducts based on their retention times.[16]
In Vitro Nucleotide Excision Repair (NER) Assay
This assay measures the ability of cell extracts to recognize and excise platinum-DNA adducts.
-
Substrate Preparation: Prepare a plasmid DNA or oligonucleotide containing either oxaliplatin or carboplatin adducts.
-
Cell Extract Preparation: Prepare whole-cell extracts from the cell line of interest.
-
In Vitro Repair Reaction: Incubate the platinated DNA substrate with the cell extract in a reaction buffer containing ATP and other necessary cofactors. The NER machinery in the extract will recognize the adducts and make incisions on either side of the lesion.
-
Analysis of Excision Products: The excised oligomer (typically 24-32 nucleotides long) containing the platinum adduct can be detected and quantified. This can be achieved by using a radiolabeled substrate and analyzing the excised fragments on a denaturing polyacrylamide gel, or by more advanced techniques like XR-seq which allows for genome-wide mapping of repair events.[3][12]
Accelerator Mass Spectrometry (AMS) for Adduct Quantification
AMS is an ultrasensitive technique for quantifying DNA adducts from radiolabeled drugs.
-
Cell Treatment with ¹⁴C-labeled Drug: Treat cells with ¹⁴C-labeled oxaliplatin or carboplatin.
-
DNA Isolation: Isolate genomic DNA from the treated cells, taking rigorous precautions to avoid contamination.
-
Sample Preparation for AMS: Convert the isolated DNA into graphite.
-
AMS Analysis: Measure the ¹⁴C/¹²C ratio in the graphite sample using an accelerator mass spectrometer. This ratio is used to calculate the number of drug molecules adducted to the DNA.[17][18][19]
Visualizing the Mechanisms of Action
The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways and experimental workflows discussed.
Caption: Formation of DNA adducts by oxaliplatin and carboplatin.
Caption: Differential recognition and repair of platinum-DNA adducts.
Caption: Workflow for ³²P-Postlabelling Assay.
Conclusion
The comparative analysis of oxaliplatin and carboplatin DNA adducts reveals fundamental differences that underpin their distinct clinical profiles. While both drugs form cytotoxic Pt-GG intrastrand crosslinks, the bulky DACH ligand of oxaliplatin results in a structurally different adduct that is poorly recognized by the MMR system. This distinction is a key contributor to oxaliplatin's efficacy in tumors that have developed resistance to cisplatin and carboplatin. Although carboplatin is less reactive and forms adducts more slowly, its favorable toxicity profile remains a significant clinical advantage. A thorough understanding of these molecular-level differences is paramount for the rational design of novel platinum-based therapies and for the development of predictive biomarkers to guide personalized cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cisplatin DNA damage and repair maps of the human genome at single-nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recognition and processing of cisplatin- and oxaliplatin-DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Platinum-DNA adduct, nucleotide excision repair and platinum based anti-cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Oxaliplatin-DNA Adducts as Predictive Biomarkers of FOLFOX Response in Colorectal Cancer: A Potential Treatment Optimization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Towards biomarker-dependent individualized chemotherapy: Exploring cell-specific differences in oxaliplatin–DNA adduct distribution using accelerator mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ERCC1 as a Predictive Biomarker for Eloxatine (Oxaliplatin) Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and supporting data for validating the Excision Repair Cross-Complementation Group 1 (ERCC1) protein as a predictive biomarker for patient response to Eloxatine (oxaliplatin)-based chemotherapy. We will explore the performance of ERCC1 as a biomarker, compare it with alternative markers, and provide detailed experimental protocols for its assessment.
The Role of ERCC1 in Oxaliplatin Resistance
Oxaliplatin, a platinum-based chemotherapeutic agent, functions by inducing DNA adducts, which block DNA replication and transcription, ultimately leading to cancer cell death. The Nucleotide Excision Repair (NER) pathway is a major mechanism for repairing these DNA adducts, and ERCC1 is a key and rate-limiting enzyme in this pathway.[1] It forms a heterodimer with Xeroderma Pigmentosum group F (XPF) to incise the damaged DNA strand, initiating the repair process.[2]
The central hypothesis is that higher levels of ERCC1 in tumor cells lead to more efficient repair of oxaliplatin-induced DNA damage, thereby conferring resistance to the drug. Conversely, lower ERCC1 levels are associated with increased sensitivity to oxaliplatin. However, clinical validation of ERCC1 as a predictive biomarker has yielded conflicting results, with its predictive value appearing to be influenced by the method of analysis, the patient's ethnicity, and whether baseline or treatment-induced expression is measured.[3][4][5]
Quantitative Data Summary: ERCC1 as a Predictive Biomarker
The predictive value of ERCC1 has been assessed through various methods, primarily by measuring protein expression via immunohistochemistry (IHC) and by genotyping single nucleotide polymorphisms (SNPs), most notably the C118T (rs11615) polymorphism. The following tables summarize findings from several meta-analyses.
Table 1: ERCC1 Protein Expression and Clinical Outcomes in Colorectal Cancer Patients Treated with Oxaliplatin-Based Chemotherapy
| Patient Cohort | Outcome | Measurement | Result | 95% Confidence Interval | p-value | Citation |
| Stage III Colon Cancer | 5-Year Disease-Free Survival (DFS) | High vs. Low ERCC1 Expression | Hazard Ratio (HR): 1.98 | 1.19–3.31 | 0.009 | [6] |
| Stage III Colon Cancer | 5-Year Overall Survival (OS) | High vs. Low ERCC1 Expression | Hazard Ratio (HR): 2.44 | 1.37–4.34 | 0.02 | [6] |
Table 2: ERCC1 C118T (rs11615) Polymorphism and Clinical Outcomes in Colorectal and Gastric Cancer Patients Treated with Oxaliplatin-Based Chemotherapy
| Patient Ethnicity | Outcome | Genotype Comparison | Result | 95% Confidence Interval | p-value | Citation |
| Asian | Therapeutic Response (TR) | T allele vs. C allele | Odds Ratio (OR): 0.53 | 0.35–0.81 | <0.05 | [5] |
| Asian | Progression-Free Survival (PFS) | T allele vs. C allele | Hazard Ratio (HR): 1.69 | 1.05–2.70 | <0.05 | [5] |
| Asian | Overall Survival (OS) | T allele vs. C allele | Hazard Ratio (HR): 2.03 | 1.60–2.59 | <0.05 | [5] |
| Caucasian | Therapeutic Response (TR) | T allele vs. C allele | No significant association | - | >0.05 | [4] |
| Caucasian | Progression-Free Survival (PFS) | T/T or T/C vs. C/C | Hazard Ratio (HR): 0.58 | 0.24–1.44 | >0.05 | [4] |
| Caucasian | Overall Survival (OS) | T/T or T/C vs. C/C | Hazard Ratio (HR): 0.38 | 0.22–0.64 | <0.05 | [4] |
Table 3: Comparison of ERCC1 with Mismatch Repair (MMR) Status as a Predictive Biomarker for Oxaliplatin Response in Stage III Colon Cancer
| Biomarker | Treatment Group | Outcome | Result | 95% Confidence Interval | p-value | Citation |
| ERCC1 Expression (Positive vs. Negative) | Oxaliplatin-based | 5-Year DFS | HR: 1.98 | 1.19–3.31 | 0.009 | [6] |
| MMR Status (Deficient vs. Proficient) | Oxaliplatin-based | 5-Year DFS | HR: 1.68 | 0.76–3.68 | 0.19 | [6] |
| ERCC1 Expression (Positive vs. Negative) | Oxaliplatin-based | 5-Year OS | HR: 2.44 | 1.37–4.34 | 0.02 | [6] |
| MMR Status (Deficient vs. Proficient) | Oxaliplatin-based | 5-Year OS | HR: 1.37 | 0.62–3.03 | 0.44 | [6] |
Experimental Protocols
Accurate and reproducible measurement of ERCC1 is critical for its validation as a biomarker. Below are detailed methodologies for the key experimental approaches.
Immunohistochemistry (IHC) for ERCC1 Protein Expression
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
a. Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-ERCC1 monoclonal antibody (Clone 4F9 is recommended for its specificity over the previously used 8F1 clone).[7] Dilution should be optimized (e.g., 1:100 to 1:500).
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
b. Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Incubate in 100% ethanol (2 x 3 minutes).
-
Incubate in 95% ethanol (1 x 3 minutes).
-
Incubate in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated sodium citrate buffer (pH 6.0).
-
Heat in a microwave or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with diluted anti-ERCC1 (4F9 clone) primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with DAB substrate solution until desired stain intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear with xylene.
-
Mount with a permanent mounting medium.
-
c. Interpretation:
-
ERCC1 expression is typically nuclear.
-
Scoring can be performed based on the percentage of positive cells and staining intensity (H-score).
Quantitative Real-Time PCR (qRT-PCR) for ERCC1 mRNA Expression
This protocol outlines the measurement of ERCC1 mRNA levels from tumor tissue.
a. Materials:
-
Fresh or frozen tumor tissue
-
RNA extraction kit (e.g., RNeasy Kit)
-
Reverse transcription kit (e.g., SuperScript III)
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
-
Primers for ERCC1 and a housekeeping gene (e.g., GAPDH, β-actin, or β2M).[8][9][10]
b. Procedure:
-
RNA Extraction:
-
Extract total RNA from tumor tissue according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for ERCC1 or the housekeeping gene, and cDNA template.
-
Perform qPCR using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for ERCC1 and the housekeeping gene.
-
Calculate the relative expression of ERCC1 using the ΔΔCt method, normalizing to the housekeeping gene.
-
Genotyping of ERCC1 rs11615 (C118T) Polymorphism by PCR-RFLP
This protocol describes the determination of the C to T polymorphism at codon 118 of the ERCC1 gene using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism.
a. Materials:
-
Genomic DNA extracted from blood or tumor tissue
-
PCR master mix
-
Primers flanking the rs11615 polymorphism.
-
Restriction enzyme (e.g., BsrDI).[11]
-
Agarose gel and electrophoresis equipment
-
DNA ladder
b. Procedure:
-
PCR Amplification:
-
Amplify the genomic region containing the rs11615 SNP using specific primers.
-
PCR cycling conditions should be optimized for the specific primers and polymerase used.
-
-
Restriction Digestion:
-
Digest the PCR product with the BsrDI restriction enzyme. The C allele creates a recognition site for BsrDI, while the T allele abolishes it.
-
-
Gel Electrophoresis:
-
Separate the digested fragments on an agarose gel.
-
-
Genotype Determination:
-
C/C genotype: The PCR product will be cut by BsrDI, resulting in smaller DNA fragments.
-
T/T genotype: The PCR product will remain uncut.
-
C/T genotype: Both cut and uncut PCR products will be present.
-
Mandatory Visualizations
Conclusion
The validation of ERCC1 as a predictive biomarker for oxaliplatin response is a complex and ongoing area of research. While preclinical data and some clinical studies support the hypothesis that low ERCC1 levels correlate with better outcomes, the conflicting results from various studies, particularly concerning the rs11615 SNP in different ethnic populations, highlight the challenges in its clinical implementation. Furthermore, the observation that oxaliplatin can induce ERCC1 expression suggests that baseline levels may not be sufficient to predict response, and a more dynamic assessment might be necessary.[3][12]
The choice of methodology for assessing ERCC1 is critical, with IHC using the 4F9 antibody clone showing more promise for specificity than previously used antibodies. For researchers and clinicians, a multi-faceted approach that considers protein expression, genotype, and potentially dynamic changes in expression, alongside other biomarkers like MMR status, may be required to accurately predict a patient's response to oxaliplatin. Continued research in large, well-designed prospective clinical trials is essential to definitively establish the clinical utility of ERCC1 as a predictive biomarker.
References
- 1. A review of excision repair cross-complementation group 1 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ERCC1 Induction after Oxaliplatin Exposure May Depend on KRAS Mutational Status in Colorectal Cancer Cell Line: In Vitro Veritas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Excision repair cross-complementing group-1 (ERCC1) induction kinetics and polymorphism are markers of inferior outcome in patients with colorectal cancer treated with oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ERCC1 C118T polymorphism predicts clinical outcomes of colorectal cancer patients receiving oxaliplatin-based chemotherapy: a meta-analysis based on 22 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERCC1 and ERCC2 Polymorphisms Predict Clinical Outcomes of Oxaliplatin-based Chemotherapies in Gastric and Colorectal Cancer: A Systemic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERCC1, defective mismatch repair status as predictive biomarkers of survival for stage III colon cancer patients receiving oxaliplatin-based adjuvant chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Screening and validation of the optimal panel of reference genes in colonic epithelium and relative cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Association of ERCC1 Gene Polymorphisms (rs3212986 and rs11615) With the Risk of Lung Cancer in a Population From Southeast Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxaliplatin resistance induced by ERCC1 up-regulation is abrogated by siRNA-mediated gene silencing in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Complexities of Platinum Drug Resistance: A Comparative Analysis of Eloxatine (Oxaliplatin) and Cisplatin
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance between platinum-based chemotherapeutic agents is paramount for advancing cancer treatment strategies. This guide provides an objective comparison of the performance of Eloxatine (oxaliplatin) and its predecessor, cisplatin, with a focus on the mechanisms of cross-resistance, supported by experimental data and detailed protocols.
The clinical efficacy of platinum-based drugs is often hampered by the development of drug resistance. While oxaliplatin was developed to overcome cisplatin resistance, the degree of cross-resistance between these two agents is a critical factor in determining treatment sequencing and predicting patient outcomes. Pre-clinical data suggest that cross-resistance is more prevalent in models with low-level resistance, whereas high-level resistance models tend to exhibit less cross-resistance.[1][2][3] This guide delves into the experimental evidence to elucidate the intricate relationship between these two widely used anticancer drugs.
Comparative Cytotoxicity: A Tabular Overview
The following tables summarize the 50% inhibitory concentration (IC50) values for cisplatin and oxaliplatin in various cancer cell lines, providing a quantitative comparison of their cytotoxic potential and the extent of cross-resistance.
Table 1: IC50 Values (µM) of Cisplatin and Oxaliplatin in Human Ovarian Cancer Cell Lines
| Cell Line | Cisplatin (IC50 in µM) | Oxaliplatin (IC50 in µM) | Resistance Factor (RF) for Cisplatin | Reference |
| A2780 | 1.5 | 0.8 | - | [4] |
| A2780cisR | 12.5 | 2.5 | 8.3 | [4] |
Table 2: IC50 Values (µM) of Cisplatin and Oxaliplatin in Human Colon Carcinoma Cell Line
| Cell Line | Cisplatin (IC50 in µM) | Oxaliplatin (IC50 in µM) | Resistance Factor (RF) for Cisplatin | Reference |
| HT29 | 8.5 | 4.2 | - | [3] |
| HT29cisR | 45.2 | 15.8 | 5.3 | [3] |
Table 3: IC50 Values (µM) of Cisplatin and Oxaliplatin in Human Gastric Cancer Cell Lines
| Cell Line | Cisplatin (IC50 in µM) | Oxaliplatin (IC50 in µM) | Reference |
| MKN1 | 3.8 | 1.9 | [5] |
| TMK1 | 5.2 | 2.6 | [5] |
| MKN45 | 6.5 | 3.1 | [5] |
Table 4: IC50 Values (µM) of Cisplatin and Oxaliplatin in Human Breast Cancer Cell Line
| Cell Line | Cisplatin (IC50 in µM) | Oxaliplatin (IC50 in µM) | Reference |
| MDA-MB-231 | 9.8 | 4.5 | [6] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments used to investigate cross-resistance between this compound and cisplatin.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Expose the cells to a range of concentrations of cisplatin and oxaliplatin for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
Measurement of Intracellular Platinum Concentration: Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive analytical technique used to quantify the elemental composition of samples, making it ideal for measuring the intracellular accumulation of platinum-based drugs.[9][10]
Protocol:
-
Cell Treatment and Harvesting: Treat a known number of cells with cisplatin or oxaliplatin for a defined period. After treatment, wash the cells with ice-cold PBS to remove extracellular drug and harvest the cell pellet.
-
Sample Digestion: Digest the cell pellets with concentrated nitric acid under heat in a suitable fume hood to break down organic material and solubilize the elemental platinum.[9]
-
ICP-MS Analysis: Introduce the digested samples into the ICP-MS instrument. The high-temperature plasma atomizes and ionizes the platinum atoms.
-
Quantification: The mass spectrometer separates the platinum ions based on their mass-to-charge ratio, and a detector measures their abundance. Quantify the platinum concentration against an external standard curve.[9]
-
Data Normalization: Express the intracellular platinum concentration as ng of platinum per million cells or µg of platinum per mg of total protein.
Quantification of Platinum-DNA Adducts
The formation of platinum-DNA adducts is the primary mechanism of action for these drugs. Quantifying these adducts provides insight into the extent of DNA damage and the effectiveness of DNA repair mechanisms.
Protocol:
-
DNA Isolation: Treat cells with cisplatin or oxaliplatin, and then isolate genomic DNA using a standard DNA extraction kit or a salting-out procedure.[11]
-
DNA Quantification: Accurately determine the concentration of the isolated DNA using a spectrophotometer or a fluorometric method.
-
Platinum-DNA Adduct Measurement:
-
Atomic Absorption Spectroscopy (AAS) or ICP-MS: These methods can directly measure the amount of platinum bound to the DNA after enzymatic digestion of the DNA to nucleotides.[12][13]
-
Immunoassays (ELISA): Use specific antibodies that recognize platinum-DNA adducts to quantify their levels in a competitive ELISA format.[12]
-
32P-Postlabeling Assay: This highly sensitive method involves enzymatic digestion of DNA to 3'-mononucleotides, labeling of the adducted nucleotides with 32P, and separation by chromatography.[13]
-
-
Data Analysis: Express the level of DNA adducts as the number of adducts per 106 or 108 nucleotides.
Key Signaling Pathways in Platinum Resistance
The development of resistance to cisplatin and oxaliplatin is a multifactorial process involving various cellular signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets to overcome resistance.
DNA Mismatch Repair (MMR) Pathway
The MMR pathway plays a significant role in recognizing and initiating the cellular response to DNA damage induced by cisplatin.[14] However, it is less effective at recognizing the bulky adducts formed by oxaliplatin.[12] This differential recognition is a key factor in the lack of complete cross-resistance between the two drugs.
Glutathione (GSH) Metabolism
Glutathione is a crucial antioxidant that can detoxify platinum drugs through conjugation, thereby reducing their cytotoxicity.[1] Increased levels of glutathione and the enzymes involved in its metabolism are associated with resistance to both cisplatin and oxaliplatin.[15]
Experimental Workflow for Investigating Cross-Resistance
A systematic approach is necessary to comprehensively investigate cross-resistance between this compound and cisplatin. The following workflow outlines the key experimental stages.
References
- 1. Glutathione Pathway Genetic Polymorphisms and Lung Cancer Survival After Platinum-Based Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchhub.com [researchhub.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Quantifying intracellular platinum accumulation using Inductively coupled mass spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying Intracellular Platinum Accumulation Using Inductively Coupled Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current sample handling methods for measurement of platinum-DNA adducts in leucocytes in man lead to discrepant results in DNA adduct levels and DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. academic.oup.com [academic.oup.com]
- 14. DNA repair pathways and cisplatin resistance: an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glutathione metabolism in cancer progression and treatment resistance - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Activity of Eloxatine with EGFR Inhibitors: A Comparative In Vitro Analysis
For Researchers, Scientists, and Drug Development Professionals
The combination of Eloxatin® (oxaliplatin), a platinum-based chemotherapy agent, with epidermal growth factor receptor (EGFR) inhibitors represents a promising strategy in oncology. This guide provides an objective comparison of the in vitro synergistic activities of this combination across different cancer cell lines, supported by experimental data and detailed methodologies. The aim is to offer a comprehensive resource for researchers investigating novel cancer therapeutic strategies.
Quantitative Data Summary
The synergistic effect of combining oxaliplatin with various EGFR inhibitors has been evaluated in several in vitro studies. The following tables summarize the key quantitative findings, including IC50 values and combination indices, to facilitate a clear comparison of the efficacy of these drug combinations.
| Cell Line | EGFR Expression | EGFR Inhibitor | Oxaliplatin IC50 (μM) - Alone | Oxaliplatin IC50 (μM) - Combination | Synergy/Effect | Reference |
| HCT-8 | Moderate | Cetuximab | Not specified | Significantly decreased | Synergistic | [1][2] |
| HT-29 | Weak | Cetuximab | Not specified | Significantly decreased | Synergistic | [1][2] |
| HCT-116 | Strong | Cetuximab | No major modification | No major modification | Unresponsive | [1][2] |
| SW620 | Negative | Cetuximab | No major modification | No major modification | Unresponsive | [1][2] |
| HT29 | High | ZD6474 | Not specified | Not specified | Sequence-dependent synergy | |
| HCT-116 | High | ZD6474 | Not specified | Not specified | Sequence-dependent synergy | |
| SW48 (KRAS WT) | Not specified | Cetuximab (100μg/ml) | Not specified | Not specified | Antagonism (CI = 4.7) | [3] |
| SW48 (KRAS G12A) | Not specified | Cetuximab (100μg/ml) | Not specified | Not specified | Antagonism (CI = 19.9) | [3] |
| SNU719 (Gastric) | High CN | Pyrotinib | Not specified | Not specified | Synergistic | [4] |
| NUGC4 (Gastric) | High CN | Pyrotinib | Not specified | Not specified | Synergistic | [4] |
Note: The synergistic effect is not solely dependent on the level of EGFR expression but can be related to the basal level of phospho-EGFR.[1][2] In some cases, the sequence of drug administration is crucial for achieving a synergistic effect. Interestingly, some studies have reported antagonistic effects between oxaliplatin and cetuximab in certain cell lines.[3]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methodology for assessing synergy, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow.
Caption: EGFR Signaling Pathway and Drug Targets.
Caption: Experimental Workflow for Synergy Assessment.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. Below are the protocols for the key experiments cited in the assessment of synergistic activity between Eloxatin and EGFR inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
Eloxatin (Oxaliplatin) and EGFR inhibitor stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Treat the cells with various concentrations of oxaliplatin, the EGFR inhibitor, or a combination of both. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Combination Index (CI) Calculation (Chou-Talalay Method)
The Combination Index (CI) is used to quantitatively determine the nature of the drug interaction.
Principle: The Chou-Talalay method is based on the median-effect equation. A CI value of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Procedure:
-
Data Input: Use the dose-response data from the cell viability assays for the individual drugs and their combination.
-
Software Analysis: Utilize software such as CompuSyn or CalcuSyn to automatically calculate the CI values at different effect levels (e.g., Fa = 0.5 for 50% inhibition).
-
Interpretation: Analyze the CI values to determine the nature of the interaction between oxaliplatin and the EGFR inhibitor.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins within the EGFR signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of each sample.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression or phosphorylation levels.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after drug treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
This guide provides a foundational overview of the in vitro synergistic activity of Eloxatin with EGFR inhibitors. The presented data and protocols are intended to support further research and development in this promising area of cancer therapy. Researchers are encouraged to consult the cited literature for more detailed information.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. researchhub.com [researchhub.com]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Eloxatin® (Oxaliplatin) and New Platinum Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective preclinical comparison of Eloxatine® (oxaliplatin) and a selection of new-generation platinum-based anticancer agents. The following sections detail their comparative in vitro and in vivo efficacy, mechanisms of action, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to support further research and development.
Comparative Preclinical Efficacy
The preclinical activity of platinum analogs is a critical indicator of their potential clinical utility. This section summarizes the in vitro cytotoxicity and in vivo antitumor efficacy of Eloxatin against newer platinum compounds.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various platinum analogs against a panel of human cancer cell lines.
| Cell Line | Cancer Type | Eloxatin (µM) | Satraplatin (µM) | Lobaplatin (µM) | Nedaplatin (µM) | Cisplatin (µM) | Carboplatin (µM) | Reference |
| MCF-7 | Breast Cancer | 10 - 17 | 8 | 3.5 | - | 25 - 35 | >100 | [1] |
| OVCAR-3 | Ovarian Cancer | 10 - 17 | 5 | 1 | 25 - 35 | >100 | [1] | |
| OVCAR-3 carbo R | Carboplatin-Resistant Ovarian Cancer | 10 - 17 | 10 | 3 | - | 25 - 35 | >100 | [1] |
| A549 | Non-Small Cell Lung Cancer | - | - | - | Stronger inhibition than Cisplatin | - | - | [2] |
| HCT116 | Colorectal Cancer | ~36 | - | - | - | ~27 | ~273 | [3] |
| PC-3 | Prostate Cancer (Androgen-Insensitive) | - | 1 - 3 | - | - | - | - | [4] |
| DU-145 | Prostate Cancer (Androgen-Insensitive) | - | 1 - 3 | - | - | - | - | [4] |
| LNCaP | Prostate Cancer (Androgen-Sensitive) | - | 11 | - | - | - | - | [4] |
In Vivo Antitumor Activity
The efficacy of platinum analogs in living organisms is commonly assessed using xenograft models, where human cancer cells are implanted into immunocompromised mice. The table below presents a summary of the in vivo antitumor activity of these compounds.
| Cancer Type (Cell Line) | Animal Model | Drug | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Colorectal Cancer (HCT116) | Nude Mice | Eloxatin | 7.5 mg/kg, i.p., weekly | ~60% | [5][6] |
| Prostate Cancer (PC-3) | Nude Mice | Satraplatin | Oral administration | Dose-dependent inhibition | [4] |
| Ovarian Cancer (Cisplatin-Resistant) | Nude Mice | Lobaplatin | i.p. administration | Significant activity | [1] |
| Non-Small Cell Lung Cancer (Ma44) | Athymic Mice | Nedaplatin + Gemcitabine | i.v. administration | Synergistic inhibition | [4] |
Mechanisms of Action and Resistance
While all platinum-based drugs exert their cytotoxic effects primarily through the formation of DNA adducts, there are subtle but important differences in their mechanisms of action and how cancer cells develop resistance to them.
Eloxatin (Oxaliplatin) , a third-generation platinum analog, is characterized by its 1,2-diaminocyclohexane (DACH) ligand. Like cisplatin, it forms intrastrand and interstrand DNA crosslinks, primarily at the N7 position of guanine and adenine bases.[7] These adducts physically obstruct DNA replication and transcription, leading to cell cycle arrest and apoptosis.[8] The bulky DACH ligand of oxaliplatin is thought to be key to its activity in cisplatin-resistant tumors, as it is less efficiently recognized by mismatch repair (MMR) proteins, a common mechanism of cisplatin resistance.[9]
Satraplatin is a fourth-generation, orally bioavailable platinum (IV) compound. As a prodrug, it is reduced intracellularly to its active platinum (II) form.[9][10] Satraplatin has demonstrated efficacy in cisplatin-resistant cell lines and is more hydrophobic than cisplatin or oxaliplatin.[11]
Picoplatin was designed to overcome platinum resistance by steric hindrance. Its bulky picoline ligand shields the platinum core from inactivation by thiol-containing molecules like glutathione, which are often upregulated in resistant tumors.[12] It has shown activity in cell lines resistant to cisplatin, carboplatin, and oxaliplatin.[13]
Lobaplatin , another third-generation analog, also forms DNA adducts, leading to cell cycle arrest and apoptosis.[8] It has demonstrated a lack of complete cross-resistance with cisplatin and carboplatin in preclinical models.[1] Resistance to lobaplatin can arise from enhanced DNA repair mechanisms, particularly Nucleotide Excision Repair (NER) and Homologous Recombination (HR), as well as evasion of apoptosis.[14]
Nedaplatin is a second-generation analog that, like its predecessors, forms DNA adducts upon intracellular hydrolysis.[15] It has shown efficacy in some cisplatin-resistant non-small cell lung cancer models and may overcome resistance by downregulating P-glycoprotein and modulating apoptosis-related proteins.[2]
Signaling Pathways
The cellular response to platinum-induced DNA damage is complex, involving a network of signaling pathways that determine the cell's fate.
DNA Damage Response Pathway
The formation of platinum-DNA adducts triggers the DNA Damage Response (DDR), a network of pathways that sense, signal, and repair DNA lesions. If the damage is irreparable, these pathways initiate apoptosis.
Caption: DNA Damage Response to Platinum Drugs.
Mechanisms of Platinum Drug Resistance
Cancer cells can develop resistance to platinum-based drugs through various mechanisms, including reduced drug accumulation, increased drug inactivation, enhanced DNA repair, and evasion of apoptosis.
Caption: Key Mechanisms of Platinum Drug Resistance.
Experimental Protocols
Standardized and reproducible experimental protocols are crucial for the preclinical assessment of anticancer agents. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]
-
Drug Treatment: Treat the cells with a serial dilution of the platinum analog for a specified duration (e.g., 72 hours). Include untreated and vehicle controls.[16]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[17]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Analysis: Annexin V & Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the platinum analog at various concentrations and for different time points.[18]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.[19]
-
Flow Cytometry: Add more 1X Binding Buffer and analyze the samples on a flow cytometer.[19]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).[18]
In Vivo Antitumor Efficacy: Xenograft Model
This protocol describes the use of a subcutaneous xenograft model to evaluate the antitumor efficacy of platinum analogs.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in PBS or Matrigel) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[20][21]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.[20]
-
Drug Administration: Randomize the mice into treatment and control groups. Administer the platinum analog and vehicle control via the desired route (e.g., intraperitoneal or intravenous) at a predetermined dose and schedule.[20]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).[20]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) and perform statistical analysis to compare the treatment and control groups.
Protein Expression Analysis: Western Blot
This technique is used to detect specific proteins in a sample and can be used to assess the activation of DNA damage response pathways.
-
Cell Lysis: Treat cells with the platinum analog, then lyse the cells in RIPA buffer to extract total protein.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the protein of interest (e.g., phosphorylated H2A.X, cleaved PARP).
-
Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[22]
Preclinical Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a new platinum analog against a standard-of-care agent like Eloxatin.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Nedaplatin sensitization of cisplatin-resistant human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nedaplatin reduces multidrug resistance of non-small cell lung cancer by downregulating the expression of long non-coding RNA MVIH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. www2.med.muni.cz [www2.med.muni.cz]
- 9. researchgate.net [researchgate.net]
- 10. Satraplatin: leading the new generation of oral platinum agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Structure–Activity Relationships of Albumin-Targeted Picoplatin-Based Platinum(IV) Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiercehealthcare.com [fiercehealthcare.com]
- 13. benchchem.com [benchchem.com]
- 14. What is the mechanism of Nedaplatin? [synapse.patsnap.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Apoptosis Protocols | USF Health [health.usf.edu]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Navigating the Landscape of Eloxatin Research: A Guide to Reproducibility and Validation
For Researchers, Scientists, and Drug Development Professionals
Eloxatin® (oxaliplatin), a third-generation platinum-based chemotherapeutic agent, has become a cornerstone in the treatment of colorectal cancer, primarily as a component of the FOLFOX regimen. Its distinct mechanism of action, centered on the formation of bulky DNA adducts that impede DNA replication and transcription, sets it apart from its predecessors, cisplatin and carboplatin. However, the reproducibility and validation of published findings are critical for advancing cancer research and ensuring the effective clinical application of this potent drug. This guide provides a comparative analysis of published Eloxatin studies, focusing on quantitative data, detailed experimental protocols, and the signaling pathways that govern its efficacy, all while addressing the crucial aspects of reproducibility and validation.
Quantitative Data Summary: A Comparative Overview
The following tables summarize quantitative data from various preclinical and clinical studies, offering a snapshot of Eloxatin's performance and highlighting the variability that can be observed across different experimental systems.
Table 1: In Vitro Cytotoxicity of Platinum Agents in Human Cancer Cell Lines
| Cell Line (Cancer Type) | Oxaliplatin IC50 (µM) | Cisplatin IC50 (µM) | Carboplatin IC50 (µM) | Reference |
| Colorectal Cancer | ||||
| HCT116 | 0.64 | - | - | [1] |
| HT29 | 0.58 | - | - | [1] |
| SW480 | 0.49 | - | - | [1] |
| DLD1 | 2.05 | - | - | [1] |
| WiDr | 0.13 ± 0.01 | - | - | [2] |
| SW620 | 1.13 ± 0.35 | - | - | [2] |
| LS174T | 0.19 ± 0.01 | - | - | [2] |
| Ovarian Cancer | ||||
| OVCAR-3 | 10 - 17 | 25 - 35 | >100 | [2] |
| OVCAR-3 (Carbo-R) | 10 - 17 | - | >100 | [2] |
| Breast Cancer | ||||
| MCF-7 | 10 - 17 | 25 - 35 | >100 | [2] |
| Kidney Cancer | ||||
| A498 | 36 | 27 | 273 | [3] |
IC50 values represent the concentration of the drug required to inhibit cell growth by 50%. These values can vary depending on the assay conditions and exposure time.
Table 2: Efficacy of Oxaliplatin-Based Regimens in Clinical Trials for Advanced Colorectal Cancer (ACRC)
| Treatment Regimen | Patient Population | Overall Response Rate (%) | Median Progression-Free Survival (Months) | Reference |
| Oxaliplatin + 5-FU/LV | Previously untreated ACRC | 34 - 51.2 | 8.7 | [4] |
| 5-FU/LV alone | Previously untreated ACRC | 12 - 22.6 | 6.1 | [4] |
| FOLFOX | Pretreated ACRC | 29.2 | 6 | [4] |
| Oxaliplatin Retreatment | Refractory mCRC | 21.6 | 5.1 | [5] |
5-FU/LV: 5-fluorouracil/leucovorin. Data is aggregated from multiple trials and serves as a representative range.
Key Experimental Protocols
To facilitate the replication and validation of key findings, detailed methodologies for frequently cited experiments are provided below.
In Vitro Cell Viability: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells per well and allow them to adhere overnight.[6]
-
Drug Treatment: Treat the cells with varying concentrations of oxaliplatin (or other compounds) for a specified duration (e.g., 24, 48, or 72 hours).[2][6]
-
MTT Incubation: Following treatment, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]
Apoptosis Detection: Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the desired concentration of oxaliplatin for the specified time. Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).[8]
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]
-
In Vivo Tumor Growth Inhibition: Xenograft Model
This model assesses the anti-tumor efficacy of a drug in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunocompromised mice.[9][10]
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100 mm³). Once the tumors reach the desired volume, randomize the mice into treatment and control groups.[9]
-
Drug Administration: Administer oxaliplatin (e.g., 5 mg/kg) and control vehicle (e.g., PBS) to the respective groups via a specified route (e.g., intraperitoneal injection) and schedule (e.g., weekly).[9][11]
-
Tumor Volume Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 3-4 days) and calculate the tumor volume using the formula: (length x width²) / 2.[10][11]
-
Data Analysis: Plot the average tumor volume over time for each group to assess the extent of tumor growth inhibition.[10]
Quantification of Oxaliplatin-DNA Adducts
Measuring the formation of DNA adducts is key to understanding oxaliplatin's mechanism of action.
-
Cell Treatment and DNA Isolation: Treat cells with [¹⁴C]-labeled oxaliplatin. After the desired incubation period, harvest the cells and isolate the genomic DNA.[12][13]
-
Accelerator Mass Spectrometry (AMS): Convert the isolated DNA to graphite and measure the ¹⁴C content using AMS. This highly sensitive technique allows for the quantification of oxaliplatin-DNA adducts.[12][13]
-
HPLC-ICP-MS: Alternatively, after DNA isolation and enzymatic digestion to nucleotides, use High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) to separate and quantify the platinum-containing DNA adducts.[7][14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Eloxatin and a typical experimental workflow for its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. [Oxaliplatin, folinic acid and 5-fluorouracil (folfox) in pretreated patients with metastatic advanced cancer. The GERCOD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Retreatment with Oxaliplatin-Based Regimens in Metastatic Colorectal Cancer Patients: The RETROX-CRC Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Improved time to treatment failure with an intermittent oxaliplatin strategy: results of CONcePT: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Comparing Trial and Real-world Adjuvant Oxaliplatin Delivery in Patients With Stage III Colon Cancer Using a Longitudinal Cumulative Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-World Effectiveness of Adjuvant Oxaliplatin Chemotherapy in Stage III Colon Cancer: A Controlled Interrupted Time Series Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxaliplatin-DNA Adducts as Predictive Biomarkers of FOLFOX Response in Colorectal Cancer: A Potential Treatment Optimization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxaliplatin-DNA Adducts as Predictive Biomarkers of FOLFOX Response in Colorectal Cancer: A Potential Treatment Optimization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
A Meta-Analysis of Oxaliplatin's Efficacy in Preclinical Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of preclinical data on the efficacy of oxaliplatin, a third-generation platinum-based chemotherapy agent. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this guide serves as a valuable resource for researchers, scientists, and drug development professionals.
In Vitro Efficacy of Oxaliplatin
Oxaliplatin has demonstrated potent cytotoxic activity across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, vary depending on the cancer type and the duration of drug exposure. The following table summarizes the IC50 values of oxaliplatin in various cancer cell lines as reported in preclinical studies.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time | Reference |
| Colorectal Cancer | HT29 | 2.1 - 5.9 | Not Specified | [1] |
| CaCo2 | 2.1 - 5.9 | Not Specified | [1] | |
| SW620 | 1.13 ± 0.35 | 24h | [2] | |
| WiDr | 0.13 ± 0.01 | 24h | [2] | |
| LS174T | 0.19 ± 0.01 | 24h | [2] | |
| Ovarian Cancer | 2008 | 10 ± 1.6 | Not Specified | [1] |
| A2780 | Varies | Not Specified | [3] | |
| A2780cisR | Varies | Not Specified | [3] | |
| Breast Cancer | MCF-7 | 7.4 - 17.9 | Not Specified | [1] |
| MDA-MB-231 | 7.4 - 17.9 | Not Specified | [1] | |
| Gastric Cancer | SGC-7901 | 0.71 mg/L | 48h | [4] |
In Vivo Efficacy of Oxaliplatin
Preclinical studies using animal models have consistently demonstrated the anti-tumor activity of oxaliplatin. These studies are crucial for evaluating the drug's efficacy in a more complex biological system. The following table summarizes the in vivo efficacy of oxaliplatin in various preclinical cancer models.
| Cancer Type | Animal Model | Treatment Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Colorectal Cancer | Mice with HT29 xenografts | Oxaliplatin + 5-FU | Significant increase in antitumor activity (p=0.0036) | [1] |
| Mammary Carcinoma | Mice with GR tumor model | Oxaliplatin + 5-FU and AG337 | Significant increase in activity (p=0.0012) | [1] |
| Hepatocellular Carcinoma | Nude mice with HCCLM3 tumors | 10 mg/kg weekly i.p. | Significant reduction in tumor volume | [5] |
| Leukemia | Mice with L1210 leukemia | 5 mg/kg i.v. on days 1, 5, 9 | Active (T/C of 1.77) | [5] |
| Various Xenografts | Mice | 5 mg/kg i.v. on days 1, 5, 9 | Efficient against B16 melanoma, MA 16-C, Lewis lung, and C26 colon carcinoma xenografts | [5] |
Comparison with Other Platinum Agents
Oxaliplatin exhibits a distinct preclinical profile compared to its predecessors, cisplatin and carboplatin. Notably, oxaliplatin demonstrates activity against colorectal cancer cell lines, whereas cisplatin and carboplatin show no significant activity.[5][6] Furthermore, oxaliplatin has been shown to be effective in cisplatin-resistant cell lines.[6] The diaminocyclohexane (DACH) ligand in oxaliplatin is thought to contribute to its unique mechanism of action and its ability to overcome certain resistance mechanisms.[6]
Combination Therapies
Preclinical studies have explored the synergistic effects of combining oxaliplatin with other chemotherapeutic agents and targeted therapies.
-
5-Fluorouracil (5-FU): The combination of oxaliplatin and 5-FU has shown synergistic antiproliferative effects in various cancer cell lines and in vivo models.[1][7]
-
Targeted Therapies: Combining oxaliplatin with targeted agents, such as bevacizumab (an anti-VEGF antibody), has shown promise in preclinical models and is being investigated in clinical trials.[8]
-
Phytochemicals: Studies have indicated that combining oxaliplatin with certain phytochemicals, such as curcumin and epigallocatechin-3-gallate (EGCG), can result in synergistic effects in ovarian cancer cell lines.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited preclinical studies.
In Vitro Cytotoxicity Assays
-
Cell Lines and Culture: A variety of human cancer cell lines were used, including those for colorectal, ovarian, breast, and gastric cancer. Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates and allowed to attach. They were then exposed to varying concentrations of oxaliplatin, either alone or in combination with other drugs, for specified durations (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Cell viability was typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or sulforhodamine B (SRB) assay. The absorbance was measured using a microplate reader to determine the percentage of viable cells compared to untreated controls. The IC50 value was then calculated.[2][4]
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude mice, NOD/SCID mice) were commonly used to prevent rejection of human tumor xenografts.[5][9]
-
Tumor Implantation: Human cancer cells were injected subcutaneously or intraperitoneally into the mice.[5]
-
Drug Administration: Once tumors reached a palpable size, mice were randomized into treatment and control groups. Oxaliplatin was administered via various routes, including intraperitoneal (i.p.) or intravenous (i.v.) injection, at specified doses and schedules.[5]
-
Efficacy Evaluation: Tumor size was measured regularly using calipers, and tumor volume was calculated. Tumor growth inhibition (TGI) was determined by comparing the tumor volume in the treated groups to the control group. At the end of the study, tumors were often excised for further analysis, such as immunohistochemistry.[1][5]
Signaling Pathways and Mechanisms of Action
Oxaliplatin exerts its cytotoxic effects primarily by forming DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell death.[6] The following diagrams illustrate the key signaling pathways involved in oxaliplatin's mechanism of action and the development of resistance.
Caption: Oxaliplatin's mechanism of action leading to cancer cell death.
Caption: Key mechanisms contributing to oxaliplatin resistance in cancer cells.
Conclusion
This meta-analysis of preclinical data highlights the significant anti-tumor efficacy of oxaliplatin across a range of cancer models. Its distinct mechanism of action and lack of cross-resistance with other platinum agents underscore its importance in cancer therapy. The synergistic effects observed when combined with other cytotoxic and targeted agents provide a strong rationale for further investigation into novel combination therapies. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a valuable resource for researchers working to further elucidate the mechanisms of oxaliplatin and develop more effective cancer treatments.
References
- 1. Cisplatin and oxaliplatin induce similar immunogenic changes in preclinical models of head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxaliplatin: a review in the era of molecularly targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxaliplatin: a review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. Comparative Study of the Mode of Action of Clinically Approved Platinum-Based Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro Eloxatin Sensitivity with In Vivo Tumor Response: A Comparative Guide
The translation of preclinical in vitro drug sensitivity findings to in vivo clinical efficacy is a cornerstone of oncology drug development. Eloxatin® (oxaliplatin), a third-generation platinum compound, is a key chemotherapeutic agent, particularly in the treatment of colorectal cancer.[1] Predicting which tumors will respond to oxaliplatin remains a significant clinical challenge. This guide provides a comparative overview of methodologies used to correlate the in vitro sensitivity of cancer cells to oxaliplatin with the corresponding in vivo tumor response, supported by experimental data and detailed protocols.
Data Presentation: In Vitro vs. In Vivo Correlation
The predictive power of in vitro assays is often evaluated by correlating metrics like the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) with in vivo outcomes, such as tumor growth inhibition in xenograft models or clinical response in patients. While a direct one-to-one correlation is not always observed, trends across panels of cell lines or patient-derived models can establish the predictive value of an assay.
| Model System | In Vitro Assay Type | In Vitro Sensitivity Metric (Oxaliplatin) | In Vivo Model | In Vivo Response Metric | Correlation/Outcome | Reference |
| Colorectal Cancer Cell Lines | Sulforhodamine B (SRB) | GI50: Sensitive (<0.5 µM), Resistant (>20 µM) | Patient-Derived Colorectal Cancer Explants (PDCCEs) in NOD-SCID mice | Tumor Growth Inhibition (%) | A gene expression signature developed from NCI-60 in vitro data predicted in vivo response in 14 PDCCEs with 92.9% accuracy. | [2][3] |
| Colorectal Cancer Cell Lines (HCT-8, HT-29) | Not Specified | IC50 (µM) | Xenografts in mice | Tumor Delay (days) | A synergistic effect was observed in vitro and in vivo when oxaliplatin was combined with cetuximab in HCT-8 and HT-29 lines. | [4] |
| Colorectal Cancer Cell Lines (HT29, CaCo2) | Not Specified | IC50: 2.1 to 5.9 µM | HT29 Xenografts in mice | Increased Antitumor Activity | In vitro synergy between oxaliplatin and 5-FU was confirmed with significantly increased antitumor activity in vivo. | [5] |
| Patient-Derived Xenografts (PDX) | Not Specified | Chemosensitivity Profile | Corresponding Patient Tumors | Clinical Outcome | A pilot study on colorectal liver metastases showed a 67% positive match between PDX and patient chemosensitivity profiles. | [6] |
| Patient-Derived Organoids (PDOs) | Not Specified | Oxaliplatin Sensitivity (Sensitive vs. Resistant) | PDO-xenografted tumors in NSG mice | Tumor Growth Inhibition | A correlation was demonstrated between the oxaliplatin sensitivity of PDOs in vitro and the response of corresponding PDO xenografts in vivo. | [7] |
| Colorectal Cancer Patients | ATP-based Tumor Chemosensitivity Assay (ATP-TCA) | Sensitivity Rate (11.9% for 5-FU + Oxaliplatin) | 405 Patients (Post-surgery) | Disease-Free Survival (DFS) | ATP-TCA results were an independent prognostic factor for DFS. Sensitive patients had significantly prolonged DFS compared to resistant patients. | [8] |
Experimental Protocols
Detailed and reproducible protocols are critical for generating reliable data. Below are methodologies for key experiments cited in the literature for assessing oxaliplatin sensitivity.
In vitro assays measure the effect of a drug on cancer cells grown in culture. The choice of assay can influence the outcome and its correlation with in vivo results.
a) Sulforhodamine B (SRB) Growth/Cytotoxicity Assay This method, used by the National Cancer Institute (NCI), measures cell density based on the measurement of cellular protein content.[9]
-
Cell Plating: Seed cells in 96-well plates at a density of 10,000 cells per well.
-
Incubation: Allow cells to attach and grow for 24 hours.
-
Drug Exposure: Expose cells to a range of oxaliplatin concentrations (e.g., 0.0125 µM to 125 µM) for a specified period, typically 72 hours.[9]
-
Cell Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with 0.4% SRB solution.
-
Washing: Remove unbound dye with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Measurement: Read the optical density at a suitable wavelength (e.g., 510 nm) using a plate reader.
-
Calculation: Calculate the GI50 (concentration causing 50% inhibition of cell growth) relative to untreated controls.
b) ATP-Based Chemosensitivity Assay (e.g., ATP-TCA) This assay quantifies the amount of adenosine triphosphate (ATP) present, which is an indicator of metabolically active, viable cells.[8]
-
Tumor Cell Preparation: Isolate viable tumor cells from fresh surgical specimens.
-
Cell Plating: Plate the isolated cells in 96-well plates.
-
Drug Incubation: Add various concentrations of oxaliplatin (often in combination with other drugs like 5-FU) to the wells and incubate.
-
ATP Lysis: Add a reagent to lyse the cells and release ATP.
-
Luminescence Reaction: Add a luciferase/luciferin substrate that produces light in the presence of ATP.
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Compare the luminescence of treated cells to untreated controls to determine the percentage of cell death or inhibition.
In vivo models are essential for validating in vitro findings in a more complex biological system.
a) Patient-Derived Xenograft (PDX) Model PDX models involve the implantation of fresh human tumor tissue into immunodeficient mice, preserving many characteristics of the original tumor.[6][10]
-
Tumor Acquisition: Obtain fresh tumor tissue from patient surgery under sterile conditions.
-
Implantation: Fragment the tumor tissue and subcutaneously implant it into immunodeficient mice (e.g., NOD-SCID).[2]
-
Tumor Growth: Monitor mice for tumor engraftment and growth. Tumors are typically passaged to subsequent generations of mice to expand the model.
-
Treatment Study: Once tumors reach a specified volume (e.g., 500 mm³), randomize the mice into treatment and control groups.[2][3]
-
Drug Administration: Administer oxaliplatin (e.g., 10 mg/kg weekly via intraperitoneal injection) or a vehicle control (saline).[3]
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).[2]
-
Endpoint Analysis: At the end of the study, calculate tumor growth inhibition (TGI) or other response metrics. TGI can be calculated as: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100%.[3]
Visualizations: Workflows and Pathways
Understanding the experimental process and the drug's mechanism of action is crucial for interpreting the data.
Caption: Experimental workflow for correlating in vitro and in vivo oxaliplatin sensitivity.
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Characterization of an Oxaliplatin Sensitivity Predictor in a preclinical Murine Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. In vivo and in vitro antitumor activity of oxaliplatin in combination with cetuximab in human colorectal tumor cell lines expressing different level of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor activity of oxaliplatin in combination with 5-fluorouracil and the thymidylate synthase inhibitor AG337 in human colon, breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. Tumour chemotherapy sensitivity test may predict clinical outcomes in colorectal cancer patients receiving oxaliplatin and fluoropyrimidine-based regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of action and prediction of response to oxaliplatin in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Comparative transcriptomic analysis of cells treated with Eloxatine vs cisplatin
A deep dive into the molecular mechanisms of two pivotal platinum-based chemotherapies, this guide provides a comparative transcriptomic analysis of cells treated with Eloxatin (oxaliplatin) and cisplatin. Unveiling distinct gene expression profiles and cellular responses, this report offers valuable insights for researchers, scientists, and drug development professionals in oncology.
Eloxatin and cisplatin, while both platinum-based antineoplastic agents, exhibit different clinical activities and toxicological profiles. These differences are rooted in their distinct interactions with cellular machinery, leading to divergent transcriptomic landscapes. This guide synthesizes findings from multiple studies to illuminate these differences, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Comparative Analysis of Differentially Expressed Genes
Treatment of cancer cells with Eloxatin and cisplatin results in significant but varied alterations in gene expression. A study on the HCT-15 human colorectal cancer cell line revealed that cisplatin exposure leads to a broader change in the transcriptome compared to Eloxatin.[1] Specifically, 994 genes were differentially expressed following cisplatin treatment, whereas only 368 genes were affected by Eloxatin.[1]
| Feature | Cisplatin Treatment | Eloxatin (Oxaliplatin) Treatment |
| Cell Line | HCT-15 Human Colorectal Cancer | HCT-15 Human Colorectal Cancer |
| Total Differentially Expressed Genes | 994 (out of 8126) | 368 (out of 7622) |
| Upregulated Genes | 239 | 240 |
| Downregulated Genes | 755 | 128 |
Divergent Impacts on Cellular Functions
The functional analysis of the differentially expressed genes highlights the distinct mechanisms of action of the two drugs. Cisplatin predominantly affects DNA repair pathways, apoptosis, detoxification, protein synthesis (negative regulation), and transcriptional activity.[1] In contrast, Eloxatin's impact is more focused, with the most significant alterations observed in protein synthesis, but with an opposing, positive regulatory effect compared to cisplatin.[1] Notably, Eloxatin did not appear to induce significant alterations in DNA repair pathways or apoptosis signaling in the same study.[1]
Another study in six human colorectal cancer cell lines identified 394 genes whose expression significantly correlated with Eloxatin cytotoxicity and 40 genes with cisplatin cytotoxicity.[2] For Eloxatin, the major functions involved were protein synthesis, cell energetics, and response to oxidative stress.[2]
Experimental Protocols
The following methodologies are representative of the key experiments cited in the comparative transcriptomic analyses of Eloxatin and cisplatin.
Cell Culture and Drug Treatment
Human colorectal cancer cell lines, such as HCT-15 and HCT-116, are commonly used.[1][3] Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For transcriptomic analysis, cells are typically exposed to the IC50 (half-maximal inhibitory concentration) of each drug for a specified period, often 24 or 48 hours.[1][3] For the HCT-15 cell line, the IC50 was determined to be 1.0 μM for cisplatin and 1.9 μM for oxaliplatin after a 24-hour exposure.[1]
Gene Expression Profiling
Microarray analysis, such as with the Atlas Plastic Human 8K Microarray from Clontech, has been utilized to assess gene expression profiles.[1][2] Total RNA is extracted from treated and untreated cells, and cDNA probes are synthesized and hybridized to the microarrays. The expression levels of thousands of genes are then quantified and compared. More recent studies employ RNA sequencing (RNA-seq) for a more comprehensive and quantitative analysis of the transcriptome.[4]
Data Analysis
The identification of differentially expressed genes is typically based on an expression ratio of ≥2 between treated and control cells.[1] Functional analysis of these genes is then performed using databases such as the Gene Ontology Consortium database to identify the biological processes and pathways that are significantly affected by drug treatment.[1][2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Eloxatin and cisplatin and a typical experimental workflow for their comparative transcriptomic analysis.
Figure 1: Differential Signaling Pathways of Cisplatin and Eloxatin. This diagram illustrates the distinct primary signaling pathways activated by cisplatin, which heavily involves the DNA damage response, versus Eloxatin, which is linked to ribosome biogenesis and nucleolar stress.
Figure 2: Experimental Workflow for Comparative Transcriptomic Analysis. This flowchart outlines the key steps involved in comparing the transcriptomic effects of Eloxatin and cisplatin on cancer cell lines, from cell culture to data analysis.
Concluding Remarks
The comparative transcriptomic analysis of cells treated with Eloxatin versus cisplatin reveals fundamentally different molecular responses. While both drugs are effective anticancer agents, their mechanisms of action diverge significantly at the transcriptional level. Cisplatin induces a broad transcriptomic shift, heavily impacting DNA damage and repair pathways, leading to apoptosis and cell cycle arrest.[1][5] Eloxatin, on the other hand, appears to exert its cytotoxic effects through mechanisms largely independent of the classical DNA repair pathways, instead affecting protein synthesis and inducing nucleolar and oxidative stress.[1][2][6] These findings underscore the importance of understanding the distinct molecular signatures of these drugs to better predict patient response, overcome resistance, and guide the development of more targeted and effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Functional analysis of the gene expression profiles of colorectal cancer cell lines in relation to oxaliplatin and cisplatin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of oxaliplatin- and cisplatin-DNA lesions requires different global genome repair mechanisms that affect their clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of click-capable oxaliplatin and cisplatin derivatives to better understand Pt(ii)-induced nucleolar stress - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Eloxatin® (oxaliplatin): A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Eloxatin® (oxaliplatin) is a potent, platinum-based cytotoxic agent widely used in cancer research and therapy. Due to its hazardous nature, stringent procedures must be followed for its handling and disposal to ensure the safety of laboratory personnel and the environment. This guide provides detailed, step-by-step instructions for the proper management of Eloxatin waste, spill cleanup, and essential safety protocols. Adherence to these guidelines, in conjunction with institutional and regulatory requirements, is paramount for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE) and Handling Precautions
When handling Eloxatin in any form (powder or solution), appropriate personal protective equipment must be worn to prevent exposure through skin contact, inhalation, or ingestion.
Recommended Personal Protective Equipment:
| PPE Component | Specification |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves regularly and immediately if contaminated. |
| Gown | A disposable, lint-free gown with a solid front and long sleeves should be worn. |
| Eye Protection | Safety goggles or a face shield must be used to protect against splashes. |
| Respiratory Protection | An N95 or higher-level respirator should be used when handling the powder form or if there is a risk of aerosolization. |
Eloxatin® Waste Disposal Procedures
All materials contaminated with Eloxatin are considered hazardous and must be disposed of as cytotoxic waste in accordance with federal, state, and local regulations.[1] It is crucial to segregate Eloxatin waste from other waste streams.
Waste Segregation and Containerization:
-
Identify Cytotoxic Waste: Any item that has come into contact with Eloxatin is considered cytotoxic waste. This includes, but is not limited to:
-
Unused or expired Eloxatin vials and solutions.
-
Contaminated labware (e.g., vials, syringes, pipette tips, tubing).
-
Contaminated personal protective equipment (gloves, gowns, etc.).
-
Spill cleanup materials.
-
-
Use Designated Containers:
-
Sharps: All needles, syringes, and other sharp objects contaminated with Eloxatin must be placed in a designated, puncture-resistant, and leak-proof sharps container clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."
-
Non-Sharps Solid Waste: Contaminated items such as gloves, gowns, and labware should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container. These containers are often yellow or marked with a distinctive symbol.
-
Liquid Waste: Unused Eloxatin solutions should be collected in a designated, leak-proof, and sealed container labeled as "Hazardous Waste: Eloxatin." Do not dispose of liquid Eloxatin down the drain.
-
Disposal Workflow:
Caption: Logical workflow for the proper segregation and disposal of Eloxatin waste.
Spill Cleanup Protocol
In the event of an Eloxatin spill, immediate and appropriate action is necessary to contain the contamination and protect personnel. A spill kit specifically for cytotoxic drugs should be readily available in all areas where Eloxatin is handled.
Immediate Actions:
-
Alert Others: Immediately notify personnel in the vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, put on the full recommended personal protective equipment, including double gloves, a gown, eye protection, and a respirator.
Spill Cleanup Procedure:
-
Contain the Spill:
-
Liquids: Cover the spill with absorbent pads from the spill kit, starting from the outside and working inwards.
-
Powders: Carefully cover the spill with damp absorbent pads to avoid generating dust. Do not dry sweep a powder spill.
-
-
Clean the Area:
-
Once the spill is absorbed, carefully collect all contaminated materials using scoops or other tools from the spill kit.
-
Place all contaminated materials into the designated cytotoxic waste container.
-
-
Decontaminate the Surface:
-
Clean the spill area with a detergent solution, followed by a thorough rinse with water.
-
All cleaning materials (sponges, wipes) must be disposed of as cytotoxic waste.
-
-
Post-Cleanup:
-
Carefully remove and dispose of all personal protective equipment in the cytotoxic waste container.
-
Wash hands thoroughly with soap and water.
-
Document the spill and the cleanup procedure according to your institution's policies.
-
Chemical Inactivation (For Informational Purposes Only)
Any attempt at chemical inactivation must be approached with extreme caution and should be independently validated and approved by your institution's environmental health and safety department. The following is a theoretical protocol based on known degradation pathways and is provided for informational purposes only. It is not a substitute for professional hazardous waste disposal.
Theoretical Inactivation Protocol Using Thiosulfate:
This theoretical protocol is based on the principle that thiosulfate can react with platinum compounds.
Materials:
-
Sodium thiosulfate solution (e.g., 10% w/v)
-
Sodium bicarbonate (for pH adjustment)
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate sealed reaction vessel
Methodology:
-
Preparation: In a designated fume hood and wearing full PPE, carefully place the Eloxatin waste solution into a suitable reaction vessel.
-
pH Adjustment: Adjust the pH of the Eloxatin solution to a neutral or slightly alkaline range (pH 7-8) using sodium bicarbonate. This is to ensure optimal reaction conditions.
-
Inactivation: Slowly add an excess of the sodium thiosulfate solution to the Eloxatin solution while stirring. The reaction should be allowed to proceed for a sufficient amount of time (e.g., several hours to 24 hours) to ensure complete degradation.
-
Verification: Before disposal, the treated solution should be analyzed to confirm the absence of active Eloxatin. This would require a validated analytical method, such as HPLC.
-
Disposal: Even after chemical treatment, the resulting solution must be disposed of as hazardous waste according to institutional and regulatory guidelines.
Disclaimer: This theoretical protocol has not been validated for universal application and carries inherent risks. The efficacy and safety of this procedure must be established by qualified personnel within your organization before any implementation. The standard and required practice remains the disposal of all Eloxatin waste through a certified hazardous waste contractor.
Logical Relationships in Eloxatin Handling
Caption: Key logical relationships in the safe handling and disposal of Eloxatin.
By implementing these comprehensive procedures, laboratories can significantly mitigate the risks associated with Eloxatin, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety protocols and the relevant regulatory agencies for the most current guidelines.
References
- 1. osha.gov [osha.gov]
- 2. Oxaliplatin degradation in the presence of important biological sulphur-containing compounds and plasma ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxaliplatin degradation in the presence of chloride: identification and cytotoxicity of the monochloro monooxalato complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Eloxatine (oxaliplatin)
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Eloxatine (oxaliplatin), a potent cytotoxic agent.[1][2] This guide provides essential, step-by-step guidance for the safe handling and disposal of this substance, ensuring the protection of laboratory personnel and the environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[2][3] All work practices should be designed to minimize human exposure to the lowest possible level.[1]
Summary of Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommendation |
| Hand Protection | Double glove with latex or nitrile gloves.[1][4] |
| Skin Protection | Impervious clothing such as a lab coat, scrubs, or a Tyvek suit.[3][4] Contaminated work clothing should not be allowed out of the workplace.[2] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2][3] |
| Respiratory Protection | Use an N100 respirator if engineering controls like a biosafety cabinet or fume hood are not available or if there is a risk of generating aerosols or dusts.[2][4] |
Handling and Storage Procedures
Preparation and Handling:
-
Engineering Controls: Whenever possible, handle this compound in a biological safety cabinet or a fume hood to control airborne levels.[2]
-
Ventilation: Ensure adequate ventilation in all work areas.[3]
-
Avoid Contact: Avoid all contact with and inhalation of vapor, mists, and/or fumes.[2]
-
Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in areas where this compound is handled.[2]
Storage:
-
Temperature: Store at 25°C (77°F), with excursions permitted to 15 to 30°C (59 to 86°F).[2]
-
Light and Freezing: Protect from light and do not freeze.[2][5]
-
Containers: Keep containers tightly sealed in a cool, well-ventilated area and retain the vial in its carton until use.[2][3]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to contain the contamination and protect personnel.
Spill Response Protocol:
-
Evacuate and Secure the Area: Immediately clear the area of all non-essential personnel.
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the correct PPE, including double gloves, a protective suit, eye protection, and a respirator if there is a risk of airborne particles.[1]
-
Contain the Spill: If it is safe to do so, contain the source of the spill.
-
Clean the Spill:
-
Small Spills (e.g., <5 g): Wear double latex or nitrile gloves and eye protection.[1] Absorb solutions with a liquid-binding material like diatomite.[3] For dry solids, use a damp cloth or a filtered vacuum to clean the spill, avoiding dust generation.[6]
-
Large Spills (e.g., >5 g): Use full protective apparel, including a respirator.[1]
-
-
Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol.[3]
-
Dispose of Waste: Collect all contaminated materials, including cleaning supplies and PPE, in a sealed, appropriately labeled container for hazardous waste disposal.[6]
Caption: Logical workflow for responding to an this compound spill.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to others.
Step-by-Step Disposal Guidance:
-
Segregation: Segregate all this compound waste, including empty vials, unused solutions, contaminated PPE, and cleaning materials, from other laboratory waste.
-
Labeling: Place all waste in a clearly labeled, sealed, and leak-proof container designated for cytotoxic waste.[6]
-
Storage of Waste: Store the waste container in a secure, designated area away from general laboratory traffic.
-
Professional Disposal: Arrange for the disposal of the cytotoxic waste through a licensed hazardous waste disposal company. Incineration is the recommended method of disposal.[7]
-
Documentation: Maintain detailed records of all this compound waste disposal activities, including dates, quantities, and the name of the disposal company.
Decontamination of Reusable Equipment:
-
Thoroughly wash any reusable equipment that has come into contact with this compound with a suitable decontamination solution.
-
Rinse the equipment with water after decontamination.
-
Dispose of the cleaning materials as cytotoxic waste.
By adhering to these safety and logistical protocols, research professionals can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment.
References
- 1. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 2. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 5. globalrph.com [globalrph.com]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 7. winthropus.com [winthropus.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
